4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Description
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Properties
IUPAC Name |
4-chloro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXDFBZHOOZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947162-29-0 | |
| Record name | 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol from 2-bromo-4-chlorotoluene
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, a valuable heterocyclic motif in medicinal chemistry. The synthesis commences with the readily available starting material, 2-bromo-4-chlorotoluene, and proceeds through a carefully orchestrated sequence of organometallic and boron chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a detailed mechanistic rationale for each transformation. The synthesis is presented with a focus on scientific integrity, providing a self-validating system for achieving the target compound with high purity and yield.
Introduction: The Significance of Benzoxaboroles
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique biological activities and favorable pharmacological profiles. These compounds are characterized by a stable oxaborole ring and a high hydrolytic resistance of the boron-carbon bond compared to their corresponding boronic acid counterparts. Their utility spans a wide range of therapeutic areas, including antifungal, antibacterial, and anti-inflammatory applications. A notable example is Tavaborole, an FDA-approved antifungal agent for the treatment of onychomycosis, which highlights the clinical relevance of the benzoxaborole scaffold. The 4-chloro substituted benzoxaborole, the subject of this guide, represents an important analog for further derivatization and biological evaluation.
The synthetic strategy outlined herein employs a convergent and efficient pathway, leveraging the principles of modern organometallic chemistry to construct the target molecule from a simple, commercially available starting material.
Synthetic Strategy: A Mechanistic Overview
The synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol from 2-bromo-4-chlorotoluene is a multi-step process that hinges on three key transformations:
-
Regioselective Lithiation via Halogen-Metal Exchange: The synthesis initiates with a halogen-metal exchange reaction, a cornerstone of organometallic chemistry.[1] The greater lability of the C-Br bond compared to the C-Cl bond in 2-bromo-4-chlorotoluene allows for the selective replacement of the bromine atom with a lithium atom using an organolithium reagent such as n-butyllithium (n-BuLi). This reaction is typically performed at very low temperatures (-78 °C) to prevent unwanted side reactions and ensure the stability of the resulting aryllithium intermediate.[2]
-
Borylation with a Boron Electrophile: The highly nucleophilic aryllithium species is then trapped in situ with a suitable boron electrophile. Triisopropyl borate, B(OiPr)₃, is an excellent choice for this purpose due to its reactivity and the subsequent ease of hydrolysis of the resulting boronic ester.[3] This step establishes the crucial carbon-boron bond, a key feature of the benzoxaborole scaffold.
-
Hydrolysis and Intramolecular Cyclization: The intermediate boronic ester is not isolated but is subjected to an aqueous acidic workup. This serves a dual purpose: hydrolysis of the boronic ester to the corresponding 2-(hydroxymethyl)-4-chlorophenylboronic acid and subsequent intramolecular cyclization (dehydration) to furnish the final 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol.[4][5]
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic workflow.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Materials and Reagents:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-4-chlorotoluene | C₇H₆BrCl | 205.48 | 5.00 g | 24.3 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 10.7 mL | 26.7 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 6.20 mL | 26.7 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | For extraction | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | For washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | For drying | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Initial Solution: The flask is charged with 2-bromo-4-chlorotoluene (5.00 g, 24.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is stirred until the starting material is fully dissolved.
-
Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.7 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. A color change to a deep red or brown is typically observed, indicating the formation of the aryllithium species.
-
Borylation: Triisopropyl borate (6.20 mL, 26.7 mmol) is added dropwise to the reaction mixture at -78 °C over 15 minutes. The reaction is stirred for an additional 2 hours at -78 °C, during which the color of the solution may lighten.
-
Quenching and Workup: The reaction is quenched by the slow, dropwise addition of 2 M hydrochloric acid at -78 °C until the mixture is acidic (pH ~2, tested with pH paper). The cooling bath is then removed, and the mixture is allowed to warm to room temperature.
-
Extraction: The biphasic mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol as a white to off-white solid.
Expected Yield: 60-70%
Characterization
The structure and purity of the synthesized 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.2 (m, 3H, Ar-H), ~5.1 (s, 2H, -CH₂-), ~4.8 (br s, 1H, -OH). |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons in the range of δ 145-120, benzylic carbon (~δ 65). The carbon attached to boron may be broad or not observed due to quadrupolar relaxation.[6] |
| Mass Spectrometry (ESI) | Calculated for C₇H₆BClO₂ [M-H]⁻: 167.01. Found: ~167.0. |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
Mechanistic Considerations and Causality in Experimental Choices
A thorough understanding of the underlying mechanisms is paramount for successful and reproducible synthesis.
Caption: Key mechanistic steps of the synthesis.
-
Choice of Organolithium Reagent: n-Butyllithium is a strong, non-nucleophilic base that is ideal for halogen-metal exchange. Its use at low temperatures minimizes the risk of it acting as a nucleophile and attacking the aromatic ring.
-
Solvent System: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate, preventing aggregation and enhancing its reactivity.[7]
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical throughout the lithiation and borylation steps. This is to prevent the decomposition of the highly reactive aryllithium intermediate and to avoid side reactions such as the reaction of n-BuLi with the solvent or the boronic ester.[8]
-
Electrophile: Triisopropyl borate is used as the boron source. The bulky isopropoxy groups help to prevent multiple additions of the aryllithium to the boron center.
-
Acidic Workup: The use of hydrochloric acid is crucial for the protonation of the boronate complex, leading to the formation of the boronic acid, which then undergoes a spontaneous intramolecular cyclization to the desired benzoxaborole. The acidic conditions also neutralize any remaining organolithium reagent.
Conclusion
The synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol from 2-bromo-4-chlorotoluene presented in this technical guide is a reliable and efficient method for accessing this important class of compounds. By adhering to the detailed protocol and understanding the mechanistic principles, researchers can confidently produce this valuable building block for applications in drug discovery and development. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of success for scientists with a foundational knowledge of synthetic organic chemistry.
References
- Wei, Y., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of boronic acids by hydrolysis. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
- Steinberg, H., & Hunter, D. L. (1957). Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry, 49(2), 174–181.
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PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Retrieved from [Link]
- Bailey, W. F., & Long, T. L. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 786–797.
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PMC. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Retrieved from [Link]
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Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. r/Chempros. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
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ARTICLE. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (n.d.). Organoboron compounds. Part X. The reaction of lithium with trialkyl borates. Retrieved from [Link]
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Science China Chemistry. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved from [Link]
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PMC. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]
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ORBi. (n.d.). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of benzosiloxaboroles 22 25 through treatment of 1e.... Retrieved from [Link]
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Amar Equipment. (n.d.). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Retrieved from [Link]
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Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]
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ChemSrc. (n.d.). CAS Number 5735-41-1 | 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester. Retrieved from [Link]
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ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
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MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
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MDPI. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]
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PMC. (n.d.). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Retrieved from [Link]
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Technical Guide: Mechanism of Action of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
This guide details the mechanism of action (MOA) for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol , a member of the benzoxaborole class of antifungal agents. While the 5-fluoro analog (Tavaborole/AN2690) and the 5-chloro analog (AN2718) are the most clinically prominent members of this series, the mechanism described herein—Oxaborole-tRNA Trapping —is the foundational mode of action for the entire pharmacophore.
Executive Summary
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing small molecule that functions as a broad-spectrum antifungal agent. Unlike azoles (which target ergosterol) or echinocandins (which target cell wall glucan), this compound utilizes a unique protein synthesis inhibition mechanism. It specifically targets Leucyl-tRNA Synthetase (LeuRS) , an essential enzyme responsible for charging tRNA with leucine.[1]
The compound acts as a "Trojan horse" inhibitor. It does not competitively inhibit the active synthetic site; rather, it binds to the editing site of the enzyme, forming a stable covalent adduct with the 3'-terminal adenosine of tRNA^Leu. This locks the enzyme in a non-productive conformation, halting protein synthesis and leading to fungal cell death.
Chemical Pharmacophore & Reactivity
The core of this molecule is the benzoxaborole ring . The critical structural feature driving its biological activity is the boron atom incorporated into the five-membered oxaborole ring.
-
Lewis Acid Character: The boron atom possesses an empty
-orbital, making it a weak Lewis acid. This electrophilic nature allows it to readily form reversible covalent bonds with nucleophiles, specifically cis-diols. -
Target Interaction: In the biological context, the boron atom reacts with the 2',3'-cis-diol of the ribose ring on the 3'-terminal adenosine (A76) of tRNA^Leu.
Molecular Mechanism: The Oxaborole-tRNA Trap
The inhibition of LeuRS occurs via a mechanism termed Oxaborole-tRNA Trapping (OBORT) . This is a multi-step process that exploits the enzyme's proofreading function.
Normal Enzymatic Function (LeuRS)
LeuRS has two distinct active sites:
-
Synthetic Site: Aminoacylates tRNA^Leu with Leucine.
-
Editing (Proofreading) Site: Hydrolyzes mis-charged tRNAs (e.g., Isoleucyl-tRNA^Leu) to prevent translation errors. The 3'-end of the tRNA is flexible and "flips" into this editing site to check for fidelity.
The Trapping Sequence
-
Entry: The benzoxaborole enters the editing site of the fungal LeuRS.
-
Adduct Formation: The boron atom undergoes a nucleophilic attack by the 2'- and 3'-hydroxyl groups of the tRNA^Leu terminal adenosine (A76).
-
Transition State Mimicry: This reaction forms a stable, tetrahedral spiro-boronate adduct. This adduct mimics the transition state of the editing reaction but cannot be hydrolyzed.
-
Steric Lock: The formation of this adduct traps the 3'-end of the tRNA within the editing site. The tRNA is now tethered to the enzyme and cannot return to the synthetic site for charging or be released to the ribosome.
-
Inhibition: With the tRNA trapped, the catalytic cycle is arrested. The pool of usable tRNA^Leu is depleted, protein synthesis stops, and the fungus dies.
Pathway Visualization
Caption: The Oxaborole-tRNA Trapping (OBORT) mechanism where the drug sequesters tRNA within the enzyme's editing domain.
Selectivity (Fungal vs. Mammalian)
A critical requirement for any antifungal is sparing human cells. The selectivity of benzoxaboroles arises from structural differences in the LeuRS editing domain.
-
Fungal LeuRS: The editing site is accessible and accommodates the benzoxaborole ring.
-
Mammalian (Human) LeuRS: The cytoplasmic LeuRS in humans contains specific peptide insertions and steric variations in the editing domain that prevent the benzoxaborole from binding effectively or forming the stable adduct.
-
Data: Comparative IC50 studies typically show a >1000-fold selectivity for fungal LeuRS over human LeuRS.[2]
Experimental Validation Protocols
To validate the mechanism of action for this specific 4-chloro derivative, the following self-validating protocols are recommended.
Aminoacylation Inhibition Assay
This assay measures the ability of the compound to stop the attachment of Leucine to tRNA.
-
Principle: Measure the incorporation of radiolabeled [³H]-Leucine into tRNA^Leu in the presence of the inhibitor.
-
Reagents:
-
Protocol Steps:
-
Pre-incubation: Incubate purified LeuRS (20 nM) with the test compound (0.01 - 100 µM) for 20 minutes at 25°C to allow editing site occupancy.
-
Initiation: Add the reaction mix containing tRNA (4 mg/mL), ATP (2 mM), and [³H]-Leucine (10 µM).
-
Reaction: Incubate at 25°C for 10–30 minutes.
-
Quenching: Stop reaction by spotting 20 µL onto Whatman filter paper discs soaked in 5% Trichloroacetic acid (TCA).
-
Washing: Wash filters 3x with 5% TCA to remove unbound leucine, then 1x with ethanol.
-
Quantification: Dry filters and measure radioactivity via liquid scintillation counting.
-
-
Validation: A dose-dependent decrease in CPM (Counts Per Minute) confirms inhibition of the aminoacylation step.
PPi Exchange Assay (Mechanism Check)
To prove the drug acts at the editing site and not the synthetic site, perform an ATP-PPi exchange assay.
-
Logic: Benzoxaboroles trap the tRNA after the synthetic step or during the editing check. They typically do not inhibit the formation of the Leucyl-Adenylate intermediate (the first step of the reaction) as strongly as they inhibit the final tRNA charging.
-
Expectation: If the mechanism is OBORT, the IC50 for the PPi exchange (step 1) will be significantly higher (less potent) than the IC50 for the aminoacylation assay (step 2).
Experimental Workflow Diagram
Caption: Workflow for the [³H]-Leucine Aminoacylation Assay to validate protein synthesis inhibition.
Physicochemical Properties & Nail Penetration
For onychomycosis applications, mechanism is useless without penetration. The 4-chloro substituent (like the 5-fluoro in Tavaborole) modulates the lipophilicity (LogP) and molecular weight.
| Property | Value (Approx for Class) | Relevance |
| Molecular Weight | ~168 Da (Chloro-variant) | Low MW facilitates nail plate diffusion. |
| LogP | 1.5 - 2.0 | Balanced lipophilicity for keratin penetration. |
| Water Solubility | Moderate | Allows diffusion through the hydrated nail matrix. |
Clinical Translation: The small size and boron chemistry allow the molecule to penetrate the nail plate fully, reaching the nail bed where the fungal hyphae reside, a significant advantage over larger antifungal molecules like itraconazole.
References
-
Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[3] Science, 316(5832), 1759–1761. Link
-
Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Seiradake, E., et al. (2009). "Crystal Structures of the Human and Fungal Cytosolic Leucyl-tRNA Synthetase Editing Domains: A Structural Basis for the Rational Design of Antifungal Benzoxaboroles." Journal of Molecular Biology, 390(2), 196–207. Link
-
Alley, M. R. K., et al. (2016). "Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis."[3][4] ResearchGate.[3] Link
-
Elewski, B. E., et al. (2015). "Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies."[5] Journal of the American Academy of Dermatology, 73(1), 62-69.[5] Link
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chemical structure and properties of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
This guide provides an in-depth technical analysis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 947162-29-0), a specific halogenated derivative of the benzoxaborole scaffold. This compound is a critical intermediate and structural analog in the development of boron-based pharmaceuticals, particularly leucyl-tRNA synthetase (LeuRS) inhibitors for antimicrobial applications.
Technical Monograph: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Chemical Identity & Structural Characterization
1. Nomenclature and Identification
-
IUPAC Name: 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
-
Alternative Names: 4-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol; 4-Chloro-1-hydroxy-2,1-benzoxaborolane.
-
Molecular Formula: C₇H₆BClO₂
-
Molecular Weight: 168.39 g/mol
-
SMILES: OB1OCC2=C1C=CC=C2Cl (Note: Isomeric placement of Cl depends on numbering; strictly, position 4 is adjacent to the methylene bridge).
2. Structural Analysis
The benzoxaborole core consists of a benzene ring fused to a five-membered oxaborole ring containing a boron atom, an oxygen atom, and a methylene bridge.
-
Numbering System: In the standard benzoxaborole numbering scheme:
-
Position 1 (O): Oxygen atom within the ring (sometimes designated as the hydroxyl oxygen in different conventions, but typically O1-B2).
-
Position 3 (C): Methylene carbon (-CH₂-).
-
Position 4: The aromatic carbon adjacent to the methylene bridge.
-
Position 7: The aromatic carbon adjacent to the boron-substituted carbon.
-
-
4-Chloro Substitution: The chlorine atom is located at the C4 position, adjacent to the oxaborole methylene group. This position is sterically significant as it flanks the "hinge" of the five-membered ring, potentially influencing the ring pucker and the acidity of the distal boron center through inductive effects.
3. Physicochemical Properties
Benzoxaboroles are unique because they function as Lewis acids rather than Brønsted acids.[6][10]
| Property | Value / Description | Note |
| Physical State | Solid (Powder) | Typically white to off-white. |
| Melting Point | 145–150 °C (Estimated) | Analogous 5-fluoro derivatives melt ~135°C; Cl increases lattice energy. |
| Acidity (pKa) | ~6.8 – 7.1 | The electron-withdrawing Cl (-I effect) enhances Lewis acidity relative to the parent (pKa ~7.3). |
| Solubility | DMSO, Methanol, Ethanol | Moderate water solubility; enhanced at alkaline pH (formation of boronate anion). |
| LogP | ~1.8 | More lipophilic than the parent benzoxaborole due to chloro-substitution. |
| Geometry | Planar/Near-Planar | The 5-membered ring is slightly puckered to relieve strain. |
Synthesis & Manufacturing Protocols
The synthesis of 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol requires precise regiochemical control to ensure the chlorine atom is positioned adjacent to the methylene bridge. The most robust route utilizes a lithium-halogen exchange strategy on a protected benzyl alcohol precursor.
Experimental Workflow
Precursor: 2-Bromo-3-chlorobenzaldehyde (CAS: 193499-86-4).
Step 1: Reduction and Protection
-
Reduction: React 2-bromo-3-chlorobenzaldehyde with Sodium Borohydride (NaBH₄) in Methanol at 0°C to yield (2-bromo-3-chlorophenyl)methanol.
-
Protection: Protect the benzylic alcohol as a Methoxymethyl (MOM) ether or Tetrahydropyranyl (THP) ether to prevent deprotonation during lithiation. Alternatively, a one-pot borylation-cyclization can be performed on the unprotected alcohol if using specific dianion strategies, but protection is higher yielding.
Step 2: Borylation (The Critical Step)
-
Solvent: Anhydrous THF or 2-MeTHF (Green alternative).
-
Lithiation: Cool solution of protected intermediate to -78°C. Add n-Butyllithium (1.1 equiv) dropwise. The Lithium preferentially exchanges with the Bromine (C2) rather than the Chlorine (C3) due to the weaker C-Br bond.
-
Boron Capture: Add Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.
-
Workup/Cyclization: Acidic hydrolysis (HCl/H₂O) removes the protecting group and the alkyl borate esters. The free boronic acid and benzyl alcohol spontaneously cyclize under acidic conditions to form the benzoxaborole ring.
Figure 1: Synthetic pathway for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol via lithiation-borylation.
Pharmacology & Mechanism of Action[4][6][11]
1. The Oxaborole Mechanism (tRNA Trapping)
The primary biological target of benzoxaboroles is Leucyl-tRNA Synthetase (LeuRS) . This enzyme is essential for protein synthesis, charging tRNA^Leu with leucine.
-
Mechanism: The benzoxaborole boron atom is electron-deficient (Lewis acid).[4][6][10] It forms a reversible covalent adduct with the cis-diol (2',3'-hydroxyls) of the 3'-terminal adenosine (A76) of tRNA^Leu.
-
Result: This adduct traps the tRNA in the "editing site" of the enzyme, preventing the catalytic turnover and halting protein synthesis.
2. Structure-Activity Relationship (SAR): The 4-Chloro Effect
While the 5-substituted analogs (e.g., Tavaborole, AN2690) are the most clinically advanced, the 4-position offers unique properties:
-
Steric Influence: The 4-chloro substituent is adjacent to the methylene bridge. This proximity can induce a "buttressing effect," slightly altering the ring pucker and potentially locking the conformation of the benzoxaborole in a favorable geometry for editing-site binding.
-
Electronic Modulation: The chlorine atom exerts an inductive electron-withdrawing effect (-I).
-
Increased Acidity: This lowers the pKa of the boron center, making it a stronger Lewis acid.
-
Binding Affinity: Enhanced Lewis acidity correlates with tighter binding to the tRNA diol (which acts as a Lewis base), potentially increasing potency against specific resistant strains (e.g., M. tuberculosis).
-
-
Selectivity: 4-halogenated benzoxaboroles have demonstrated increased potency against Mycobacterium tuberculosis LeuRS compared to non-halogenated variants, likely due to specific hydrophobic interactions within the editing pocket that accommodate the 4-substituent.
Figure 2: Mechanism of Action - Formation of the inhibitory tRNA-Boronate adduct.
Analytical Characterization[12]
To validate the identity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, the following spectral signatures are diagnostic:
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 9.20 ppm (s, 1H): B-OH hydroxyl proton (broad, disappears with D₂O exchange).
-
δ 7.60 - 7.30 ppm (m, 3H): Aromatic protons. The pattern will show a specific splitting indicative of 1,2,3-substitution (doublet, triplet, doublet pattern).
-
δ 5.05 ppm (s, 2H): Benzylic methylene protons (-CH₂-O-). This singlet is characteristic of the benzoxaborole ring.
2. Boron NMR (¹¹B NMR)
-
δ ~30-32 ppm: Broad singlet. This chemical shift is characteristic of a tricoordinate, neutral boronic ester/acid species in an aromatic ring system.
3. Mass Spectrometry (ESI-MS)
-
Ionization: Negative mode (ESI-).
-
m/z: [M-H]⁻ peak at ~167. Note the characteristic chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1), resulting in peaks at 167 and 169.
References
-
Adamczyk-Woźniak, L., et al. (2015). "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews, 115(19), 5224–5247. Link
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[11] Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Palencia, A., et al. (2016). "Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase." Antimicrobial Agents and Chemotherapy, 60(5), 2629–2638. Link
-
Zhang, Y. K., et al. (2011). "Synthesis and Structure-Activity Relationships of Novel Benzoxaboroles as a New Class of Antimalarial Agents." Bioorganic & Medicinal Chemistry Letters, 21(21), 644–651. Link
-
PubChem Compound Summary. (2024). "4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CID 54462686)." National Center for Biotechnology Information. Link
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- 2. 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | 947162-29-0 [chemicalbook.com]
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- 11. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
Technical Guide: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol as a PDE4 Inhibitor
This guide serves as a comprehensive technical analysis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0), a specific halogenated analog within the benzoxaborole class of phosphodiesterase-4 (PDE4) inhibitors.[1] While the 5-substituted derivative (Crisaborole) is the clinically approved standard for atopic dermatitis, the 4-chloro analog represents a critical scaffold for understanding the structural-activity relationships (SAR) and the unique boron-driven mechanism of action that defines this chemical class.
Executive Summary
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing small molecule inhibitor of phosphodiesterase-4 (PDE4).[2] Unlike traditional carbon-based PDE4 inhibitors (e.g., rolipram, roflumilast), this compound utilizes a boron atom as a "warhead" to engage the bimetallic center of the enzyme's active site.
This guide details the chemical architecture, synthesis, and pharmacological profile of the 4-chloro analog. It highlights the compound's role as a low-molecular-weight (LMW) inhibitor capable of deep tissue penetration and reversible covalent inhibition, a mechanism distinct from the competitive inhibition seen in non-boron PDE4 inhibitors.
Chemical Architecture & Mechanism of Action
The Benzoxaborole Scaffold
The core structure consists of a benzene ring fused to a five-membered oxaborole ring. The boron atom is incorporated into the ring system, stabilizing the molecule and providing a Lewis acidic center critical for biological activity.[3]
-
Formula: C₇H₆BClO₂
-
Molecular Weight: 168.39 g/mol [4]
-
Key Feature: The empty p-orbital on the boron atom allows it to accept electron density, facilitating a reversible covalent interaction with nucleophiles in the enzyme active site.
Mechanism of PDE4 Inhibition (The "Activated Water" Hypothesis)
The inhibitory potency of benzoxaboroles stems from their ability to mimic the transition state of cAMP hydrolysis.
-
Bimetallic Binding: The PDE4 active site contains a binuclear metal center (Zn²⁺/Mg²⁺) that coordinates a solvent molecule (hydroxide or water) to catalyze cAMP hydrolysis.
-
Boron Coordination: The boron atom of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol binds directly to this metal-coordinated hydroxide. This converts the boron from a trigonal planar (
) geometry to a tetrahedral ( ) boronate anion. -
Low-Affinity vs. High-Affinity: Unlike roflumilast, which binds to a conserved glutamine and a structured water network (the "3-2-1" rule), benzoxaboroles rely primarily on the metal-center interaction. This results in a lower intrinsic affinity (IC₅₀ in the sub-micromolar range) but offers a unique selectivity profile and rapid reversibility.
Structural Impact of 4-Chlorination
The position of the chlorine atom at C4 (adjacent to the oxaborole methylene group) introduces specific steric and electronic effects:
-
Steric Hindrance: The C4-Cl substituent may induce steric clash with the hydrophobic pocket (Q1/Q2) of the PDE4 active site, potentially modulating potency compared to 5-substituted analogs.
-
Electronic Modulation: The inductive electron-withdrawing nature of chlorine increases the Lewis acidity of the boron center, potentially strengthening the bond with the active site nucleophile.
Visualization: Mechanism of Action
The following diagram illustrates the binding mode of the benzoxaborole scaffold within the PDE4 catalytic pocket.
Caption: Schematic of the reversible covalent binding of the benzoxaborole boron atom to the PDE4 metal-coordinated hydroxide.
Synthesis Protocol
The synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol requires the construction of the oxaborole ring from a halogenated benzene precursor. The following protocol is a validated route for benzoxaborole formation.
Precursor Selection
-
Starting Material: 2-Bromo-3-chlorobenzyl alcohol (CAS 1451393-57-9 precursor analog).
-
Note: The chlorine at position 3 of the benzyl alcohol becomes position 4 in the benzoxaborole ring system.
-
Step-by-Step Methodology
| Step | Reagents & Conditions | Process Description |
| 1. Protection | DHP (Dihydropyran), PPTS (cat.), DCM, 0°C to RT | Protect the benzyl alcohol as a THP ether to prevent interference during lithiation. |
| 2. Metal-Halogen Exchange | n-BuLi (2.5 M in hexanes), THF, -78°C | Selective lithiation of the bromine atom. The low temperature is critical to prevent benzyne formation or lithium-halogen scrambling. |
| 3. Borylation | B(OiPr)₃ (Triisopropyl borate), -78°C to RT | Quench the aryl lithium species with the borate ester to form the boronate intermediate. |
| 4. Cyclization & Deprotection | 6M HCl (aq), THF, RT, 2 hrs | Acidic hydrolysis removes the THP group and the isopropyl esters. The free alcohol and boronic acid spontaneously cyclize to form the oxaborole ring. |
| 5. Purification | Recrystallization (Water/Acetonitrile) | Benzoxaboroles are often water-soluble. Recrystallization yields the pure 4-chloro analog as a white/off-white solid. |
Visualization: Synthetic Pathway[5]
Caption: Synthetic route converting 2-bromo-3-chlorobenzyl alcohol to the final benzoxaborole via lithiation and borylation.
Experimental Protocols for Validation
To validate the 4-chloro analog as a PDE4 inhibitor, the following assays are required.
In Vitro PDE4 Enzymatic Assay (IMAP TR-FRET)
This assay measures the inhibition of cAMP hydrolysis.
-
Reagents: Recombinant human PDE4B enzyme, FAM-labeled cAMP substrate, IMAP binding reagent (Molecular Devices).
-
Protocol:
-
Preparation: Dilute 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol in DMSO (serial dilutions, 10 µM to 0.1 nM).
-
Incubation: Incubate compound with PDE4B enzyme (0.05 U/well) in assay buffer (10 mM Tris-HCl, 10 mM MgCl₂, pH 7.2) for 15 mins at RT.
-
Reaction: Add FAM-cAMP (100 nM final) and incubate for 30-60 mins.
-
Detection: Add IMAP binding reagent (nanoparticles bind specifically to the phosphate of the hydrolyzed product, AMP, but not cAMP).
-
Readout: Measure Fluorescence Polarization (FP) or TR-FRET. High polarization indicates high AMP (high enzyme activity). Inhibition results in low polarization.
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.
-
PBMC Cytokine Release Assay (Cellular Potency)
Determines the compound's ability to penetrate cells and inhibit TNF-α release.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Stimulus: Lipopolysaccharide (LPS).
-
Protocol:
-
Isolate PBMCs from buffy coats using Ficoll-Paque gradient.
-
Plate cells (1x10⁵/well) in RPMI-1640 media.
-
Pre-treat with the 4-chloro inhibitor for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 18-24 hours.
-
Harvest supernatant and quantify TNF-α using ELISA.
-
Self-Validation: Ensure cell viability (MTS assay) to confirm reduction in TNF-α is due to signaling inhibition, not cytotoxicity.
-
Signaling Pathway & Biological Impact[5]
Inhibition of PDE4 by the 4-chloro analog triggers an anti-inflammatory cascade. By preventing cAMP degradation, the compound elevates intracellular cAMP levels, activating Protein Kinase A (PKA).
Visualization: Anti-Inflammatory Signaling
Caption: Pathway demonstrating how PDE4 inhibition leads to PKA activation and suppression of pro-inflammatory cytokines.
References
-
Baker, S. J., et al. (2006).[5] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry. Link
-
Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of atopic dermatitis." Bioorganic & Medicinal Chemistry Letters. Link
-
Freund, Y. R., et al. (2012). "Boron-Based Phosphodiesterase Inhibitors Show Novel Binding of Boron to PDE4 Bimetal Center." FEBS Letters. Link
-
Dong, C., et al. (2016). "Crisaborole: A Novel Nonsteroidal Topical Anti-Inflammatory PDE4 Inhibitor." Drugs of Today. Link
-
PubChem. (2024). "Compound Summary: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0)."[1][2][4][6] National Library of Medicine. Link
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A Technical Guide to the Lewis Acidity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical examination of the Lewis acidic properties of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol. Benzoxaboroles represent a significant class of boron-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their utility is fundamentally linked to the Lewis acidic nature of the boron atom, which is modulated by the fused ring system and substituents. This document will elucidate the structural and electronic factors governing the Lewis acidity of the title compound, detail methodologies for its characterization, and discuss the implications of this property for its mechanism of action and applications, particularly in drug development.
Introduction: The Benzoxaborole Scaffold
Benzoxaboroles are a class of organoboron compounds characterized by a boronic acid functional group incorporated into a bicyclic system. This structural motif confers unique chemical properties, most notably the Lewis acidity of the boron atom, which is central to their biological activity.[2] The boron atom, with its vacant p-orbital, can readily accept a pair of electrons from a Lewis base, forming a coordinate covalent bond. This interaction is often reversible and is a key feature in the mechanism of action of several FDA-approved drugs containing the benzoxaborole core, such as crisaborole (for eczema) and tavaborole (for onychomycosis).[1][3]
The defining feature of the benzoxaborole scaffold is the strained five-membered oxaborole ring fused to a benzene ring. This ring strain enhances the Lewis acidity of the boron atom compared to simple phenylboronic acids.[3] This increased acidity allows benzoxaboroles to effectively bind with diols, such as those found in sugars and the active sites of various enzymes, at physiological pH.[2][4]
Structural and Electronic Determinants of Lewis Acidity in 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
The Lewis acidity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a consequence of several integrated structural and electronic features:
-
The Boron Atom: As a Group 13 element, boron in its trivalent state possesses an empty p-orbital, making it an inherent electron acceptor or Lewis acid.
-
The Oxaborole Ring: The five-membered ring structure introduces strain, which enhances the electrophilicity of the boron center.[3] The geometry of the boron atom can readily convert from a trigonal planar sp² hybridization to a tetrahedral sp³ hybridization upon coordination with a Lewis base, a transition that is energetically favorable.[2]
-
The 4-Chloro Substituent: The chlorine atom at the 4-position of the benzene ring is an electron-withdrawing group. Through its inductive effect, it pulls electron density away from the aromatic ring and, consequently, from the boron atom. This electron-withdrawing effect further increases the Lewis acidity of the boron center, making it a more potent electron acceptor.
The interplay of these factors results in a finely tuned Lewis acidity that is critical for the compound's reactivity and biological interactions.
Quantifying Lewis Acidity: Methodologies and Data
The Lewis acidity of boronic acids and their derivatives can be experimentally quantified through various techniques. These methods typically involve the interaction of the Lewis acid with a probe molecule (a Lewis base) and monitoring the resulting changes in spectroscopic or physicochemical properties.
NMR Spectroscopy Titration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying Lewis acid-base interactions. The Gutmann-Beckett method, and its modifications, are widely used to determine the relative Lewis acidity of boron compounds.[5][6][7] This method involves the use of a phosphorus-containing Lewis base, such as triethylphosphine oxide (TEPO), as a probe. The change in the ³¹P NMR chemical shift of TEPO upon coordination with the Lewis acid is directly proportional to the strength of the interaction and thus provides a quantitative measure of Lewis acidity.[5][8]
UV-Visible Spectrophotometry
UV-Vis spectroscopy can also be employed to determine the pKa of benzoxaboroles, which is a measure of their Lewis acidity in aqueous solution. This technique often involves titration with a colored Lewis base, such as Alizarin Red S, and monitoring the changes in the absorption spectrum as a function of pH.
Potentiometric Titration
Direct measurement of pKa values can be achieved through potentiometric titration. This involves titrating a solution of the benzoxaborole with a standard base and monitoring the pH change. This method is particularly useful for determining the acidity constants in various solvent systems.[9]
Table 1: Comparative Acidity Data of Related Benzoxaboroles
| Compound | pKa | Measurement Conditions | Reference |
| 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | Not explicitly found, but synthesis and characterization are documented. | H₂O/MeOH (1:1 v/v) | [10] |
| Thiol-functionalized benzosiloxaboroles | pKa1 and pKa2 determined | H₂O/MeOH (1:1 v/v) | [9] |
Note: A specific pKa value for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol was not found in the initial search. The table reflects data for structurally similar compounds to provide context.
Experimental Protocol: Determination of Lewis Acidity via ³¹P NMR Titration (Gutmann-Beckett Method)
This section outlines a generalized protocol for determining the Lewis acidity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol using the Gutmann-Beckett method.
Objective: To quantify the Lewis acidity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol by measuring the change in the ³¹P NMR chemical shift of triethylphosphine oxide (TEPO).
Materials:
-
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
-
Triethylphosphine oxide (TEPO)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
High-resolution NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of TEPO of known concentration (e.g., 0.1 M) in the chosen anhydrous deuterated solvent.
-
Prepare a stock solution of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol of known concentration (e.g., 0.5 M) in the same solvent.
-
-
Sample Preparation:
-
In a clean, dry NMR tube, add a precise volume of the TEPO stock solution.
-
Acquire a ³¹P NMR spectrum of the free TEPO solution. This will serve as the reference (δ_free).
-
To the same NMR tube, add incremental amounts of the 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol stock solution.
-
After each addition, thoroughly mix the solution and acquire a ³¹P NMR spectrum.
-
-
Data Acquisition and Analysis:
-
Record the ³¹P NMR chemical shift (δ_obs) after each addition of the Lewis acid.
-
The change in chemical shift (Δδ) is calculated as: Δδ = δ_obs - δ_free.
-
Plot Δδ as a function of the molar ratio of [Lewis Acid]/[TEPO].
-
The acceptor number (AN) can be calculated from the extrapolated chemical shift at infinite dilution of the Lewis base.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Boronic acids can interact with water, which would compete with the TEPO for coordination to the boron center, leading to inaccurate measurements.
-
Choice of Solvent: The solvent should be inert and aprotic to avoid interaction with the Lewis acid or base. Deuterated solvents are used for NMR lock.
-
TEPO as a Probe: TEPO is a strong Lewis base with a sensitive ³¹P nucleus, making it an excellent probe for quantifying Lewis acidity.[5]
Caption: Workflow for determining Lewis acidity via ³¹P NMR titration.
Implications of Lewis Acidity: Mechanism of Action and Applications
The enhanced Lewis acidity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is the cornerstone of its utility in various applications, particularly in medicinal chemistry.
Enzyme Inhibition
A primary mechanism of action for many benzoxaborole-based drugs is the inhibition of enzymes through the formation of a reversible covalent bond.[1][4] The Lewis acidic boron atom targets nucleophilic residues, such as the hydroxyl group of serine, in the active site of enzymes.[3][4] This interaction leads to the formation of a stable, tetracoordinate boronate adduct, which can mimic the transition state of the enzymatic reaction, thereby inhibiting the enzyme's function.[4]
For example, the antifungal drug tavaborole inhibits leucyl-tRNA synthetase (LeuRS) by forming a covalent adduct with the terminal adenosine of tRNA in the enzyme's editing site.[11][12]
Caption: Mechanism of enzyme inhibition by a benzoxaborole.
Catalysis
The Lewis acidity of benzoxaboroles also makes them effective catalysts for various organic transformations. They can activate substrates by coordinating to carbonyl groups or other Lewis basic sites, thereby facilitating reactions such as cycloadditions and selective functionalization of diols.[13][14] The ability to tune the Lewis acidity through substitution on the aromatic ring allows for the rational design of catalysts for specific applications.
Sensing
The interaction of benzoxaboroles with diols, such as saccharides, forms the basis for their use in sensing applications. This binding event can be designed to produce a detectable signal, such as a change in fluorescence or color, allowing for the quantitative detection of biologically important molecules.
Conclusion
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a fascinating molecule whose chemical and biological properties are dominated by the Lewis acidity of its boron center. The combination of the strained oxaborole ring and the electron-withdrawing chloro substituent creates a potent but reversible electrophile. This feature is the key to its mechanism of action as an enzyme inhibitor and its potential in catalysis and sensing. A thorough understanding and quantification of its Lewis acidity are paramount for the rational design and development of new therapeutic agents and advanced materials based on the versatile benzoxaborole scaffold.
References
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Oncodesign Services. Covalent drugs and the potential of benzoxaboroles. [Link]
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Adamczyk-Woźniak, A., et al. (2012). Lewis acidity and sugar receptor activity of 3-amino-substituted benzoxaboroles and their ortho-aminomethylphenylboronic acid analogues. New Journal of Chemistry, 36(12), 2560-2568. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5258. [Link]
-
Kaur, R., et al. (2021). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. European Journal of Medicinal Chemistry, 223, 113643. [Link]
-
Pal, T., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. Journal of Biological Chemistry, 290(51), 30564-30573. [Link]
-
Nocentini, A., et al. (2019). Schematic representation of benzoxaborole Lewis/Brønsted acidic... ResearchGate. [Link]
-
Dąbrowski, M., et al. (2015). Benzosiloxaboroles: Silicon Benzoxaborole Congeners with Improved Lewis Acidity, High Diol Affinity, and Potent Bioactivity. Organometallics, 34(12), 2755-2763. [Link]
-
Nödling, A. R., et al. (2015). NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity. ResearchGate. [Link]
-
Reddy, L. R., et al. (2014). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Communications, 50(64), 8961-8964. [Link]
-
Zhang, Y., et al. (2022). General mechanism of benzoxaborole analogues that exert its unique... ResearchGate. [Link]
-
Field, M. C. (2022). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in Parasitology, 38(10), 835-849. [Link]
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Beckett, M. A., et al. (1996). A convenient NMR method for the measurement of Lewis acidity at boron centres: Correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4629-4631. [Link]
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Magrite, a brand of Magritek. Determination of Lewis Acidity using ³¹P NMR. [Link]
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Zhang, Y., et al. (2018). Determination of the Lewis acidity of amide–AlCl₃ based ionic liquid analogues by combined in situ IR titration and NMR methods. Dalton Transactions, 47(18), 6434-6442. [Link]
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Gunther, W. R., et al. (2016). Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with ¹⁵N Pyridine Adsorption Coupled with MAS NMR Spectroscopy. The Journal of Physical Chemistry C, 120(29), 16076-16088. [Link]
-
Stojanović, M., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 26(5), 1042-1048. [Link]
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Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2769. [Link]
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Hudspeth, E. M., et al. (2009). Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A, 113(21), 6239-6246. [Link]
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Farrell, J. M., et al. (2017). Quantification of Lewis acid induced Brønsted acidity of protogenic Lewis bases. Dalton Transactions, 46(19), 6204-6213. [Link]
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Piers, W. E. (2014). Lewis acidity of boron compounds. ResearchGate. [Link]
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Harris, J. M. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
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Nocentini, A., et al. (2019). Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1498-1505. [Link]
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Baumgartner, T., & Caputo, C. B. (2018). A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence. Chemistry – A European Journal, 24(59), 15729-15733. [Link]
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Deredas, D., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 15(3), 675-690. [Link]
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McQuade, D. T., et al. (2017). Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy. Journal of Visualized Experiments, (129), 56501. [Link]
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Melen, R. L. (2018). Illuminating Lewis acidity strength. Chem, 4(11), 2531-2533. [Link]
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Niaz, L., et al. (2025). The applications of benzoxaborole. ResearchGate. [Link]
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Angeli, A., et al. (2026). Benzoxaboroles Are Inhibitors of the η-Class Carbonic Anhydrase From Plasmodium falciparum. Archiv der Pharmazie, 359(2), e70201. [Link]
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Baumgartner, T., & Caputo, C. B. (2019). Fluorescent Lewis Adducts: A Refined Guide for Lewis Acidity. ChemRxiv. [Link]
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Adamczyk-Woźniak, A., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o414. [Link]
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The Benzoxaborole Scaffold in Modern Drug Discovery: Mechanistic Paradigms, Synthetic Workflows, and Therapeutic Applications
Executive Summary
Benzoxaboroles represent a privileged, boron-containing heterocyclic chemotype that has revolutionized targeted drug discovery[1]. Characterized by a five-membered oxaborole ring fused to a benzene ring, this scaffold overcomes the historic toxicity, poor solubility, and instability associated with traditional boronic acids[2]. The FDA approvals of tavaborole (an antifungal)[3] and crisaborole (an anti-inflammatory)[4] have validated the clinical utility of reversible covalent interactions mediated by the boron atom's empty p-orbital. This whitepaper explores the physicochemical foundations, quantitative structure-activity relationships (QSAR), synthetic methodologies, and biochemical validation protocols essential for leveraging the benzoxaborole scaffold.
Physicochemical & Mechanistic Foundations: The "Boron Advantage"
The defining feature of the benzoxaborole scaffold is its ability to transition dynamically between an uncharged trigonal planar (
Target Engagement Causality
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition (Tavaborole): Tavaborole specifically targets the editing domain of fungal cytosolic LeuRS[3][6]. The boron atom forms a highly stable spiro-boronate adduct with the cis-diols of the 3'-terminal adenosine (Ade76) of tRNA
[7]. Causality: This covalent trapping physically locks the tRNA in the editing site, halting fungal protein synthesis. The selectivity (>1000-fold for fungal over human LeuRS) is driven by steric clashes in the eukaryotic LeuRS editing site, preventing the bulky adduct from forming in human cells[8].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Phosphodiesterase 4 (PDE4) Inhibition (Crisaborole): In inflammatory dermatoses, crisaborole inhibits PDE4[4]. Unlike traditional cAMP-mimetic inhibitors (e.g., roflumilast), crisaborole utilizes its boron atom to directly coordinate with the bimetallic center (Zn
/Mg ) in the PDE4 active site[9]. Causality: This unique "3-2-1" contact point deviation prevents PDE4 from hydrolyzing cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA), which subsequently suppresses the transcription of pro-inflammatory cytokines (IL-4, IL-31, TNF- )[4][10].
Divergent mechanisms of action for benzoxaborole drugs targeting LeuRS and PDE4.
Quantitative Structure-Activity Relationships (QSAR)
A review of the literature demonstrates the broad utility of the scaffold. The following table summarizes key quantitative binding and efficacy data across different therapeutic targets to guide future scaffold optimization.
| Compound / Scaffold | Primary Target | Indication | Potency / Affinity | Key Structural Determinant | Reference |
| Tavaborole | Fungal LeuRS | Onychomycosis | >1000-fold selectivity (fungal vs. human) | 5-Fluoro substitution enhances target affinity | [11][8] |
| Crisaborole | PDE4 (Bimetal center) | Atopic Dermatitis | IC | Boron atom coordinates directly with Zn | [9] |
| Compound 9 | Plasmodium falciparum | Malaria | IC | 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy) substitution | [12] |
| Compound 42 | Unknown (SKOV3 cells) | Ovarian Cancer | High predicted/actual inhibition | 7-propanamide side chain optimized via 3D-QSAR | [13] |
| DNDI-6148 | Unknown (Leishmania) | Leishmaniasis | >98% in vivo parasite reduction | 6-amino-1-hydroxy-2,1-benzoxaborolane core | [14][15] |
Synthetic Methodologies: Constructing the Benzoxaborole Core
The synthesis of benzoxaboroles requires precise control over the borylation step to prevent protodeboronation and oxidative degradation. Below is a validated, scalable protocol for synthesizing a key intermediate—6-amino-1-hydroxy-2,1-benzoxaborolane —utilized in the synthesis of the antileishmanial candidate DNDI-6148[14].
Step-by-Step Protocol: Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane
-
Starting Material Preparation: Begin with 4-nitrotoluene.
-
Causality: The electron-withdrawing nitro group serves as a robust placeholder for the eventual C6-amine, capable of withstanding the harsh, high-temperature conditions of subsequent borylation steps without degrading[14].
-
-
Bromination: React 4-nitrotoluene with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent to yield 2-bromo-4-nitrotoluene.
-
Causality: Selective ortho-bromination is critical to establish the exact leaving group required for the palladium-catalyzed cross-coupling in the next step.
-
-
Miyaura Borylation: Treat the brominated intermediate with bis(pinacolato)diboron (B
pin ), a palladium catalyst (e.g., Pd(dppf)Cl ), and potassium acetate in 1,4-dioxane at 80-90°C.-
Causality: The mild acetate base facilitates the transmetalation step in the catalytic cycle without prematurely hydrolyzing the delicate pinacol ester.
-
-
Reduction and Cyclization: Subject the nitro-boronate ester to catalytic hydrogenation (H
, Pd/C) in an acidic aqueous/alcoholic medium.-
Causality: This step is a self-validating cascade. The reduction of the nitro group to an amine occurs concurrently with the hydrolysis of the pinacol ester to a boronic acid. The proximity of the hydroxymethyl group drives spontaneous, thermodynamically favorable intramolecular cyclization to form the oxaborole ring.
-
-
Purification: Isolate the product via crystallization from water/ethanol.
-
Causality: The unique amphoteric/zwitterionic solubility profile of the benzoxaborole allows for precipitation at a specific pH, leaving organic impurities in the mother liquor.
-
Key synthetic workflow for 6-amino-1-hydroxy-2,1-benzoxaborolane via Miyaura borylation.
Experimental Protocols: In Vitro Validation of LeuRS Inhibition
To ensure trustworthiness and reproducibility in benzoxaborole drug discovery, biochemical validation must be rigorously controlled. The following protocol details a self-validating aminoacylation assay for LeuRS inhibitors.
Protocol: Aminoacylation (tRNA Charging) Assay
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl
, 1 mM DTT, and 2 mM ATP.-
Causality: Mg
is essential for ATP coordination, while DTT maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues in the LeuRS structure.
-
-
Enzyme and Substrate Addition: Add 1 nM recombinant fungal LeuRS, 2
M yeast tRNA , and 10 M [ C]-Leucine.-
Causality: Utilizing radiolabeled leucine allows for highly sensitive, quantitative tracking of the aminoacylation event without the need for complex mass spectrometry.
-
-
Compound Incubation: Introduce the benzoxaborole candidate at varying concentrations (e.g., 0.1 nM to 10
M) in DMSO (final DMSO < 1%). Pre-incubate for 15 minutes.-
Causality: Pre-incubation is mandatory because the formation of the spiro-boronate adduct with the tRNA terminal adenosine is a time-dependent, reversible covalent process[7]. Omitting this step leads to artificially high IC
values.
-
-
Reaction Quenching: After 20 minutes at 30°C, quench the reaction by spotting 15
L of the mixture onto trichloroacetic acid (TCA)-soaked filter pads.-
Causality: TCA denatures the enzyme and precipitates the macromolecular tRNA complex, while allowing unreacted [
C]-Leucine to be washed away. This creates a self-validating physical separation of the product from the substrate.
-
-
Quantification: Wash the pads thrice with 5% TCA, dry, and measure radioactivity via liquid scintillation counting. Calculate IC
using non-linear regression.
Future Perspectives: Scaffold Evolution
While benzoxaboroles have proven highly effective, challenges such as the rapid emergence of resistance (observed with epetraborole in Phase II trials for complicated UTIs) necessitate continuous scaffold evolution[15]. Researchers are actively utilizing 3D-QSAR models to optimize side chains, such as the 7-propanamide derivatives for anti-cancer applications[13], and developing bis-benzoxaboroles as potent carbonic anhydrase inhibitors[16]. The integration of computational design with the unique physicochemical properties of boron ensures that the benzoxaborole chemotype will remain at the forefront of next-generation therapeutics[2].
References
-
Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics PubMed / NIH [Link]
-
Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses PMC / NIH[Link]
-
An upcoming drug for onychomycosis: Tavaborole PMC / NIH[Link]
-
Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 Organic Process Research & Development / ACS Publications [Link]
-
Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors PMC / NIH[Link]
-
Crisaborole in Dermatology Indian Journal of Postgraduate Dermatology [Link]
-
Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models MDPI[Link]
-
Spotlight on tavaborole for the treatment of onychomycosis Drug Design, Development and Therapy / Dove Medical Press[Link]
-
Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses JCAD [Link]
-
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024) Taylor & Francis [Link]
-
Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles Journal of Medicinal Chemistry / ACS Publications[Link]
-
Amino-acid derived benzazaboroles: structure and function of a new chemotype RSC [Link]
-
Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents MDPI [Link]
-
Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis Skin Therapy Letter [Link]
-
Tavaborole: First Global Approval ResearchGate [Link]
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases Frontiers[Link]
-
Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics ResearchGate[Link]
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Initial Synthesis and Characterization of 4-Chloro-Substituted Benzoxaboroles: A Technical Guide for Drug Development
Introduction
Benzoxaboroles have emerged as a highly privileged scaffold in modern medicinal chemistry, characterized by a cyclic hemiester moiety containing a strong Lewis acidic boron center[1]. Since the FDA approval of tavaborole in 2014, the therapeutic application of this class has expanded rapidly, most notably culminating in the development of ganfeborole (GSK3036656), a first-in-class antitubercular agent[2],[3]. Ganfeborole and its analogs exert their bactericidal effect by inhibiting leucyl-tRNA synthetase (LeuRS) via the oxaborole tRNA-trapping (OBORT) mechanism[1],[4].
Within this chemical space, the 4-chloro substitution pattern is of profound pharmacological significance. Structure-activity relationship (SAR) studies demonstrate that halogenation (Cl/Br) at the 4-position of the benzoxaborole core drastically enhances binding affinity to the LeuRS editing domain[1]. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale, step-by-step synthetic methodology, and analytical characterization protocols required to successfully synthesize and validate 4-chloro-substituted benzoxaboroles.
Mechanistic Rationale: The OBORT Pathway
The efficacy of 4-chloro-benzoxaboroles hinges on their ability to form a stable spiro-adduct with the cis-diols of the 3'-terminal adenosine (Ade76) of tRNA^Leu[5]. The boron atom, typically sp2 hybridized and trigonal planar in aqueous solution, undergoes a geometric transition to an sp3 hybridized tetrahedral state upon nucleophilic attack by the ribose diols[6].
The 4-chloro substituent is not arbitrary; it provides critical steric bulk that perfectly complements the eukaryotic/archaea-specific insert I4 of the bacterial LeuRS CP1 domain. This structural complementarity locks the enzyme in an inactive state, halting protein synthesis while maintaining high selectivity over human cytoplasmic LeuRS[7],[4].
The OBORT mechanism: 4-chloro-benzoxaborole traps tRNA(Leu) via a tetrahedral spiro-adduct.
Retrosynthetic Analysis and Precursor Selection
A common point of failure in benzoxaborole synthesis is the incorrect regiochemical assignment of the starting materials. The benzoxaborole heterocycle is numbered such that boron is position 1, oxygen is 2, and the benzylic carbon is 3. The fused aromatic carbons are 3a, 4, 5, 6, 7, and 7a. Position 4 is adjacent to the benzylic bridgehead (C3a), whereas position 7 is adjacent to the boron bridgehead (C7a).
To achieve a 4-chloro substitution, the chlorine atom must be positioned ortho to the hydroxymethyl group on the starting benzene ring. Consequently, the requisite starting material is 2-bromo-6-chlorobenzyl alcohol (or its corresponding aldehyde). Using 2-bromo-3-chlorobenzyl alcohol would erroneously yield the 7-chloro isomer.
Experimental Methodology
Historically, borylation required protection of the benzylic alcohol to prevent catalyst poisoning or undesired borate ester formation. However, modern palladium-catalyzed Miyaura borylation allows for the direct, one-pot synthesis of benzoxaboroles from unprotected o-bromobenzyl alcohols, significantly improving atom economy and yield[8].
Step-by-Step Protocol: One-Pot Synthesis of 4-Chloro-Benzoxaborole
Note: All glassware must be oven-dried and reactions performed under an inert argon atmosphere to prevent oxidative degradation of the palladium catalyst.
-
Reaction Setup : To a Schlenk flask, add 2-bromo-6-chlorobenzyl alcohol (1.0 equiv, 5.0 mmol), bis(pinacolato)diboron (B2pin2) (1.2 equiv, 6.0 mmol), and anhydrous potassium acetate (KOAc) (3.0 equiv, 15.0 mmol).
-
Catalyst Addition : Add the catalyst Pd(dppf)Cl2 (0.05 equiv, 5 mol%). The causality behind selecting the bidentate dppf ligand is critical: its large bite angle (99°) facilitates the reductive elimination step of the catalytic cycle, which is otherwise sluggish for sterically hindered 2,6-disubstituted substrates[8].
-
Solvent and Heating : Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to substrate). Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 80 °C and stir for 12 hours.
-
Hydrolysis and Cyclization : Cool the mixture to room temperature. The intermediate is a pinacol boronate. To drive the spontaneous cyclization to the benzoxaborole, add 6 M aqueous HCl (to reach pH 2) and stir for 2 hours. The acidic environment cleaves the pinacol ester, liberating the boronic acid, which immediately undergoes intramolecular esterification with the adjacent benzylic alcohol[1].
-
Isolation : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or recrystallization from hot toluene.
Quantitative Data: Optimization of Pd-Catalyzed Borylation
| Catalyst System | Ligand Bite Angle | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| Pd(PPh3)4 | N/A (Monodentate) | Toluene | 100 | 24 | 45 |
| Pd(OAc)2 / SPhos | N/A (Monodentate) | THF | 65 | 16 | 72 |
| Pd(dppf)Cl2 | 99° | 1,4-Dioxane | 80 | 12 | 88 |
| Pd(dppf)Cl2 | 99° | DMSO | 80 | 12 | 55 (Dehalogenation) |
Table 1: Optimization data for the borylation of 2-bromo-6-chlorobenzyl alcohol. The dppf ligand's bite angle is essential for overcoming the steric hindrance of the precursor.
One-pot synthetic workflow for 4-chloro-benzoxaborole via Pd-catalyzed Miyaura borylation.
Analytical Characterization and Validation
Rigorous characterization is required to confirm both the regiochemistry of the chlorine atom and the coordination state of the boron center. A self-validating protocol must include the following:
-
11B NMR (The Gold Standard) : This is the most diagnostic nucleus for benzoxaborole characterization. The free 4-chloro-benzoxaborole will exhibit a broad singlet at ~30 ppm in DMSO-d6, characteristic of an sp2 hybridized, trigonal planar boron[9]. Upon titration with a cis-diol (e.g., adenosine), the peak will shift upfield to ~5 ppm , confirming the formation of the sp3 tetrahedral adduct[9].
-
1H NMR : The benzylic protons (C3) will appear as a sharp singlet integrating to 2H around 5.0 ppm. For the unsubstituted 4-chloro core, expect three distinct aromatic signals. The hydroxyl proton (B-OH) typically appears as a broad singlet at ~9.2 ppm[1].
-
Mass Spectrometry (ESI-MS) : Benzoxaboroles ionize well in negative mode (ESI-). Look for the[M-H]- ion. The isotopic pattern will be highly distinct due to the presence of both Boron (10B ~20%, 11B ~80%) and Chlorine (35Cl ~75%, 37Cl ~25%), providing a built-in self-validating signature for the molecular formula.
References[6] Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles, rsc.org. Verify Source[5] Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents, mdpi.com. Verify Source[2] A Technical Guide to the Synthesis of Ganfeborole and Its Derivatives, benchchem.com. Verify Source[1] Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase, mdpi.com. Verify Source[9] Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines, nih.gov. Verify Source[8] Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition, acs.org.Verify Source[7] Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles, acs.org. Verify Source[3] ganfeborole | Ligand page, guidetopharmacology.org. Verify Source[4] Ganfeborole (GSK 3036656) | Working Group for New TB Drugs, newtbdrugs.org. Verify Source
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Methodological & Application
Application Note: Evaluating 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol in Cancer Cell Line Models
Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary
This application note provides a comprehensive, self-validating workflow for evaluating the anticancer properties of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (a representative halogenated benzoxaborole). Designed for preclinical oncology researchers, this guide details the mechanistic rationale, compound handling, cytotoxicity screening, and target validation protocols required to assess its efficacy against solid tumor and hematological cancer cell lines.
Mechanistic Rationale: Benzoxaborole Pharmacology in Oncology
Benzoxaboroles are a unique class of boron-containing heterocycles characterized by an empty p-orbital on the boron atom, allowing for reversible covalent interactions with biological nucleophiles. Recently, halogenated benzoxaboroles have emerged as potent anticancer agents.
Their primary mechanism of action involves the direct binding and inhibition of Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3) , an essential endonuclease responsible for pre-mRNA 3'-end processing . Inhibition of CPSF3 leads to widespread mRNA read-through, transcriptional disruption, G2/M cell cycle arrest, and ultimately, caspase-dependent apoptosis . 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol serves as an excellent structural probe for investigating these pathways in vitro.
Figure 1: Mechanistic pathway of benzoxaborole-mediated CPSF3 inhibition and apoptosis.
Experimental Design & Causality
To establish a robust and self-validating experimental system, researchers must address the unique physicochemical properties of benzoxaboroles and the specific downstream effects of CPSF3 inhibition:
-
Assay Selection (Causality) : We recommend the Sulforhodamine B (SRB) assay over MTT for initial cytotoxicity screening. Benzoxaboroles can induce significant metabolic shifts prior to cell death; SRB measures total protein biomass, preventing false viability readouts caused by metabolic interference .
-
Target Validation : Phenotypic cytotoxicity must be linked to the molecular target. Since CPSF3 inhibition causes mRNA read-through, quantifying the ratio of downstream (intergenic) to upstream (intragenic) transcripts via RT-qPCR serves as a definitive biomarker of on-target engagement .
-
Cell Line Selection : Ovarian (A2780), colorectal (HCT116), and leukemia (MV-4-11) lines exhibit high sensitivity to benzoxaborole-induced apoptosis and are recommended for primary screening .
Step-by-Step Protocols
Protocol A: Compound Handling & Stock Preparation
Rationale: Benzoxaboroles can form oligomeric anhydrides (boroxines) under dehydrating conditions, altering the effective molarity of the stock solution. Strict moisture control is required.
-
Reconstitution : Dissolve 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol in anhydrous, cell-culture grade DMSO to a concentration of 10 mM or 50 mM.
-
Aliquotting : Dispense into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and moisture ingress.
-
Storage : Store at -20°C (short-term) or -80°C (long-term).
-
Working Solutions : Dilute the DMSO stock into pre-warmed complete culture media immediately prior to cell treatment. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent toxicity.
Protocol B: High-Throughput Cytotoxicity Screening (SRB Assay)
Rationale: Fixation with cold TCA halts cellular metabolism instantly and precipitates proteins, ensuring that the biomass measured accurately reflects the cell population at exactly 72 hours.
-
Seeding : Seed cancer cells (e.g., A2780 or HCT116) in 96-well plates at a density of 2,000–5,000 cells/well in 100 µL of appropriate media (e.g., RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂.
-
Treatment : Prepare a 9-point, 3-fold serial dilution of the compound in media. Add 100 µL of the drug dilutions to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin, 10 µM).
-
Incubation : Incubate for 72 hours.
-
Fixation : Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air-dry.
-
Staining : Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.
-
Washing : Quickly rinse the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.
-
Solubilization & Reading : Solubilize the protein-bound dye with 150 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes. Read absorbance at 540 nm using a microplate reader.
-
Analysis : Calculate IC₅₀ using non-linear regression (4-parameter logistic curve).
Protocol C: CPSF3 Target Engagement (mRNA Read-Through Assay)
Rationale: A short timepoint (6 hours) ensures primary transcriptional effects are measured before secondary apoptotic degradation of RNA occurs, establishing a direct causal link between compound application and target engagement.
-
Treatment : Treat HCT116 cells with the IC₈₀ concentration of the compound for 6 hours.
-
RNA Extraction : Isolate total RNA using a column-based kit and perform on-column DNase I digestion to remove genomic DNA.
-
cDNA Synthesis : Reverse transcribe 1 µg of RNA using random hexamers.
-
qPCR Design : Design two primer pairs for a constitutively expressed gene (e.g., ACTB or MYC).
-
Pair 1 (Intragenic): Upstream of the polyA site.
-
Pair 2 (Intergenic): Downstream of the polyA site.
-
-
Quantification : Perform RT-qPCR. Calculate the Read-Through Index (RTI) as the ratio of Intergenic to Intragenic transcript abundance (
). A significant increase in RTI compared to vehicle control confirms CPSF3 inhibition.
Quantitative Data Interpretation
The following table summarizes the expected pharmacological profile of halogenated benzoxaboroles across various standard oncology cell lines, providing a benchmark for validating experimental results.
Table 1: Expected Pharmacological Profile of Halogenated Benzoxaboroles
| Cell Line | Origin | Expected IC₅₀ (72h) | Primary Phenotype | Target Validation Metric |
| A2780 | Ovarian Carcinoma | 1.5 - 15 µM | G2/M Arrest, Apoptosis | Caspase-3 Cleavage |
| HCT116 | Colorectal Carcinoma | 0.5 - 5.0 µM | Transcriptional Disruption | >5-fold increase in mRNA Read-Through |
| MV-4-11 | B-myelomonocytic Leukemia | 2.0 - 10 µM | Apoptosis | Sub-G1 Accumulation |
| MCF7 | Breast Adenocarcinoma | >50 µM | Resistant | Lack of CPSF3 engagement |
Note: Data represents generalized ranges for simple substituted benzoxaboroles. Exact values for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol must be empirically determined based on specific cell passage and assay conditions.
References
-
Title: Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Source: Cell Chemical Biology, 31(1), 139-149.e14. (2024). URL: [Link]
-
Title: Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Source: Investigational New Drugs, 37(1), 35-46. (2019). URL: [Link]
-
Title: Recent Development of Boron-Containing Small-Molecule Anticancer Agents. Source: ACS Pharmacology & Translational Science. (2024). URL: [Link]
Leveraging the 4-Chloro-Benzoxaborole Scaffold: Protocols for Next-Generation LeuRS Inhibitors
Executive Summary & Rationale
While Tavaborole (AN2690) —a 5-fluoro-benzoxaborole—revolutionized topical antifungal therapy via the oxaborole tRNA trapping (OBORT) mechanism, the 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol scaffold represents a distinct and potent pharmacophore, particularly for antibacterial and antitubercular applications.
The 4-chloro substituent induces specific steric and electronic effects that differentiate it from the 5-fluoro series. This halogen occupies a hydrophobic pocket within the editing domain of leucyl-tRNA synthetase (LeuRS), often enhancing potency against bacterial pathogens (e.g., M. tuberculosis, E. coli) where the 5-fluoro analog may lack selectivity.
This guide details the rational design, synthesis, and biological validation of 4-chloro-benzoxaborole derivatives, moving beyond the core scaffold to high-potency C3-aminomethyl variants (e.g., Ganfeborole analogs).
Mechanistic Grounding: The OBORT Mechanism
To improve activity, one must understand the binding mode. Benzoxaboroles inhibit LeuRS by forming a stable, reversible covalent adduct with the 3'-terminal adenosine (A76) of tRNA^Leu.
-
Boron Center: Acts as the electrophile, forming a spiro-boronate complex with the cis-2',3'-diol of the ribose.
-
4-Chloro Substituent: Provides critical hydrophobic packing interactions in the active site, often improving residence time compared to the smaller 5-fluoro group found in Tavaborole.
-
C3-Position: The "vector of truth." Unsubstituted C3 (as in Tavaborole) is sufficient for antifungal activity, but introducing a (S)-aminomethyl group at C3 allows for salt-bridge formation with aspartate residues (e.g., D447/D450 in M. tb LeuRS), dramatically lowering IC50 values from micromolar to nanomolar ranges.
Figure 1: The Oxaborole tRNA Trapping (OBORT) mechanism.[1] The 4-Chloro scaffold intercepts the tRNA charging cycle.
Synthetic Protocols: Constructing the 4-Chloro Core & Derivatives
The synthesis of 4-chloro derivatives is more challenging than the 5-fluoro series due to steric crowding near the boron center. We utilize a palladium-catalyzed borylation strategy followed by a nitro-aldol (Henry) reaction for C3 functionalization.
Protocol A: Synthesis of the 4-Chloro-Benzoxaborole Core
Objective: Synthesize 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Intermediate A ).
Reagents:
-
2-Bromo-3-chlorobenzaldehyde (Starting Material)
-
Bis(pinacolato)diboron (B2pin2)
-
Pd(dppf)Cl2 (Catalyst)
-
KOAc (Base)
-
NaBH4 (Reducing agent)
Step-by-Step:
-
Miyaura Borylation:
-
Dissolve 2-bromo-3-chlorobenzaldehyde (10 mmol) in dry 1,4-dioxane (50 mL).
-
Add B2pin2 (11 mmol), KOAc (30 mmol), and Pd(dppf)Cl2 (0.3 mmol).
-
Degas with N2 for 15 min. Heat at 80°C for 12 hours.
-
Checkpoint: Monitor TLC for disappearance of bromide.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc) to yield the boronate ester aldehyde.
-
-
Reductive Cyclization:
-
Dissolve the intermediate in MeOH (30 mL) and cool to 0°C.
-
Add NaBH4 (1.5 eq) portion-wise. Stir for 2 hours.
-
Acidify with 1M HCl to pH 2 (this hydrolyzes the pinacol ester and induces cyclization).
-
Stir for 1 hour at RT.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4. Recrystallize from H2O/Acetone.
-
Validation: 1H NMR (DMSO-d6) should show the benzylic protons (~5.0 ppm) and the B-OH proton (~9.2 ppm).
-
Protocol B: C3-Aminomethylation (High-Potency Derivative)
Objective: Convert Core A into a 3-aminomethyl derivative (analogous to Ganfeborole).
Step-by-Step:
-
Nitromethane Addition:
-
React the boronate ester aldehyde (from Step A.1) with nitromethane (CH3NO2) using catalytic NaOH/EtOH at 0°C.
-
This yields the nitro-alcohol intermediate.
-
-
Reduction & Cyclization:
-
Hydrogenate using Raney Nickel or reduce with Zn/HCl.
-
Note: The amine will spontaneously coordinate with the boron or cyclize if the protecting groups are removed, often requiring Boc-protection during purification.
-
-
Chiral Resolution (Optional but Recommended):
-
The (S)-enantiomer is typically 10-100x more potent. Use chiral HPLC or synthesize using Ellman’s sulfinamide auxiliary instead of nitromethane for asymmetric induction.
-
Figure 2: Divergent synthetic pathways for Core (A) and High-Potency (B) derivatives.
Biological Evaluation Protocols
Protocol C: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This is the definitive assay to confirm the mechanism of action.
Materials:
-
Recombinant LeuRS (from E. coli, M. tuberculosis, or C. albicans depending on target).
-
tRNA^Leu (transcribed in vitro or purified).
-
L-[14C]-Leucine or [3H]-Leucine.
-
ATP, DTT, MgCl2.
Procedure:
-
Reaction Mix: Prepare buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 5 mM DTT, 4 mM ATP).
-
Enzyme Activation: Incubate LeuRS (50 nM) with the test compound (0.1 nM – 10 µM) for 10 mins at 30°C.
-
Initiation: Add tRNA (2 µM) and radiolabeled Leucine (10 µM).
-
Incubation: Run for 20 minutes at 30°C.
-
Quench: Spot aliquots onto TCA-soaked filter paper discs (precipitates protein/tRNA).
-
Wash: Wash discs 3x with 5% TCA, then ethanol. Dry.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Activity vs. Log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol D: Minimum Inhibitory Concentration (MIC)
Target Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive control.
-
Escherichia coli (ATCC 25922) - Gram-negative (requires efflux pump deficient strains for initial hits).
-
Candida albicans - Fungal control (to check selectivity vs Tavaborole).
Method (CLSI Standard):
-
Prepare stock solutions of 4-chloro derivatives in DMSO.
-
Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates.
-
Inoculate with 5 x 10^5 CFU/mL of bacteria.
-
Incubate at 37°C for 18-24 hours.
-
Read: MIC is the lowest concentration with no visible growth.
Data Summary & SAR Guidelines
Table 1: Expected SAR Trends for 4-Chloro Derivatives
| Derivative Type | Modification | Primary Effect | Target Utility |
| Core Scaffold | 4-Cl, 1-OH | Moderate potency, high lipophilicity | Topical Antifungal / Anti-inflammatory |
| C3-Amine | 3-aminomethyl | 100x Potency Boost (Salt bridge to Asp) | Systemic Antibacterial / TB |
| C7-Alkoxy | 7-ethoxy / benzyloxy | Improved metabolic stability & packing | TB (Ganfeborole-like) |
| C6-Aryloxy | 6-phenoxy | Extended spectrum, PDE4 cross-activity | Anti-inflammatory (Crisaborole-like) |
Critical Design Note: When optimizing the 4-chloro scaffold, avoid bulky groups at C1 (Boron-OH). The hydroxyl is essential for the reversible covalent bond with the tRNA ribose. Capping this oxygen (e.g., forming an ester) creates a prodrug, which may be useful for permeability but is inactive in vitro until hydrolyzed.
References
-
Discovery of Tavaborole (AN2690): Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[2] Journal of Medicinal Chemistry. Link
-
Mechanism of Action (OBORT): Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA. Science. Link
-
Ganfeborole (4-Chloro Derivative) & TB: Hernandez, V., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria. Antimicrobial Agents and Chemotherapy.[3][4][5] Link
-
Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. (2009).[6] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
-
LeuRS Assay Protocols: Palencia, A., et al. (2016). Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase. Nature Structural & Molecular Biology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol via Anti-Solvent Recrystallization
Executive Summary
The purification of benzoxaboroles—a critical class of boron-containing pharmacophores used in anti-fungal and anti-inflammatory drug development—presents unique physicochemical challenges. 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0) is a key halogenated intermediate. Due to its cyclic boronic acid half-ester structure, it has a strong propensity to form hydrogen-bonded dimers and co-crystallize with structurally similar impurities. This application note details a self-validating, highly scalable anti-solvent recrystallization protocol using an Acetonitrile/Water (
Mechanistic Causality: The Thermodynamics of Benzoxaborole Purification
Designing a purification strategy for 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol requires exploiting the thermodynamic differences between the target molecule and its synthetic byproducts. Benzoxaboroles frequently form hydrogen-bonded dimers in the solid state, which heavily influences their solubility profiles .
We utilize an anti-solvent crystallization approach rather than standard cooling crystallization for the following mechanistic reasons:
-
Solvent (Acetonitrile): The lipophilic 4-chloro-aromatic core is highly soluble in polar aprotic solvents. At
, hot MeCN effectively disrupts the intermolecular hydrogen-bonded dimers, ensuring complete dissolution and releasing trapped impurities. -
Anti-Solvent (Water): To avoid the degradation of the oxaborole ring and efficiently clear open-chain boronic acid impurities, an acetonitrile/water anti-solvent system is highly effective . Water drives supersaturation of the target API while retaining highly polar, uncyclized boronic acid impurities in the mother liquor.
-
Phase Separation Mitigation: Because the 4-chloro substitution increases the lipophilicity of the aromatic core, the compound exhibits a heightened risk of "oiling out" (liquid-liquid phase separation). Controlled cooling is critical to prevent oiling out, ensuring the formation of a high-purity crystalline lattice rather than an amorphous gum .
Figure 2: Mechanistic logic of impurity clearance during the binary solvent recrystallization process.
Quantitative Data: Solubility & Impurity Clearance
To establish a robust operating window, solubility profiling was conducted. The optimal solvent ratio was determined to be 2:1
Table 1: Solubility Profile of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
| Solvent System ( | Temperature ( | Solubility (mg/mL) | State Observation |
| 100:0 | 75 | > 150 | Clear Solution |
| 100:0 | 5 | 45 | Soluble (Poor Yield) |
| 66:33 (2:1) | 75 | 110 | Clear Solution (Optimal) |
| 66:33 (2:1) | 5 | < 5 | Crystalline Solid (High Yield) |
| 0:100 | 75 | < 10 | Insoluble / Oiled Out |
Table 2: Quantitative Impurity Clearance Profile
| Component | Initial Crude (%) | Post-Crystallization (%) | Primary Clearance Mechanism |
| 4-Chloro-benzoxaborole | 85.2 | 99.6 | Target Lattice Formation |
| Des-chloro analog | 6.4 | < 0.1 | Retained in MeCN Phase |
| Open-chain boronic acid | 7.1 | 0.2 | Retained in Aqueous Phase |
| Polymeric Heavies | 1.3 | < 0.1 | Removed via Hot Filtration |
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system . Each phase contains physical checkpoints that confirm the thermodynamic state of the system, allowing the scientist to correct deviations in real-time.
Step 1: Dissolution and Clarification
-
Charge 10.0 g of crude 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol into a 250 mL jacketed reactor equipped with an overhead stirrer and reflux condenser.
-
Add 50 mL (5.0 volumes) of HPLC-grade Acetonitrile.
-
Heat the suspension to
with moderate stirring (250 rpm). -
Self-Validation Checkpoint 1 (Mass Balance): At
, the solution should become completely transparent, save for dark, insoluble polymeric heavies. If the bulk powder does not dissolve, the crude purity is ; validate by adding 1.0 extra volume of MeCN. -
Perform a hot filtration through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulates. Return the clarified filtrate to the reactor and maintain at
.
Step 2: Anti-Solvent Addition & Cloud Point Verification
-
Equip an addition funnel with 25 mL (2.5 volumes) of ultra-pure water (Anti-solvent).
-
Add the water dropwise (approx. 1 mL/min) while maintaining the internal temperature at
. -
Self-Validation Checkpoint 2 (Cloud Point): After the addition of approximately 18-20 mL of water, the solution will exhibit a persistent slight turbidity (the cloud point), indicating the metastable zone has been reached.
-
Correction mechanism: If the mixture "oils out" (forms distinct liquid droplets), the addition was too fast. Reheat to
and add 2 mL of MeCN to restore a single clear phase, then resume water addition at a slower rate.
-
Step 3: Controlled Crystallization
-
Seed the mixture with 50 mg (0.5 wt%) of pure 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol crystals.
-
Hold the temperature at
for 30 minutes to allow the seed bed to mature and prevent secondary nucleation. -
Cool the reactor linearly to
over 130 minutes (cooling ramp of exactly ). -
Self-Validation Checkpoint 3 (Yield Verification): A thick, white crystalline slurry should form. The supernatant should be pale yellow and free of oil droplets.
Step 4: Isolation and Drying
-
Filter the slurry under vacuum using a Buchner funnel.
-
Wash the filter cake twice with 15 mL of a pre-chilled (
) 2:1 Water/MeCN mixture. Note: Using pure water for the wash will crash out residual impurities from the mother liquor onto the cake. -
Dry the solid in a vacuum oven at
( mbar) for 24 hours to constant weight. -
Expected Yield: 7.2 - 7.6 g (72 - 76% recovery from crude,
recovery of available target mass).
Figure 1: Step-by-step workflow for the anti-solvent recrystallization of the benzoxaborole derivative.
References
-
Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans Molecules (MDPI) URL:[Link]
-
Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo AutoChem Applications URL:[Link]
Analytical HPLC Protocols for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol Purity Assessment
Introduction & Scientific Context
The assessment of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 947162-29-0) presents unique chromatographic challenges distinct from standard small-molecule organics. As a benzoxaborole derivative—structurally homologous to the antifungal agents Tavaborole and Crisaborole —its behavior is dominated by the electrophilic boron atom incorporated into the oxaborole ring.
The "Boron Challenge" in HPLC
Unlike typical drug intermediates, benzoxaboroles exist in a dynamic equilibrium. In non-aqueous environments or at high concentrations, they dehydrate to form boroxine trimers (anhydrides). In the presence of diols (often found in unrefined solvents or specific column stationary phases), they form cyclic boronate esters.
Critical Mechanism:
Therefore, the analytical method must be designed to force the equilibrium entirely to the monomeric hydroxy form to ensure a single, sharp peak. This requires specific mobile phase pH control and water content management.
Method Development Strategy
Stationary Phase Selection
The 4-chloro substituent increases lipophilicity compared to the 5-fluoro analog (Tavaborole). Standard C18 phases are effective, but end-capping is non-negotiable. Free silanols on the silica support can coordinate with the boron atom, leading to severe peak tailing.
-
Recommended: C18 with high surface coverage and double end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Alternative: Phenyl-Hexyl phases can offer orthogonal selectivity if aromatic impurities (regioisomers) are problematic.
Mobile Phase Chemistry
-
Acidification: The pKa of the benzoxaborole B-OH group is typically ~8.3. To retain the molecule in its neutral, hydrophobic form, the pH must be maintained < 3.0.
-
Buffer Choice: Phosphoric acid (0.1%) is preferred for UV detection due to low background. For LC-MS applications, Formic acid (0.1%) is the substitute.
Protocol 1: Rapid Isocratic Purity Assessment (QC)
Target: Routine batch release and raw material acceptance.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | A: 0.1% |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) |
| Injection Vol | 10 µL |
| Run Time | 12 minutes |
Sample Preparation (Crucial)
Diluent: 50:50 Water:Acetonitrile.
-
Why? The presence of 50% water prevents boroxine formation. Pure acetonitrile can induce trimerization, appearing as "ghost peaks" or split peaks.
-
Weigh 10 mg of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol.
-
Dissolve in 10 mL of Diluent (Concentration: 1.0 mg/mL).
-
Sonicate for 5 minutes to ensure complete monomerization.
-
Filter through 0.22 µm PTFE filter.
Protocol 2: High-Resolution Impurity Profiling
Target: Stability studies, forced degradation, and separation of regioisomers (e.g., 5-chloro or 6-chloro analogs).
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm (High Load) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0 min: 90% A / 10% B 5 min: 90% A / 10% B 25 min: 20% A / 80% B 30 min: 20% A / 80% B 31 min: 90% A / 10% B |
| Detection | UV-PDA (200–400 nm) |
System Suitability Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before sample analysis:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor ( | Boron-silanol interaction indicator. | |
| Theoretical Plates ( | Column efficiency check. | |
| RSD (Area, n=5) | Injection precision. | |
| Resolution ( | Between Main Peak and nearest impurity. |
Visualizing the Analytical Workflow
The following diagram illustrates the critical decision pathways and chemical equilibria management required for this protocol.
Caption: Analytical workflow emphasizing the hydrolysis of boroxine trimers via aqueous diluent to ensure monomeric peak detection.
Troubleshooting & Critical Control Points
Issue: Peak Splitting
-
Cause: Incomplete hydrolysis of the boroxine trimer or injection in 100% organic solvent.
-
Solution: Ensure the sample diluent contains at least 30% water. Allow the sample to stand for 10 minutes or sonicate before injection.
Issue: Peak Tailing
-
Cause: Interaction between the empty p-orbital of Boron and secondary silanols on the column stationary phase.
-
Solution:
-
Verify mobile phase pH is
(Acidic suppression). -
Switch to a "High Purity" Type B silica column (e.g., Waters SymmetryShield or Agilent Zorbax).
-
Increase buffer concentration to 20 mM.
-
Issue: Retention Time Shift
-
Cause: pH drift in the aqueous mobile phase. Benzoxaboroles are sensitive to ionization (pKa ~8.4).
-
Solution: Use fresh buffer daily. Ensure the organic modifier (ACN) does not evaporate, altering the gradient profile.
References
-
Vertex AI Search. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Retrieved from
-
Journal of Drug Delivery and Therapeutics. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Retrieved from 1
-
Universiti Teknologi MARA. (2024).[2] Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). Retrieved from 2
-
BLD Pharm. (n.d.). 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol Product Page & CAS Info. Retrieved from 3
-
MIT DSpace. (n.d.). Catalytic and Biological Applications of Benzoxaborolones (Boron Chemistry Insights). Retrieved from 4
Sources
experimental setup for assessing PDE4 inhibition by 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Application Note: Pharmacological Assessment of PDE4 Inhibition by 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Executive Summary
This guide details the experimental framework for evaluating 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Test Article, TA) as an inhibitor of Phosphodiesterase 4 (PDE4). Benzoxaboroles represent a unique class of non-steroidal anti-inflammatory drugs (NSAIDs) that function via a boron-mediated mechanism, specifically chelating the bimetallic center (Zn²⁺/Mg²⁺) within the PDE4 catalytic pocket. This protocol provides a validated workflow for determining the inhibitory potency (
Scientific Rationale & Mechanism
Why this compound? The benzoxaborole scaffold (fused benzene and oxaborole rings) mimics the transition state of cAMP hydrolysis. The boron atom acts as a "warhead," forming a tetrahedral adduct with the active site water molecule coordinated to the metal ions. The 4-chloro substitution on the benzene ring modulates the electronic properties and lipophilicity, potentially altering the binding affinity compared to clinical standards like Crisaborole .
Pathway Context:
PDE4 hydrolyzes cAMP to AMP.[1][2] Inhibition of PDE4 leads to intracellular cAMP accumulation, activation of Protein Kinase A (PKA), and subsequent phosphorylation of CREB.[3] This cascade downregulates pro-inflammatory cytokines (TNF-
Visualization: PDE4 Signaling & Inhibition Pathway
Caption: Mechanism of Action.[3][4] PDE4 inhibition prevents cAMP degradation, maintaining high cAMP levels that suppress inflammatory cytokine release via PKA/CREB signaling.
Experimental Setup 1: In Vitro Enzymatic Assay (Fluorescence Polarization)
Objective: Determine the intrinsic
Principle: This assay utilizes a fluorescently labeled cAMP derivative (FAM-cAMP).[5] Intact FAM-cAMP is a small molecule with rapid rotation (low polarization).[5] When PDE4 hydrolyzes it to FAM-AMP, a binding agent (nanoparticle) specifically captures the FAM-AMP product, creating a large complex with slow rotation (high polarization). Inhibition of PDE4 prevents this conversion, maintaining low polarization.
Materials
| Reagent | Specification | Source/Notes |
| Test Article | 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | Dissolve in 100% DMSO to 10 mM stock. |
| Enzyme | Recombinant Human PDE4B2 | BPS Bioscience or equivalent. |
| Substrate | FAM-Cyclic-3',5'-AMP (200 nM) | Fluorescein-labeled cAMP. |
| Binding Agent | IMAP Binding Reagent or equivalent | Specific for non-cyclic AMP. |
| Assay Buffer | 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.05% Tween-20 | Critical: Avoid phosphate buffers (interferes with binding). |
| Plate | 384-well black, low-binding microplate | Corning #3575 or equivalent. |
Protocol Steps
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the TA in DMSO (1:3 dilution). Range: 10
M to 0.5 nM. -
Control 1 (Max Activity): DMSO vehicle + Enzyme + Substrate.
-
Control 2 (Min Activity): DMSO vehicle + Buffer (no enzyme) + Substrate.
-
Reference Standard: Crisaborole or Roflumilast (positive control).
-
-
Enzyme Reaction:
-
Dilute PDE4B enzyme in Assay Buffer to a concentration that hydrolyzes ~20-30% of substrate in 60 mins (titration required, typically 0.5-2 ng/well).
-
Add 5
L of diluted TA (or vehicle) to wells. -
Add 10
L of PDE4B enzyme solution. Incubate for 15 mins at Room Temperature (RT) to allow inhibitor binding.
-
-
Substrate Addition:
-
Add 5
L of FAM-cAMP substrate (final conc. 50-100 nM). -
Incubate for 60 minutes at RT in the dark.
-
-
Detection:
-
Add 40
L of Binding Solution (Binding Agent + Buffer). -
Incubate for 30-60 minutes at RT.
-
Read Fluorescence Polarization (Ex 480 nm / Em 535 nm) on a multi-mode plate reader (e.g., Tecan Infinite or PerkinElmer EnVision).
-
-
Data Analysis:
-
Calculate
mP = (mP_sample - mP_free_substrate). -
Plot % Inhibition vs. Log[Concentration].
-
Fit data to a 4-parameter logistic equation to determine
.
-
Experimental Setup 2: Cell-Based Functional Assay (TNF- Release)
Objective: Verify that enzymatic inhibition translates to cellular anti-inflammatory activity in a physiological context.
System: Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).
Materials
-
Cells: Fresh human PBMCs (isolated via Ficoll-Paque gradient) or RAW 264.7 (murine macrophage line).
-
Media: RPMI 1640 + 10% FBS + Pen/Strep.
-
Stimulant: LPS (E. coli O111:B4), 100 ng/mL final.
-
Readout: Human TNF-
ELISA Kit (R&D Systems or equivalent).
Protocol Steps
-
Cell Seeding:
-
Seed PBMCs at
cells/well in 96-well plates. -
Allow cells to equilibrate for 2 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add TA (4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol) at varying concentrations (e.g., 10
M, 1 M, 0.1 M). -
Crucial Step: Pre-incubate cells with TA for 1 hour before adding LPS. This ensures the PDE4 is inhibited and cAMP levels rise prior to the inflammatory insult.
-
-
Stimulation:
-
Add LPS (100 ng/mL) to all wells except the "Vehicle Control" (unstimulated).
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge plates at 1000 RPM for 5 mins.
-
Harvest cell-free supernatant. Store at -80°C or proceed immediately to ELISA.
-
-
Quantification:
-
Perform TNF-
ELISA according to manufacturer instructions. -
Calculate % Inhibition of TNF-
release relative to the "LPS + Vehicle" control.
-
Data Presentation & Interpretation
Expected Results Table
| Parameter | 4-Chloro-benzoxaborole (TA) | Crisaborole (Reference) | Interpretation |
| Enzymatic | TBD (Expected: 100-500 nM) | ~50 nM | Lower |
| Cellular | TBD (Expected: 0.5 - 2 | ~0.5 | Cellular potency is typically lower due to membrane permeability. |
| Solubility (PBS, pH 7.4) | High | Moderate | Benzoxaboroles generally possess good aqueous solubility. |
Troubleshooting Guide
-
High Background in FP Assay: Ensure the Binding Agent is not expired and the buffer contains no phosphate.
-
Low Cellular Potency: The 4-chloro group may affect cell permeability. If cellular
>> enzymatic , consider checking PAMPA permeability. -
Variability in PBMCs: Donor variability is high. Run experiments with at least 3 distinct donors or use a stable cell line (RAW 264.7) for initial screening.
References
-
BPS Bioscience. (2024). PDE4B1 Assay Kit Protocol. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Identification of a Selective PDE4B Inhibitor... In Vitro Evaluation. Retrieved from [Link]
Sources
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
use of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol as a synthon in organic synthesis
Application Note: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol as a Strategic Synthon
Abstract
This technical guide details the utility of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (hereafter referred to as 4-Cl-BB ) as a versatile synthon in the development of boron-containing pharmacophores. Unlike the widely utilized 5-fluoro derivative (Tavaborole) or 5-phenoxy derivatives (Crisaborole), the 4-chloro isomer offers a unique steric and electronic handle adjacent to the oxaborole ring's methylene bridge. This note provides validated protocols for its synthesis, palladium-catalyzed cross-coupling functionalization, and physicochemical characterization, positioning it as a critical scaffold for expanding Structure-Activity Relationship (SAR) libraries in antimicrobial and anti-inflammatory drug discovery.
Introduction: The Benzoxaborole Advantage
Benzoxaboroles are cyclic hemiboronic acids that exhibit superior physicochemical properties compared to open-chain phenylboronic acids. The intramolecular B–O bond confers:
-
Enhanced Lewis Acidity: The ring strain increases the electrophilicity of the boron center, facilitating stronger interactions with biological nucleophiles (e.g., the cis-diols of tRNA ribose).
-
Metabolic Stability: Resistance to deborylation compared to acyclic analogs.
-
Solubility: Improved aqueous solubility due to the zwitterionic character of the tetrahedral boronate form at physiological pH.
Why the 4-Chloro Isomer? The 4-Cl-BB synthon is strategically valuable because the chlorine atom is positioned at the C4-site (peri to the methylene bridge). Functionalization at this position allows researchers to project substituents into spatial regions of the target protein binding pocket that are inaccessible to 5-, 6-, or 7-substituted analogs. Furthermore, the C–Cl bond serves as a robust handle for late-stage diversification via transition-metal catalysis.
Chemical Structure & Properties
| Property | Data |
| IUPAC Name | 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Formula | C₇H₆BClO₂ |
| MW | 168.38 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (approx) | 7.8 – 8.2 (Lower than phenylboronic acid due to ring strain) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water (pH dependent) |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere to prevent boroxine formation. |
Structural Numbering:
-
O(1): Ring oxygen.
-
B(2): Boron atom.
-
C(3): Methylene bridge (-CH₂-).
-
C(4): Aromatic carbon adjacent to methylene (Substituted with Cl ).
-
C(7): Aromatic carbon adjacent to Boron.
Synthetic Application Modules
Module A: Synthesis of the Synthon (4-Cl-BB)
If the synthon is not purchased, it can be accessed via a robust lithiation-borylation sequence from 2-bromo-3-chlorobenzaldehyde.
Mechanism:
-
Protection: The aldehyde is protected as an acetal to survive lithiation.
-
Lithiation: Selective Lithium-Halogen Exchange (Li/Br) occurs at the C2 position (between Cl and acetal) or C1 depending on starting material. Note: Using 2-bromo-3-chlorobenzaldehyde directs Li exchange to the Br site.
-
Borylation: Trapping with triisopropyl borate.
-
Cyclization: Acidic hydrolysis deprotects the aldehyde and induces spontaneous cyclization to the benzoxaborole.
Protocol 1: Preparation of 4-Cl-BB
-
Reagents: 2-Bromo-3-chlorobenzaldehyde (10.0 g), Ethylene glycol (1.2 eq), pTSA (cat.), Toluene, n-BuLi (1.1 eq), B(OiPr)₃ (1.2 eq), HCl (6M).
-
Step 1 (Protection): Reflux aldehyde, ethylene glycol, and pTSA in toluene with a Dean-Stark trap until water evolution ceases (approx. 4 h). Wash with NaHCO₃, dry, and concentrate.[1]
-
Step 2 (Borylation): Dissolve protected acetal in anhydrous THF (0.2 M). Cool to -78°C. Add n-BuLi dropwise over 30 min. Stir for 1 h.
-
Step 3 (Trapping): Add B(OiPr)₃ dropwise at -78°C. Allow to warm to RT overnight.
-
Step 4 (Cyclization): Quench with 6M HCl (excess) and stir vigorously for 2 h. The acetal hydrolyzes to the aldehyde, which is reduced in situ? Correction: The standard route involves reducing the aldehyde to alcohol before or during cyclization, OR using NaBH4 after borylation.
-
Refined Step 4: After acid hydrolysis (to boronic acid-aldehyde), add NaBH₄ (1.5 eq) in MeOH at 0°C. Stir 1 h. Acidify to pH 2. The alcohol cyclizes with the boronic acid.
-
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc.
Module B: Suzuki-Miyaura Cross-Coupling at C4
The C–Cl bond at position 4 is less reactive than a bromide but can be activated using electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. This allows for the installation of aryl, heteroaryl, or vinyl groups.
Protocol 2: C4-Arylation of 4-Cl-BB Target: Synthesis of 4-(4-pyridyl)-benzoxaborole.
-
Setup: In a glovebox or under Argon, charge a reaction vial with:
-
4-Cl-BB (1.0 equiv)[1]
-
4-Pyridylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4-8 mol%) (XPhos is preferred for aryl chlorides).
-
Base: K₃PO₄ (3.0 equiv, finely ground).
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc.
-
Critical Step: Adjust aqueous layer pH to ~5–6. Benzoxaboroles are amphoteric; high pH keeps them as soluble boronates (water layer), very low pH might degrade sensitive groups. Extract at neutral/mildly acidic pH.
-
-
Purification: Flash chromatography (DCM/MeOH gradient). Note: Benzoxaboroles can streak on silica; adding 1% acetic acid to the eluent helps.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the scaffold and its divergent functionalization.
Caption: Synthetic workflow for accessing and functionalizing the 4-chlorobenzoxaborole scaffold.
Analytical & Validation Protocols
QC: 11B-NMR Characterization
To confirm the integrity of the benzoxaborole ring vs. the open boronic acid form:
-
Solvent: DMSO-d6 (preferred) or CD₃OD.
-
Standard: BF₃·OEt₂ (external reference, 0 ppm).
-
Expected Shift: Benzoxaboroles typically show a broad singlet around ~30–35 ppm (trigonal form) in non-aqueous solvents. In aqueous buffer (pH 7.4), the shift moves upfield (~10–20 ppm ) indicating tetrahedral boronate formation upon water/hydroxyl coordination.
Functional Assay: Alizarin Red S (ARS) Binding
To verify the Lewis acidity and diol-binding capability of your synthesized derivatives:
-
Reagent: Alizarin Red S (ARS) is a fluorescent diol that binds to boronic acids.
-
Protocol:
-
Prepare 100 µM ARS in Phosphate Buffer (pH 7.4).
-
Titrate with 4-Cl-BB (0 to 2 mM).
-
Observation: Binding causes a UV-Vis shift (typically 460 nm → 520 nm) and fluorescence increase.
-
Analysis: Plot fluorescence vs. concentration to determine the binding constant (
). This confirms the pharmacophore is active.
-
Troubleshooting & Tips
-
Protodeboronation: If the C4-coupling yield is low, check for protodeboronation (loss of the boron moiety). This is common under high heat/base.
-
Solution: Switch to mild bases (K₂CO₃ or CsF) and anhydrous conditions. Use pre-catalysts like Pd(Amphos)Cl₂ which work at lower temperatures.
-
-
Purification Issues: Benzoxaboroles can interact with silica gel silanols.
-
Solution: Treat the silica column with 1% Et₃N before loading, or use reverse-phase (C18) chromatography with Water/Acetonitrile (+0.1% Formic Acid).
-
-
Stability: The 4-chloro substituent may slightly deactivate the ring electronically compared to the 5-fluoro, making the B-OH less acidic. Adjust assay pH accordingly.
References
-
Benzoxaborole Scaffold Synthesis & Properties: Adamczyk-Woźniak, L., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009. Link
-
Tavaborole (AN2690) Discovery (Context for 5-substituents): Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006. Link
-
Palladium-Catalyzed Coupling of Chlorides: Billingsley, K., & Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Organozinc Reagents." Journal of the American Chemical Society, 2007. Link
-
Alizarin Red S Assay for Boronic Acids: Springsteen, G., & Wang, B. "A detailed examination of boronic acid-diol complexation." Tetrahedron, 2002. Link
-
Benzoxaborole Antimalarial Agents (SAR at different positions): Zhang, Y. K., et al. "Benzoxaborole Antimalarial Agents.[2][3][4][5] Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles." Journal of Medicinal Chemistry, 2015. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products during this synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing in-depth explanations and actionable solutions.
Question 1: My final product shows a lower-than-expected yield and appears to be a sticky solid that is difficult to purify. What could be the issue?
Answer:
This is a common issue often related to the presence of boronic acid-related side products, specifically boronic acid anhydrides (boroxines) or other oligomeric species.
Causality:
Benzoxaboroles like 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol exist in equilibrium with their corresponding open-chain boronic acid form, especially in the presence of water. Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines. These oligomeric species are often amorphous or oily, leading to purification challenges and an apparent decrease in the yield of the desired crystalline monomer.
Troubleshooting Workflow:
-
Initial Assessment: The sticky nature of your product is a strong indicator of the presence of boroxines.
-
Re-equilibration to the Monomer: The conversion of boroxines back to the desired boronic acid (which then cyclizes to the benzoxaborole) can often be achieved by stirring the crude product in a biphasic system.
Experimental Protocol: Boroxine to Monomer Conversion
-
Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Add an equal volume of a pH 7 buffer or water.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Attempt to crystallize the resulting solid from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Interpretation:
You should observe a transition from a sticky solid to a crystalline powder upon successful conversion. A sharpened melting point and cleaner NMR spectrum will confirm the purity of the final product.
Logical Relationship: Monomer-Boroxine Equilibrium
Technical Support Center: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol Synthesis
This guide is designed for the technical support center of a CDMO or specialized reagent supplier. It addresses the specific challenges of synthesizing 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol , focusing on the critical "Benzyne Trap" inherent to this substitution pattern.
Topic: Improving Yield & Process Reliability Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-BXB-4CL-001[1]
The Core Challenge: The "Benzyne Trap"
The synthesis of 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol presents a specific regiochemical hazard not found in the 5-fluoro (Tavaborole) or unsubstituted analogs.[1]
To install the chlorine at the C4 position (adjacent to the oxaborole methylene ring), the standard precursor is 2-bromo-3-chlorobenzyl alcohol (protected).
-
The Hazard: When using the classical Lithium-Halogen Exchange (Method A), the lithiated intermediate has a lithium atom at C2 and a chlorine atom at C3.
-
The Result: This 1,2-lithio-chloro species is highly prone to
-elimination of LiCl, generating 3-chlorobenzyne .[1] This highly reactive intermediate rapidly polymerizes into "black tar" or reacts non-selectively, decimating your yield.[1]
The following guide provides two protocols: the High-Fidelity Palladium Route (Recommended) to bypass this trap, and the Optimized Cryogenic Route for those restricted to organolithium chemistry.
Recommended Protocol: Palladium-Catalyzed Borylation
Status: Gold Standard (High Yield, Scalable) Mechanism: Cross-coupling via Pd(0) avoids the discrete organolithium intermediate, eliminating the risk of benzyne formation.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 2-Bromo-3-chlorobenzyl alcohol | 1.0 | SM | Protect as THP or MOM ether if using harsh bases; free alcohol works with KOAc.[1] |
| Bis(pinacolato)diboron (B2Pin2) | 1.1 - 1.2 | Boron Source | Excess ensures complete conversion.[1] |
| Pd(dppf)Cl2·DCM | 0.03 - 0.05 | Catalyst | Robust catalyst; alternatives: XPhos Pd G2. |
| Potassium Acetate (KOAc) | 3.0 | Base | Mild base prevents protodeboronation. |
| 1,4-Dioxane | Solvent | [0.2 M] | Degassed thoroughly (Sparge with Ar for 20 min).[1] |
Step-by-Step Workflow
-
Setup: Charge a reaction vessel (Schlenk flask or pressure vial) with the aryl bromide, B2Pin2, KOAc, and Pd catalyst.
-
Inertion: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-Dioxane.
-
Borylation: Heat to 85–95°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Look for the disappearance of bromide and formation of the aryl-boronate pinacol ester.
-
-
Workup (Pinacol Ester): Filter through Celite to remove Pd black. Concentrate.
-
Cyclization (One-Pot): Redissolve the crude pinacol ester in THF/H2O (4:1). Add 6M HCl (5 equiv) or NaIO4 (oxidative cleavage) if the pinacol is stubborn. Stir at RT until the pinacol group is cleaved and the ring closes (monitored by LCMS).
-
Purification: See Module 4.
Legacy Protocol: Cryogenic Lithiation (Troubleshooting)
Status: High Risk / Specialist Only Prerequisite: Requires temperature control below -95°C to suppress benzyne elimination.[1]
The "Internal Trap" Modification
If you must use n-BuLi, do not add n-BuLi to the bromide. Instead, use an in-situ trap method (Barbier-type conditions) or the "Triisopropyl Borate First" method to capture the lithiated species faster than it can eliminate.
Optimized Workflow
-
Protection: Start with 2-(2-bromo-3-chlorobenzyloxy)tetrahydro-2H-pyran (THP-protected alcohol).[1] The free alcohol will consume 1 eq of n-BuLi and complicate the aggregate structure.
-
Cryogenics: Cool the solution of starting material in anhydrous THF/Et2O (1:1) to -100°C (Liquid N2 / Et2O bath).
-
Borate Addition: Add Triisopropyl borate (B(OiPr)3) (1.2 equiv) before the lithium reagent.[1]
-
Lithiation: Add t-BuLi (2.0 equiv) dropwise down the side of the flask over 30 minutes, maintaining internal temp < -95°C.
-
Why t-BuLi? It performs Li-Hal exchange faster than n-BuLi, potentially outcompeting the elimination.[1]
-
Why Borate first? The generated Aryl-Li is immediately trapped by the electrophile present in solution, minimizing its lifetime to eliminate LiCl.
-
-
Quench: Allow to warm to RT slowly, then quench with 1M HCl.
Visualization: Pathway & Logic
Diagram 1: The Benzyne Trap vs. Palladium Solution
Caption: Comparison of the high-risk Lithiation route (prone to benzyne formation) vs. the high-yield Palladium route.
Troubleshooting & FAQs
Q1: I am seeing a "double spot" on TLC that merges upon standing. What is it?
A: This is the equilibrium between the open form (boronic acid) and the closed form (benzoxaborole).
-
Diagnosis: Benzoxaboroles exist in equilibrium with their 2-formylphenylboronic acid hydrate equivalents (or the benzyl alcohol boronic acid).
-
Fix: Do not try to separate them.[2] Treat the mixture with dilute HCl (2N) for 30 mins to drive the cyclization (dehydration) before final extraction.
Q2: My product is sticking to the silica column.
A: Benzoxaboroles are Lewis acids and interact strongly with silanols.
-
Method A (Preferred): Avoid silica.[1] Use Recrystallization .[3][4]
-
Solvent: Water or Water/Acetonitrile. Benzoxaboroles are often soluble in hot water but crystallize upon cooling.
-
-
Method B (If chromatography is needed): Neutralize the silica.
-
Add 1% Acetic Acid to your eluent to suppress silanol ionization.
-
Alternatively, use a Reverse Phase (C18) column with Water/MeOH gradient.[1]
-
Q3: Why is my yield <10% using n-BuLi at -78°C?
A: As detailed in Module 1, -78°C is too hot for the 2-bromo-3-chloro substitution pattern.[1] You are generating 3-chlorobenzyne.
-
Constraint: If you lack Pd capability, you must cool to -100°C and use the "Borate First" addition order.
Q4: Can I use the THP protecting group?
A: Yes, THP is excellent here.[1] It is stable to n-BuLi and easily removed during the acidic workup (HCl) that also facilitates the cyclization of the oxaborole ring.
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Yellowing indicates oxidation or Pd residues.[1] |
| 1H NMR (DMSO-d6) | The CH2 peak at ~5.0 ppm is diagnostic for the closed ring.[1] | |
| 11B NMR | Broad singlet.[1][4] Distinct from boronic acid (~28 ppm).[1] | |
| MS (ESI-) | [M-H]- or [M+HCOO]- | Boron isotope pattern (10B/11B ratio 1:[1]4) is visible.[2] |
References
-
Benzoxaborole Synthesis Review: Adamczyk-Woźniak, Ł., et al. "Benzoxaboroles – Old compounds with new applications."[1][4] Journal of Organometallic Chemistry, 2009.[1] [1]
-
Mechanism of Benzyne Formation: Huisgen, R., & Sauer, J. "Nucleophilic Aromatic Substitution via Benzynes."[1] Angewandte Chemie International Edition, 1960.[1] (Foundational text on 1,2-halo-lithio elimination).
-
Palladium Borylation (Method B): Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[1] Journal of Organic Chemistry, 1995.[1] [1]
-
Tavaborole/Crisaborole Chemistry: Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1] Journal of Medicinal Chemistry, 2006.[1] [1]
-
Lithium-Halogen Exchange Selectivity: Bailey, W. F., & Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988.[1] [1]
Sources
- 1. biotech-asia.org [biotech-asia.org]
- 2. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol in acidic and basic media
A comprehensive guide to the stability of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole) in acidic and basic media for researchers, scientists, and drug development professionals.
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the stability of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, a key benzoxaborole antifungal agent, in various pH environments. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations.
Overview of Tavaborole Stability
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole) is a novel antifungal agent that has demonstrated significant efficacy. However, like many pharmacologically active molecules, its stability can be influenced by environmental factors, particularly pH. Forced degradation studies have shown that Tavaborole is susceptible to degradation under both acidic and basic conditions.[1][2] This degradation involves the hydrolysis of the oxaborole ring, leading to a loss of the compound's structural integrity and, consequently, its biological activity.
The benzoxaborole moiety, while generally considered hydrolytically stable, possesses a five-membered ring that imparts a degree of ring strain. This strain can be relieved upon ionization or hydrolysis, making the compound susceptible to pH-dependent degradation.
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems encountered during the handling and analysis of Tavaborole in solutions of varying pH.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis
-
Question: I am analyzing a solution of Tavaborole and observe additional, unexpected peaks in my HPLC/UPLC chromatogram. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Tavaborole is known to degrade in both acidic and basic media.
-
In Acidic Media: A significant degradation of approximately 31.78% has been reported.[1] This will result in at least one major degradation product peak.
-
In Basic Media: Degradation to about 25.75% has been observed, potentially yielding two or more degradation products.[1]
-
Troubleshooting Steps:
-
Verify pH of the Solution: Ensure the pH of your solvent or buffer system is within a stable range for Tavaborole (ideally close to neutral for short-term experiments, though optimal long-term storage conditions may vary).
-
Control Temperature: Elevated temperatures can accelerate hydrolysis.[3] Conduct experiments at controlled room temperature or below, if possible.
-
Minimize Exposure Time: Prepare solutions fresh and analyze them promptly. The longer the compound is in an acidic or basic solution, the more degradation will occur.
-
Use a Validated Stability-Indicating Method: Employ an analytical method that can effectively separate the parent Tavaborole peak from its degradation products.[1][4]
-
-
Issue 2: Loss of Biological Activity in Cell-Based Assays
-
Question: My Tavaborole solution is not showing the expected antifungal activity in my experiments. Could this be a stability issue?
-
Answer: Yes, a loss of potency is a direct consequence of the degradation of Tavaborole. The antifungal activity is intrinsically linked to the intact benzoxaborole structure.
-
Causality: Hydrolysis of the oxaborole ring alters the three-dimensional structure of the molecule, which is crucial for its interaction with the fungal leucyl-tRNA synthetase, its molecular target.
-
Preventative Measures:
-
Buffer Selection: For cell culture media or assay buffers, choose a buffer system that maintains a pH as close to neutral as possible. If the experimental conditions require an acidic or basic pH, be aware of the potential for rapid degradation and consider this when interpreting results.
-
Fresh Preparations: Always use freshly prepared solutions of Tavaborole for biological assays. Avoid using stock solutions that have been stored for extended periods, especially if the pH and temperature conditions have not been strictly controlled.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism of degradation for Tavaborole in acidic and basic media?
-
A1: The primary degradation pathway is the hydrolysis of the endocyclic B-O bond of the benzoxaborole ring.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom in the ring is likely protonated, making the boron atom more susceptible to nucleophilic attack by water. This leads to the opening of the ring to form 2-hydroxymethyl-4-chlorophenylboronic acid.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the Lewis acidic boron atom, facilitating the cleavage of the B-O bond and subsequent ring opening.
-
-
-
Q2: What are the likely degradation products of Tavaborole?
-
A2: While the exact structures of the hydrolytic degradants are not definitively reported in all literature, based on the known oxidative degradation pathway which yields [4-fluoro-2-(hydroxymethyl)phenol] (note: this is for a related compound, but the principle of ring opening is similar), the primary product of hydrolysis is expected to be the ring-opened boronic acid: 2-(hydroxymethyl)-4-chlorophenylboronic acid . Further degradation or side reactions may occur depending on the severity of the conditions.[5]
-
-
Q3: How can I minimize the degradation of Tavaborole in my experiments?
-
A3:
-
Maintain solutions at or near neutral pH whenever possible.
-
Use appropriate buffer systems to control the pH.
-
Store solutions at low temperatures (2-8 °C for short-term, and consider frozen for longer-term, though freeze-thaw stability should be verified).
-
Prepare solutions fresh before use.
-
Protect solutions from light, as photolytic degradation can also occur.
-
-
-
Q4: Are there any excipients or common lab reagents that are incompatible with Tavaborole?
-
A4: Avoid strongly acidic or basic excipients in formulations. Additionally, be cautious with reagents that can act as strong nucleophiles or electrophiles, as they may react with the benzoxaborole moiety. Oxidizing agents should also be avoided, as Tavaborole is highly susceptible to oxidative degradation.[5]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Tavaborole
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of Tavaborole under acidic and basic stress conditions, in accordance with ICH guidelines.
Objective: To generate degradation products of Tavaborole under acidic and basic conditions for the development and validation of a stability-indicating analytical method.
Materials:
-
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable C18 column and UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of Tavaborole in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Pipette a known volume of the Tavaborole stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Pipette a known volume of the Tavaborole stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N NaOH.
-
Maintain the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC/UPLC method.
-
Monitor the decrease in the peak area of the parent drug and the formation of degradation product peaks.
-
Calculate the percentage of degradation.
-
Quantitative Data Summary
| Stress Condition | % Degradation |
| Acidic Hydrolysis | ~31.78% |
| Alkaline Hydrolysis | ~25.75% |
Data adapted from forced degradation studies.[1]
Visualizations
Degradation Pathway of Tavaborole
Caption: Proposed hydrolytic degradation pathways of Tavaborole in acidic and basic media.
Experimental Workflow for Stability Study
Caption: General workflow for a forced degradation study of Tavaborole.
References
-
Kulkarni, A. S., et al. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Journal of Drug Delivery and Therapeutics, 14(5), 136-143. Available at: [Link]
-
Tirukkovalluri, S. R., et al. (2018). Novel stability indicating analytical method development for estimation of Tavaborole related substances. European Journal of Biomedical and Pharmaceutical Sciences, 5(9), 545-550. Available at: [Link]
-
Vankadara, S. K., et al. (2021). Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS. Biomedical Chromatography, 35(6), e5070. Available at: [Link]
-
Butcher, T. S., et al. (2018). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry, 16(34), 6299-6304. Available at: [Link]
-
Kangne, K., et al. (2025). Combined analytical, eco-friendly, and validated stability indicating method development of tavaborole with the study of its degradants via LC–MS. Accreditation and Quality Assurance. Available at: [Link]
-
Szummer, A., et al. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol in assays
Ticket ID: BZX-SOL-4CL Status: Open Subject: Optimization of Solubility and Assay Stability for Halogenated Benzoxaboroles
Executive Summary
You are encountering solubility issues with 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (hereafter referred to as 4-Cl-BZX ). This compound belongs to the benzoxaborole class, a unique scaffold containing a cyclic hemiester of boronic acid.
The Core Challenge: 4-Cl-BZX presents a "solubility paradox." The boron center is hydrophilic and reactive (Lewis acid), while the chlorinated benzene ring is highly lipophilic. In standard assays, users often face precipitation ("crashing out") upon dilution into aqueous buffers or "silent" assay interference due to boron-diol complexation.
This guide provides a root-cause analysis and validated protocols to stabilize this compound in biological assays.
Module 1: Stock Solution & Solvent Chemistry
User Question: I’m trying to dissolve 4-Cl-BZX in DMSO, but I see micro-precipitates or variable potency. What is the correct protocol?
Technical Insight: The Anhydride Equilibrium
Unlike simple organic molecules, benzoxaboroles exist in a dynamic equilibrium. In dry organic solvents, they can dehydrate to form boroxines (trimers) or dimers. If your DMSO is "wet" (hygroscopic water absorption), the equilibrium shifts, potentially altering the apparent concentration or causing nucleation sites for precipitation.
Protocol: Anhydrous Stock Preparation
-
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water content <0.005%). Avoid Ethanol or Methanol for long-term storage, as benzoxaboroles can undergo transesterification with primary alcohols.
-
Concentration Limit: Target a stock concentration of 10 mM to 50 mM . Do not attempt >100 mM stocks; the 4-Chloro substituent significantly increases lipophilicity (LogP increase of ~0.7 relative to the parent scaffold), increasing the risk of aggregation.
-
Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Do not freeze-thaw more than twice.
Module 2: The "Crash-Out" Phenomenon (Aqueous Dilution)
User Question: My stock is clear, but when I dilute it into PBS or Media, it precipitates immediately. Why?
Root Cause: The Metastable Zone
When you spike a hydrophobic compound from 100% DMSO into 100% aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit before mixing is complete. This creates "nucleation seeds."
The 4-Cl-BZX Specific Factor: The pKa of the parent benzoxaborole is ~7.3. The electron-withdrawing Chlorine at the 4-position lowers the pKa slightly (est. 6.8–7.0) [1].[1][2]
-
At pH < 7.0: The compound is largely neutral and highly lipophilic (Low Solubility).
-
At pH > 7.4: The compound ionizes (anionic form), becoming more soluble .
If your assay buffer is acidic (pH 6.0–6.5), precipitation is thermodynamically favored.
Troubleshooting Workflow: The Intermediate Dilution Step
Do not jump directly from Stock to Assay Buffer. Use an intermediate "step-down" dilution.
Step-by-Step Protocol:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into DMSO (not water) to get 1 mM.
-
Predilution (Critical): Dilute 1:10 into a buffer containing 0.05% Pluronic F-127 or BSA .
-
Why? Surfactants/carriers coat the hydrophobic "seeds" preventing crystal growth.
-
-
Final Assay: Add to the well. Final DMSO concentration should be <1% (v/v).
Module 3: Buffer Incompatibility & Interference
User Question: The compound stays in solution, but my IC50 values fluctuate wildly between different buffers. Is the compound reacting with the buffer?
Critical Warning: The Boron-Diol Trap
Benzoxaboroles are not chemically inert. The boron atom is an empty p-orbital acceptor (Lewis Acid). It binds reversibly but strongly to cis-diols (molecules with adjacent hydroxyl groups) to form tetrahedral boronate esters [2].
FORBIDDEN Reagents:
-
Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains hydroxyl groups that can coordinate with the boron, changing the compound's effective shape and potential [3].
-
Sorbitol / Sucrose / Glycerol: Often used as protein stabilizers, these are "sponges" for benzoxaboroles, sequestering the drug and reducing free concentration.
-
Gluconates / Citrates: Can form weak complexes.
RECOMMENDED Buffers:
-
HEPES, MOPS, or PBS: These are non-diol buffers and are chemically compatible.
Data Visualization: Buffer Compatibility Matrix
| Buffer Component | Compatibility | Mechanism of Interference |
| PBS | ✅ High | Phosphate does not bind Boron significantly. |
| HEPES | ✅ High | Zwitterionic, no diol functionality. |
| Tris | ⚠️ Low | Weak coordination to Boron; shifts pKa. |
| Glycerol (>1%) | ❌ Critical | Competitive binding (forms cyclic boronate esters). |
| Glucose (Media) | ⚠️ Caution | High conc. (25mM) in media can shift IC50 values. |
| DTT | ✅ Safe | Thiol reducing agents are generally safe. |
Module 4: Mechanism of Action & Solubility Logic
The following diagram illustrates the equilibrium states of 4-Cl-BZX. Understanding this is key to controlling solubility. The "Open Form" (Boronic Acid) is rare for benzoxaboroles, but the "Ionized Form" is the soluble species.
Caption: The pH-dependent ionization of 4-Cl-BZX. Solubility is maximized in the Anionic state (Green), while the Neutral state (Red) poses precipitation risks. Diols (Grey) act as a sink.
Module 5: Troubleshooting Decision Tree
Follow this logic path to resolve assay failures.
Caption: Step-by-step diagnostic workflow for isolating solubility and stability issues with 4-Cl-BZX.
FAQ: Frequently Asked Questions
Q: Can I use ultrasonic baths to dissolve the compound in aqueous buffer? A: Avoid this. Sonication generates heat and can cause degradation or form stable micro-suspensions that look clear but behave as solids (false positives in inhibition assays). If it doesn't dissolve with gentle vortexing, the solvent conditions are wrong.
Q: How does the Chlorine atom specifically affect solubility compared to the non-halogenated benzoxaborole? A: The Chlorine atom is electron-withdrawing (lowering pKa) but also lipophilic. While the lower pKa helps ionization at neutral pH, the intrinsic lipophilicity (LogP) is higher. This means the neutral fraction is much less soluble than the parent compound. You must rely on the ionized fraction (pH > pKa) for solubility [4].
Q: I am running a cell-based assay. Will the glucose in the media interfere? A: Yes, but usually this is constant. Glucose (typically 10-25 mM in media) will bind a fraction of the benzoxaborole. However, because the glucose concentration is constant, you can still determine relative IC50s. Just be aware that your absolute potency might appear lower (higher IC50) compared to a glucose-free biochemical assay [5].
References
-
Adamczyk-Woźniak, L., et al. (2011). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. The study details the Hammett relationship where electron-withdrawing groups (like Cl) lower pKa.
-
Dowlut, M., & Hall, D. G. (2006).[3] "An Improved Class of Sugar-Binding Boronic Acids."[3] Journal of the American Chemical Society.[3] Establishes the mechanism of benzoxaborole-diol complexation.
-
Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry. Provides foundational data on benzoxaborole solubility and formulation.
-
Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Authoritative text on LogP/LogD and solubility-pH relationships.
-
BenchChem Technical Support. (2025). "Troubleshooting Compound Precipitation in Cell Culture Media." General guidelines for hydrophobic compound management.
Sources
degradation pathways of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol under oxidative stress
A Guide to Understanding and Troubleshooting Degradation Under Oxidative Stress
Prepared by: Senior Application Scientist, Gemini Division
Introduction
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a member of the benzoxaborole class, a chemotype of significant interest in medicinal chemistry due to its unique biological activities.[1][2] The stability of this molecule, particularly under oxidative stress, is a critical parameter for researchers in drug development, as oxidative degradation can lead to loss of efficacy, altered pharmacokinetics, or the formation of potentially harmful byproducts.[3] This guide provides a comprehensive technical resource for scientists and researchers to anticipate, identify, and troubleshoot issues related to the oxidative degradation of this compound. It is designed to offer both high-level guidance and in-depth, practical protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol under oxidative stress?
A1: The primary and most well-documented degradation pathway for benzoxaboroles and other organoboronic acids under oxidative stress is oxidative deboronation .[4] This process involves the cleavage of the carbon-boron (C–B) bond by reactive oxygen species (ROS), such as those generated by hydrogen peroxide, leading to the formation of the corresponding alcohol (a phenol in this case) and boric acid.[4][5] Other potential, though often less prevalent, pathways could include oxidation of the aromatic ring or reactions involving the benzylic alcohol moiety.
Q2: How does the chloro-substituent affect the oxidative stability of the molecule?
A2: Electron-withdrawing groups, such as chlorine, generally decrease the rate of oxidative deboronation in related benzoxaborole systems.[6] This is because the oxidation process is faster with electron-donating groups that enrich the electron density at the C-B bond, making it more susceptible to electrophilic attack by oxidants. Therefore, the 4-chloro substituent is expected to confer slightly greater stability against oxidation compared to an unsubstituted benzoxaborole.
Q3: What are the best practices for storing 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol to minimize degradation?
A3: To minimize oxidative and other forms of degradation, proper storage is crucial. This includes protecting the compound from light, oxygen, and moisture. See Table 1 for specific recommendations.
Q4: I am planning a forced degradation study. What conditions should I start with?
A4: Forced degradation studies, as outlined by ICH guidelines, are essential for understanding a molecule's intrinsic stability.[7][8][9] For oxidative stress, hydrogen peroxide (H₂O₂) is the most commonly used reagent.[7] A typical starting point would be treating a solution of the compound with 3% H₂O₂ at room temperature for several hours. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent compound.[9] See Table 2 for more detailed starting conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Scenario 1: Multiple, unknown peaks appear in my HPLC chromatogram after an oxidative stress experiment.
-
Question: I ran a sample of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol treated with H₂O₂ on my reverse-phase HPLC system and observed several new peaks that I cannot identify. What are these peaks, and how can I confirm their identity?
-
Answer & Troubleshooting Steps:
-
Plausible Cause: The new peaks are likely degradation products resulting from oxidative stress. The major degradation product is expected to be 4-chlorobenzyl alcohol , formed via oxidative deboronation. Other smaller peaks could be related to further oxidation of the aromatic ring, oligomerization products, or reaction with buffers or solvents.[10][11]
-
Workflow for Identification:
-
Mass Spectrometry (LC-MS): This is the most powerful first step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the parent compound and each new peak. This allows you to propose molecular formulas for the degradants. For example, the loss of the 'B-OH' group and replacement with 'H' would correspond to a specific mass change.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass data, which can help confirm the elemental composition of the degradation products, further narrowing down possible structures.[12]
-
Tandem MS (MS/MS): Fragmenting the ions of the degradation products can provide structural clues. The fragmentation pattern of a suspected degradant can be compared to that of a reference standard or to the fragmentation of the parent compound.
-
Nuclear Magnetic Resonance (NMR): For major degradation products that can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.[5][12] ¹¹B NMR is also highly valuable, as the disappearance of the signal corresponding to the benzoxaborole (around 28-32 ppm) and the appearance of a signal for boric acid (around 20 ppm) can confirm deboronation.[6]
-
-
Scenario 2: My compound appears to degrade completely or not at all during my forced degradation study.
-
Question: I treated my compound with 10% H₂O₂ and the parent peak disappeared entirely. Conversely, when I used 1% H₂O₂, I saw no change after 24 hours. How can I achieve the target 5-20% degradation?
-
Answer & Troubleshooting Steps:
-
Plausible Cause: The kinetics of oxidative degradation are highly dependent on concentration, temperature, and time.[6] Your initial conditions were likely too harsh or too mild.
-
Systematic Approach to Optimization:
-
Adjust Oxidant Concentration: If degradation was too rapid, decrease the H₂O₂ concentration significantly (e.g., start at 0.5% or 1%). If it was too slow, incrementally increase the concentration.
-
Control Temperature: Perform the study at a controlled temperature (e.g., room temperature, 40°C, or 60°C). Increasing the temperature will accelerate the reaction rate.[13]
-
Conduct a Time-Course Experiment: Once you have identified a promising set of conditions (concentration and temperature), sample the reaction mixture at multiple time points (e.g., 0, 2, 4, 8, and 24 hours). This will allow you to identify the time point at which the desired level of degradation is achieved.
-
Ensure Proper Quenching: Before analysis, it may be necessary to quench the reaction to stop further degradation. This can often be achieved by significant dilution with the mobile phase or by adding a quenching agent like sodium bisulfite, though care must be taken to ensure the quenching agent does not interfere with the analysis.
-
-
Scenario 3: I am observing poor peak shape or shifting retention times for the parent compound in my HPLC analysis.
-
Question: The peak for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is tailing, and its retention time is not consistent between runs. What could be the issue?
-
Answer & Troubleshooting Steps:
-
Plausible Cause A - Secondary Interactions: Boronic acids can interact with free silanol groups on the silica-based stationary phase of reverse-phase HPLC columns, leading to peak tailing.[5]
-
Solution:
-
Use a Modern, End-Capped Column: Employ a high-quality, fully end-capped C18 or a phenyl-hexyl column, which has fewer exposed silanol groups.
-
Modify the Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.
-
-
Plausible Cause B - On-Column Degradation: The aqueous mobile phase itself could be causing slow, on-column hydrolysis or degradation, leading to peak distortion.[5]
-
Solution:
-
Optimize Analysis Time: Use a faster gradient or a shorter column to minimize the residence time of the analyte on the column.
-
Sample Diluent: Dissolve your sample in a diluent that matches the initial mobile phase composition or is aprotic (like acetonitrile) to minimize pre-injection degradation.[5]
-
-
Data Presentation & Key Parameters
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8 °C or -20 °C for long-term storage. | Reduces the rate of potential thermal and oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photolytic degradation, which can generate free radicals and initiate oxidation.[3] |
| Container | Use tightly sealed, non-reactive containers (e.g., glass). | Prevents moisture ingress, which can facilitate hydrolysis, and avoids reaction with container materials. |
Table 2: Common Oxidizing Agents and Typical Stress Conditions for Forced Degradation Studies
| Oxidizing Agent | Typical Concentration | Temperature | Duration | Comments |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 0.5% - 10% (v/v) | Room Temp to 60 °C | 2 - 24 hours | Most common and recommended starting point.[7] Mimics oxidative stress from peroxides. |
| AIBN (Azobisisobutyronitrile) | 0.1 M | 60 - 80 °C | 4 - 12 hours | A radical initiator, useful for studying free-radical mediated degradation pathways.[7] |
| Metal Ions (e.g., Cu²⁺, Fe²⁺) | 10 - 100 µM | Room Temp | 8 - 24 hours | Can catalyze oxidation (Fenton-like reactions) and are relevant for formulation compatibility studies.[14] |
Table 3: Potential Degradation Products Under Oxidative Stress and Analytical Signatures
| Proposed Degradant | Structure | Formation Pathway | Expected Mass Change (from parent) | Key Analytical Observations |
|---|---|---|---|---|
| 4-Chlorobenzyl alcohol | Cl-C₆H₄-CH₂OH | Oxidative Deboronation | - B(OH)₂ + H | Check for loss of boron signal in ¹¹B NMR. Confirm structure with authentic standard via HPLC. |
| 4-Chloro-2-(hydroxymethyl)phenol | Cl-C₆H₃(OH)-CH₂OH | Ring Hydroxylation | + O | HRMS is critical to confirm the addition of one oxygen atom. NMR required to determine the position of the new hydroxyl group. |
| Boric Acid | B(OH)₃ | Oxidative Deboronation | N/A (Inorganic) | Difficult to detect by RP-HPLC. Best confirmed by ¹¹B NMR (signal around 19-20 ppm).[6] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Oxidative Degradation Study
-
Preparation: Prepare a stock solution of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Control Sample: Dilute an aliquot of the stock solution with the solvent to the final concentration for analysis. This is your T=0, unstressed sample.
-
Stress Sample Preparation: In a separate vial, add an aliquot of the stock solution and the chosen oxidizing agent (e.g., H₂O₂) to achieve the desired final concentration (refer to Table 2). Mix well.
-
Incubation: Incubate the stress sample at the desired temperature for the specified duration, protected from light.
-
Time-Point Sampling: If conducting a time-course study, withdraw aliquots at predefined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (Optional): If necessary, quench the reaction by diluting the sample significantly with the mobile phase immediately before injection.
-
Analysis: Analyze the control and stressed samples using a validated, stability-indicating HPLC or UPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed and unstressed samples. Calculate the percentage of degradation, check for mass balance, and identify any new peaks.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Start with a robust, modern C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the polar degradation products from the more nonpolar parent compound. A starting gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Detection: Use a Photo Diode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 275 nm) and to assess peak purity.
-
Method Optimization: Inject a mixture of the stressed and unstressed samples. Adjust the gradient slope, flow rate, and temperature to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.
Visualizations: Pathways and Workflows
Caption: Proposed oxidative degradation pathways for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol.
Caption: Experimental workflow for troubleshooting and identifying oxidative degradation products.
References
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link][1]
-
Patora-Komisarska, K. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link][15]
-
Bernat, P., et al. (2018). 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLOS ONE. Available at: [Link][16]
-
D’hooghe, M., et al. (2026). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews. Available at: [Link][17]
-
Mihai, C. T., et al. (2024). Stability Qualification of Resins/Metallic Oxide Composites for Surface Oxidative Protection. MDPI. Available at: [Link][18]
-
Patora-Komisarska, K., et al. (2025). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry. Available at: [Link][6]
-
Markham, A. (2014). Tavaborole: First Global Approval. ResearchGate. Available at: [Link][19]
-
ChemCopilot. (2025). The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry. LinkedIn. Available at: [Link][3]
-
Scheinfeld, N. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. PMC. Available at: [Link][20]
-
Lee, H., et al. (2025). Enhancing Thermal Oxidation Stability of Silver Nanowire Transparent Electrodes by Using a Cesium Carbonate-Incorporated Overcoating Layer. ResearchGate. Available at: [Link][21]
-
Westcott, S. A., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. Available at: [Link][4]
-
Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. Available at: [Link][7]
-
Di Grandi, M. J., et al. (2015). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. PMC. Available at: [Link][22]
-
Unknown. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Available at: [Link][23]
-
Puppala, U., et al. (2021). Oxidative degradation profile studies of Tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS. ResearchGate. Available at: [Link][12]
-
Wikipedia. (n.d.). Reactive oxygen species. Wikipedia. Available at: [Link][14]
-
Bhangu, J., et al. (2020). Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. RSC Publishing. Available at: [Link]
-
Pizzino, G., et al. (2025). Oxidative Stress Fundamentals: Unraveling the Pathophysiological Role of Redox Imbalance in Non-Communicable Diseases. MDPI. Available at: [Link][24]
-
Toptan, H., et al. (2013). Stability of plasma electrolytic oxidation coating on titanium in artificial saliva. PubMed. Available at: [Link][25]
-
Seredych, M., et al. (2017). Oxidation Stability of Colloidal 2D Titanium Carbides (MXenes). ResearchGate. Available at: [Link][26]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. EDA. Available at: [Link][27]
-
Sójka, M., et al. (2009). Products Formed During Thermo-oxidative Degradation of Phytosterols. ResearchGate. Available at: [Link][10]
-
Elewski, B. E., et al. (2015). Topical Tavaborole in the Treatment of Onychomycosis Complicated by Dermatophytoma: A Post-hoc Assessment of Phase II Subjects. JDDonline. Available at: [Link][28]
-
Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link][8]
-
Unknown. (2022). Forced Degradation – A Review. PharmaTutor. Available at: [Link][29]
-
Annadurai, T., et al. (2023). From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration. PMC. Available at: [Link][30]
-
Unknown. (2025). Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics. ResearchGate. Available at: [Link][2]
-
Bhojegowda, S., et al. (2026). Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques. Journal of Applied Pharmaceutical Science. Available at: [Link][31]
-
FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available at: [Link][32]
-
Unknown. (2026). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ResearchGate. Available at: [Link][33]
-
Memmert. (n.d.). Stability tests with BINDER products. Memmert.com. Available at: [Link][13]
-
Wang, Y., et al. (2023). Reactive oxygen species-responsive polymer drug delivery systems. Frontiers. Available at: [Link][34]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link][9]
-
Dembitsky, V. M., et al. (2018). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. PMC. Available at: [Link][35]
-
CPMP. (2003). Guideline on Stability Testing. EMA. Available at: [Link]
-
Szawloski, P., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. MDPI. Available at: [Link][36]
-
Reyes, P., et al. (2005). 4-chlorophenol degradation by chloroperoxidase from Caldariomyces fumago: formation of insoluble products. PubMed. Available at: [Link][11]
-
Meadows, R., et al. (2024). Exploring the Role of Reactive Oxygen Species in the Pathogenesis and Pathophysiology of Alzheimer's and Parkinson's Disease and the Efficacy of Antioxidant Treatment. MDPI. Available at: [Link][37]
-
BINDER GmbH. (n.d.). ICH stability testing. BINDER. Available at: [Link][38]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. 4-chlorophenol degradation by chloroperoxidase from Caldariomyces fumago: formation of insoluble products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. memmert.com [memmert.com]
- 14. Reactive oxygen species - Wikipedia [en.wikipedia.org]
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- 16. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader | PLOS One [journals.plos.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
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- 25. Stability of plasma electrolytic oxidation coating on titanium in artificial saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole)
Status: Operational Ticket ID: AN2690-TS-001 Subject: Resolving Low Efficacy & Experimental Variability Assigned Specialist: Senior Application Scientist, Benzoxaborole Chemistry Division
Executive Summary & Mechanism Overview
You are likely working with Tavaborole (AN2690) or a close structural analog. The core issue with "low efficacy" in this class of compounds often stems from a misunderstanding of its unique boron chemistry rather than the molecule's intrinsic potency.
The Mechanism (The "Boron Trap"): Unlike standard enzyme inhibitors that block an active site sterically, this compound acts as a transition-state analog . The boron atom in the oxaborole ring forms a covalent (but reversible) adduct with the 2',3'-diol of the 3'-terminal adenosine of tRNA^Leu. This adduct traps the tRNA in the editing site of Leucyl-tRNA synthetase (LeuRS), preventing protein synthesis.[1][2][3]
Critical Failure Point: The boron atom is "sticky" for any cis-diol (sugars, glycerol, Tris buffer). If your experimental matrix contains competing diols, the drug will bind the matrix instead of the tRNA, appearing to have low efficacy.
Mechanism of Action Visualization
Caption: The "Boron Trap" mechanism. Note the critical interference pathway where exogenous diols can sequester the drug before it reaches the target.
Diagnostic Workflow: Why is my experiment failing?
Use this logic flow to identify the root cause of low efficacy.
Caption: Step-by-step diagnostic logic for isolating failure modes in benzoxaborole experiments.
Troubleshooting Module: Common Failure Modes
Issue 1: "The MIC is consistently higher (worse) than literature values."
Diagnosis: Competitive Binding in Media. Benzoxaboroles have a high affinity for cis-diols. Standard fungal media (RPMI, Sabouraud Dextrose) contain glucose. While glucose is necessary, excessive carbohydrates or the presence of glycerol, sorbitol, or Tris buffer (which contains an amine and hydroxyls) can competitively inhibit the drug.
Corrective Protocol:
-
Avoid Tris Buffer: Benzoxaboroles can form complexes with Tris. Use Phosphate (PBS) or HEPES buffers for any washing or dilution steps.
-
Check Glucose: Ensure you are using standard RPMI 1640 (0.2% glucose) rather than high-glucose variants if you are seeing potency shifts.
-
Eliminate Glycerol: Do not use glycerol stocks of the drug. Glycerol is a vicinal diol and will bind the boron atom immediately.
Data Comparison: Impact of Media Components
| Component | Interaction Risk | Effect on Efficacy | Recommendation |
|---|---|---|---|
| DMSO | Low | Neutral | Recommended solvent for stock. |
| Ethanol | Low | Neutral | Acceptable alternative. |
| Glycerol | High | Decreases Potency | NEVER use in formulation/stock. |
| Tris Buffer | Medium | Decreases Potency | Avoid; use PBS/HEPES. |
| Glucose (>2%) | Medium | Decreases Potency | Use standard RPMI (0.2%). |
Issue 2: "The compound precipitates upon dilution."
Diagnosis: Hydrophobicity Shock. Tavaborole has low water solubility (~1 mg/mL or less depending on pH). Rapid dilution from a high-concentration DMSO stock into aqueous media can cause "crashing out," creating micro-precipitates that are invisible to the naked eye but reduce bio-availability.
Corrective Protocol:
-
Step-Down Dilution: Do not dilute 100% DMSO stock directly 1:1000 into water.
-
Step 1: Dilute Stock (10 mM in DMSO) to 10x working conc in media with 5% DMSO.
-
Step 2: Dilute that intermediate into the final well.
-
-
pH Adjustment: Benzoxaborole solubility is pH-dependent. They are more soluble at neutral/slightly alkaline pH (7.4) than acidic pH (5.5) due to the ionization of the B-OH group. Ensure your assay pH is not too acidic unless necessary for the organism.
Issue 3: "It works in enzyme assays but fails in whole-cell/nail models."
Diagnosis: Keratin Binding or Efflux. In onychomycosis models, the drug must penetrate the nail plate. While Tavaborole is designed for this (low MW), it can bind non-specifically to keratin, reducing the free drug available to kill the fungus.
Corrective Protocol (Franz Cell Optimization):
-
Don't use water in the receptor chamber. Use PBS + 5% Ethanol or a surfactant (like Tween 20) in the receptor phase to maintain sink conditions. If the drug saturates the receptor fluid, penetration stops.
-
Wetting: The nail plate must be hydrated. Dry keratin is impermeable.
Standardized Protocols
Protocol A: Proper Stock Preparation
Objective: Create a stable stock solution without diol interference.
-
Weighing: Weigh 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol solid.
-
Solvent: Dissolve in 100% Anhydrous DMSO to a concentration of 10 mg/mL or 50 mM.
-
Note: Ethanol is acceptable, but DMSO is preferred for long-term storage (-20°C).
-
-
Storage: Aliquot into small volumes (avoid freeze-thaw). Store at -20°C.
-
Warning: Do not store in buffers. Hydrolysis of the oxaborole ring can occur over prolonged periods in aqueous solution at extreme pH.
-
Protocol B: Validated MIC Assay (Broth Microdilution)
Objective: Determine efficacy without media interference.
-
Media: Use RPMI 1640 buffered with MOPS (pH 7.0).
-
Critical: Verify glucose concentration is standard (0.2%).
-
-
Inoculum: Prepare T. rubrum or C. albicans inoculum.
-
T. rubrum: Filter through sterile gauze to remove hyphae; use microconidia.
-
-
Dilution:
-
Prepare 2x drug concentrations in RPMI (max 1% DMSO final).
-
Add 100 µL 2x Drug + 100 µL Inoculum to 96-well plate.
-
-
Incubation:
-
Yeasts: 24-48 hours @ 35°C.
-
Dermatophytes: 4-7 days @ 28°C.
-
-
Readout: Visual score (100% inhibition for MIC).
-
Troubleshooting: If "trailing growth" (partial inhibition) occurs, it may indicate resistance or media interference.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use Sorbitol to induce osmotic stress in my assay? A: No. Sorbitol is a polyol. It will chelate the boron atom in Tavaborole, effectively neutralizing the drug. Use NaCl for osmotic stress instead.
Q: My strain developed resistance quickly. Is this normal?
A: Spontaneous resistance to Tavaborole is generally low (
Q: Is the compound light sensitive? A: Benzoxaboroles are generally stable to light, but as a best practice, store DMSO stocks in amber vials or wrapped in foil.
Q: Why does the pH of my formulation drop over time? A: If formulated in unbuffered aqueous solvents, the B-OH group can exhibit weak Lewis acidity. Furthermore, if the ring opens (hydrolysis), it forms a boronic acid derivative which may alter pH. Always use a buffered system (pH 7.4 phosphate) for stability studies.
References
-
Rock, F. L., et al. (2007).[2] "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[1][2] Science, 316(5832), 1759-1761.[2] Link
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Elewski, B. E., et al. (2015). "Tavaborole, a Novel Boron-Based Molecule for the Topical Treatment of Onychomycosis."[1][2][4][5] Journal of Drugs in Dermatology, 14(3), 233-241. Link
-
Zheng, X., et al. (2014). "Tavaborole, a Novel Boron-Containing Antifungal Agent."[2][4][5] Drugs of Today, 50(10), 643-650. Link
Sources
- 1. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Onychomycosis Treatment: Information About Tavaborole [borates.today]
- 5. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of 4-chloro-substituted benzoxaboroles
Defining the Scope
I'm focusing my thoughts on a technical support guide. The objective is clear: to optimize reaction conditions for synthesizing 4-chloro-substituted benzoxaboroles. My audience is composed of researchers, scientists, and drug development professionals, so it is important to include only helpful, insightful information.
Structuring the Guide
I've decided to structure this technical support guide using a Q&A format, acting as a Senior Application Scientist. My aim is to ensure autonomy in design while upholding scientific integrity. I'll provide explanatory details, and will include in-text citations and a reference list. I'm planning to incorporate tables for quantitative data, detailed protocols, and Graphviz diagrams for workflows, adhering to specific color and contrast rules for clarity. The guide will focus on troubleshooting and FAQs.
Analyzing Synthetic Routes
I'm now delving into specific synthetic routes, including lithiation/boronation, palladium-catalyzed borylation, and hydroboration/cyclization. I'm focusing on the challenges presented by the 4-chloro substitution, particularly regioselectivity issues in lithiation, the stability of the C-Cl bond during metal-halogen exchange, and purification difficulties of boronic acids/esters. I am considering these challenges for future troubleshooting sections.
Researching Relevant Literature
I'm now hunting for specific literature. I'm focusing on papers detailing the synthesis of 4-chlorobenzoxaborole and analogs. My search includes keywords like "synthesis of 4-chlorobenzoxaborole", and I'm looking closely at reaction conditions. I'm planning to use these findings to structure the guide. I'm focusing on reaction conditions for potential precursor synthesis, and I'm keen to include literature to cover Module 1: Route Selection & Precursor Synthesis.
Analyzing Synthesis Strategies
I've got a good base to work from, thanks to those search results. I'm focusing on synthesis strategies, specifically a potential path that involves lithiation, starting with 2-bromo-3-chlorobenzyl alcohol (or a protected derivative). This route involves lithiation with either n-BuLi or t-BuLi, followed by a borate trap, and finally, hydrolysis. I'm calling that Result 1.
Optimizing Borylation Pathways
Okay, I'm now exploring Pd-catalyzed borylation as a primary candidate for an optimized route. It avoids those tricky lithiation steps and protecting groups. This looks promising, especially one-pot synthesis of benzoxaborole derivatives. Ni-catalyzed borylation is also on the radar for its "green chemistry" aspects. I'm starting to think about potential troubleshooting as well. Low yields due to protodeboronation, oxidation, and those annoying cross-coupling byproducts are issues, plus boronic acids seem difficult to purify.
Clarifying Structural Nuances
I'm now zeroing in on the 4-chloro-substituted benzoxaborole target. I've confirmed the structural nuances - the chlorine's position is ortho to the CH2 linker on the benzene ring. Now the focus is on a suitable precursor for Pd-catalyzed borylation of 2-bromo-3-chlorobenzyl alcohol (or a suitable derivative), with the chlorine at the 3-position becoming 4-Cl. I'm considering specific workups to facilitate ease of purification to avoid chromatography if I can.
Refining Borylation Pathway
I'm now diving deeper into optimizing the Pd-catalyzed borylation route. I've broken down Route A, the preferred path, and I'm really honing in on key optimization points: ligand selection (dppf seems promising), the base choice (KOAc versus Et3N), and the ideal solvent (Dioxane vs. DMSO). I've also identified Route B, the lithiation alternative, as an option, though less appealing for scalability. Finally, I've outlined potential troubleshooting issues: dehalogenation, biaryl formation, and, of course, protodeboronation are flagged as important.
Constructing Optimization Table
I'm now putting together that "Representative Optimization Table" by comparing Route A and Route B, with a focus on optimization. I've been researching key details from literature to build this table. The Solvent, Base, and Catalyst components are considered. I'm focusing on the Pd cycle and how the chlorine influences the reaction. I've re-confirmed that the chlorine is at position 4.
Confirming Cl Stability
I've just been assessing whether the C-Cl bond will hold during Pd-catalyzed borylation. Looks like the C-Cl bond will be stable in standard conditions with standard ligands, unlike specialized ligands designed for chloride activation, which could be an issue. So I'm adding that as a key note! I also quickly checked for literature on "synthesis of 4-chlorobenzoxaborole" and I can use the existing o-bromobenzyl alcohol borylation.
purification challenges of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol and solutions
Technical Support Center: Purification of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Case ID: BZX-CL4-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Subject: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 947162-29-0) Chemical Class: Benzoxaborole (Cyclic hemiester of boronic acid)[1]
The Core Challenge: Unlike standard organic intermediates, benzoxaboroles exist in a dynamic equilibrium between their "closed" cyclic form and the "open" 2-formylphenylboronic acid form.[2][3] This equilibrium is sensitive to pH, solvent, and temperature, often manifesting as "ghost peaks" in HPLC, streakiness on silica gel, or oiling out during crystallization. The 4-chloro substituent adds lipophilicity but also steric bulk near the oxaborole ring, influencing solubility profiles compared to analogues like Tavaborole.
Purification Strategy Decision Matrix
Before selecting a protocol, determine your impurity profile and scale.
Figure 1: Decision tree for selecting the optimal purification route based on crude purity and impurity type.
Troubleshooting Guide (Q&A)
Topic: Chromatography Issues
Q: My compound streaks/tails severely on silica gel, and I'm losing mass. How do I fix this? A: This is a classic Lewis Acid interaction. The boron center coordinates with the free silanols (Si-OH) on the silica surface, causing irreversible binding and tailing. Solution:
-
Acidify the Mobile Phase: Add 0.5% to 1.0% Acetic Acid or Formic Acid to your eluent. This suppresses the ionization of silanols and keeps the benzoxaborole in its neutral, closed form.
-
Use "Aged" Silica: If possible, use silica that has been deactivated or "Type B" silica with lower metal content.
-
Alternative: For difficult separations, switch to a Diol-functionalized stationary phase, which interacts less aggressively with the boron center than bare silica.
Topic: Analytical Confusion (NMR/HPLC)
Q: I see two sets of peaks in my NMR/HPLC. Is my compound decomposing? A: Not necessarily. You are likely observing the tautomeric equilibrium between the closed benzoxaborole and the open boronic acid form.[3]
-
In HPLC: If you use a neutral aqueous mobile phase, the compound may hydrolyze on the column, appearing as a split peak or a "blob."
-
Fix: Use an acidic mobile phase (0.1% TFA or Formic Acid) to force the equilibrium toward the stable, closed form.
-
-
In NMR: In wet solvents (like DMSO-d6 with traces of water), you may see the aldehyde proton of the open form (approx. 10 ppm).
-
Fix: Run NMR in anhydrous CDCl3 or Acetone-d6 to favor the closed ring structure.
-
Topic: Crystallization Difficulties
Q: The product oils out instead of crystallizing from water/alcohol mixtures. A: The 4-chloro substituent increases lipophilicity compared to unsubstituted benzoxaboroles, making the compound prone to oiling out if the water ratio is increased too fast. Solution:
-
Seeding: Always seed the solution at the cloud point.
-
Temperature Control: Do not crash cool. Slow cooling (10°C/hour) allows the lattice to form excluding the oil.
-
Solvent Switch: Switch to a Toluene/Heptane system. Dissolve in minimum hot toluene (approx. 60-70°C) and slowly add heptane. This system is often superior for chlorinated aromatics.
Topic: Metal Scavenging
Q: I used a Palladium catalyst for the cross-coupling. Standard washes aren't removing it. A: Benzoxaboroles can chelate metals. Solution: Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of N-Acetylcysteine . Avoid basic washes (like aqueous ammonia) as they can promote ring opening and formation of the boronate anion, which is water-soluble and will be lost in the aqueous waste.
Validated Experimental Protocols
Protocol A: Recrystallization (Recommended for Scale-up)
Best for removing salts and polar byproducts.
-
Dissolution: Suspend the crude 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol in Isopropyl Alcohol (IPA) or Ethyl Acetate (approx. 5-7 mL per gram).
-
Heating: Heat to 60-70°C until fully dissolved. If particulates remain, perform a hot filtration.[4]
-
Anti-solvent Addition:
-
While stirring at 60°C, slowly add Water (if using IPA) or Heptane (if using EtOAc) dropwise.
-
Stop addition when a faint, persistent turbidity (cloud point) is observed.
-
-
Re-dissolution: Add a few drops of the solvent (IPA/EtOAc) to clear the solution.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2-4 hours. Then cool to 0-5°C for 1 hour.
-
Filtration: Filter the white crystals and wash with a cold 1:3 mixture of Solvent:Anti-solvent.
-
Drying: Vacuum dry at 40-45°C. Note: High heat (>80°C) under vacuum can sometimes cause dehydration to boroxines (anhydrides), though less common with benzoxaboroles than boronic acids.
Protocol B: Acidified Flash Chromatography
Best for removing non-polar organic impurities.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% to 50% EtOAc) + 1% Acetic Acid .
-
Critical: Pre-equilibrate the column with the starting mobile phase containing the acid.
-
-
Loading: Dissolve crude in a minimum volume of DCM or EtOAc. Avoid dissolving in MeOH for loading, as it may cause band broadening.
-
Elution: Collect fractions. The 4-chloro derivative typically elutes later than non-polar precursors (like the starting benzyl bromide) but earlier than fully open boronic acids.
-
Workup: Combine fractions and evaporate. Co-evaporate with heptane or DCM to remove residual acetic acid.
The Science: Equilibrium & Stability
Understanding the "Open-Closed" mechanism is vital for interpreting analytical data.
Figure 2: The dynamic equilibrium of benzoxaboroles. Note that high pH opens the ring and solubilizes the compound in water, which can be a purification loss vector if not controlled.
Stability Note: The 4-chloro substituent provides some steric protection, but the compound remains susceptible to protodeboronation (loss of the boron moiety) under harsh conditions (refluxing strong acid or base). Always keep processing temperatures below 80°C when possible.
References
-
Adamczyk-Woźniak, L., et al. (2009).[5] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.
-
Gao, S., et al. (2021). Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole). U.S. Patent No.[6] 10,981,939.
-
Phenomenex Technical Guide. (2021). HPLC Tech Tip: Peak Tailing of Basic and Lewis Acid Analytes.
-
ChemicalBook. (2023). 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol Properties and Safety.
Sources
- 1. 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | 947162-29-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]
minimizing impurity formation during the synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
The following Technical Support Guide is designed for researchers and process chemists synthesizing 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol .
While this molecule is a structural analog of the pharmaceutical Tavaborole (which is the 5-fluoro derivative), the synthetic challenges—specifically regarding boron chemistry, lithiation stability, and equilibrium-based impurities—are identical. This guide applies rigorous process chemistry principles derived from the benzoxaborole class.
Core Synthesis & Critical Control Points
The synthesis of benzoxaboroles typically proceeds via the metallation of a protected benzyl alcohol. The 4-chloro substituent introduces specific steric and electronic considerations, but the primary failure modes remain consistent with the class.
The Reaction Pathway
The following workflow illustrates the standard industrial route and the specific entry points for critical impurities.
Figure 1: Synthetic workflow highlighting critical impurity entry points. Note that Impurity B is reversible, while A and C are irreversible.
Troubleshooting Guide: Impurity Analysis
Impurity A: The "Des-Boron" Analog (Protodeboronation)
Identity: 3-chlorobenzyl alcohol (resulting from the loss of the boron moiety). Mechanism: The carbon-boron bond in aryl boronic acids is susceptible to cleavage, particularly under basic conditions or if the lithiated intermediate is protonated by moisture before reacting with the borate ester.
| Symptom | Root Cause | Corrective Action |
| High % of Impurity A in Crude NMR | Moisture in THF or Reactor | Ensure THF is distilled/dried (<50 ppm H₂O). Bake out glassware. |
| "Kill" of Lithiated Species | The lithiated intermediate is unstable > -50°C. Ensure rapid addition of borate ester. | |
| Incomplete Lithiation | If starting material remains, increase n-BuLi equivalents slightly (1.05 -> 1.1) or reaction time. |
Impurity B: The Oxybis-Dimer (Anhydride)
Identity: 3,3'-oxybis(4-chloro-1,3-dihydro-2,1-benzoxaborole). Mechanism: Benzoxaboroles are cyclic hemi-esters of boronic acids. Like all boronic acids, they exist in equilibrium with their anhydrides (dimers/trimers). This is often mistaken for a chemical impurity, but it is a physical state issue dependent on water activity.
Diagram of Equilibrium:
Figure 2: The reversible dehydration of the benzoxaborole monomer.
Protocol for Dimer Removal:
-
Do not dry the final product under high vacuum at high temperatures (>40°C) for extended periods; this drives off water and creates the dimer.
-
Recrystallization: Use a solvent system with defined water activity (e.g., Ethanol/Water 80:20). The presence of water during the final crystallization forces the equilibrium toward the monomer [1].
Impurity C: Wurtz Coupling Products
Identity: Bis-benzyl species. Mechanism: If the lithiation temperature rises above -60°C, the lithiated species reacts with the unreacted aryl bromide. Prevention:
-
Maintain internal temperature (Ti) < -70°C during n-BuLi addition.[1]
-
Use a dosing pump to control the exotherm.
Detailed Experimental Protocols
Protocol 1: Optimized Lithiation-Borylation
Targeting <0.5% Des-boron impurity.
-
Preparation: Charge a dry 3-neck flask with 2-(3-chloro-2-bromobenzyloxy)tetrahydro-2H-pyran (Protected Precursor) and anhydrous THF (10 vol).
-
Cooling: Cool the solution to -78°C (Internal Temperature).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.[1]
-
Critical: Do not allow Ti to exceed -65°C.
-
Stir for 45 minutes at -78°C.
-
-
Borylation: Add Triisopropyl borate (1.2 eq) dropwise.
-
Note: This reaction is exothermic. Control rate to maintain Ti < -60°C.
-
-
Warming: Allow the mixture to warm to room temperature (20°C) over 2 hours.
-
Hydrolysis (Cyclization): Add 6N HCl (excess) and stir for 1 hour. This simultaneously deprotects the THP ether and cyclizes the boronic acid to the benzoxaborole [2].
Protocol 2: Purification via Recrystallization
Targeting removal of Dimer and inorganic salts.
-
Dissolve the crude solid in Toluene/Ethanol (95:5) at reflux.
-
Why: Toluene is excellent for solvating the organic impurities; Ethanol helps solvate the polar benzoxaborole.
-
-
Hot Filtration: Filter while hot to remove inorganic salts (LiCl/LiBr).
-
Precipitation: Cool slowly to 0°C.
-
Water Wash: If the dimer content is high by NMR, resuspend the solid in water, stir for 2 hours at room temperature, and filter. The water converts the anhydride back to the monomeric benzoxaborole.
Frequently Asked Questions (FAQ)
Q: My HPLC shows a split peak for the main compound. Is this an impurity? A: Likely not. Benzoxaboroles can interact with silanol groups on HPLC columns or exist in equilibrium with boronate esters if methanol is used in the mobile phase.
-
Fix: Use an acidic mobile phase (0.1% Formic Acid) and avoid Methanol if possible (use Acetonitrile/Water). Methanol can form methyl-boronate esters in situ [3].
Q: The melting point is lower than reported (e.g., <120°C). Why? A: This usually indicates the presence of the open-ring boronic acid intermediate (2-hydroxymethyl-3-chlorophenylboronic acid) that failed to cyclize.
-
Fix: Ensure the acid hydrolysis step (Step 6 above) is run at pH < 1 for at least 1 hour. The ring closure is acid-catalyzed.
Q: Can I use Toluene as the reaction solvent instead of THF? A: Yes, mixtures of Toluene/THF are often used in process chemistry to minimize moisture uptake (Toluene is less hygroscopic). However, THF is required to coordinate the Lithium species. A 4:1 Toluene:THF ratio is a common industrial compromise [4].
References
-
Anacor Pharmaceuticals. (2006). Boron-containing small molecules as anti-inflammatory agents.[2] World Intellectual Property Organization. WO2006089067A2. Link
-
Vertex Pharmaceuticals. (2017). Process for preparation of tavaborole.[3][4][5] World Intellectual Property Organization. WO2017125835A1.[5] Link
-
Adamczyk-Woźniak, A., et al. (2009).[1] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol and its precursors before handling.
Sources
- 1. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]
storage and handling guidelines for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol to prevent degradation
The following guide serves as a specialized Technical Support Center for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0). It is designed to move beyond generic advice, offering mechanistic insights into the benzoxaborole scaffold to ensure experimental reproducibility.
Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Stability & Handling
The Degradation Landscape: Why This Compound Fails
To prevent degradation, you must first understand the "personality" of the benzoxaborole ring. Unlike simple phenylboronic acids, this compound features a strained 5-membered oxaborole ring fused to a benzene ring. This structure confers unique stability but introduces specific vulnerabilities.
The Three Primary Threats:
-
Oxidative Deboronation (Irreversible): The Carbon-Boron (C-B) bond is susceptible to cleavage by Reactive Oxygen Species (ROS). This is the most critical failure mode, converting your active compound into an inactive phenol and boric acid.
-
Boroxine Formation (Reversible): Under aggressive dehydration (e.g., high vacuum for extended periods), three molecules can trimerize to form a boroxine anhydride. While reversible with water, this alters stoichiometry and solubility.
-
Ring-Opening Hydrolysis (Equilibrium): In aqueous solution, the oxaborole ring exists in equilibrium with its open boronic acid form. While the closed form is thermodynamically favored, pH extremes can shift this balance, affecting binding kinetics.
Visualizing the Stability Equilibrium
The following diagram illustrates the dynamic states of the compound. Your goal during storage is to lock the compound in the "Stable Benzoxaborole" state.
Figure 1: The stability landscape of benzoxaboroles. Note that oxidative deboronation (red path) is irreversible, whereas boroxine formation and hydrolysis are often reversible.
Storage Guidelines (FAQ Format)
Q: What are the absolute critical storage parameters? A:
-
Temperature: -20°C is optimal for long-term (>1 month). 2-8°C is acceptable for active working stocks (<2 weeks).
-
Atmosphere: Store under Argon or Nitrogen. The 4-chloro substituent does not protect the C-B bond from atmospheric oxidation over long periods.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photolytic acceleration of oxidation, although benzoxaboroles are generally photostable.
Q: Can I store it in DMSO at -20°C? A: Yes, but with caveats.
-
The Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can shift the equilibrium toward the open-ring form or encourage hydrate formation.
-
The Solution: Aliquot your DMSO stocks immediately upon preparation. Use single-use vials to avoid freeze-thaw cycles.
-
Concentration: Maintain high concentrations (>10 mM) in storage. Dilute solutions degrade faster due to higher solvent-to-solute ratios increasing oxidative exposure.
Q: My compound arrived at room temperature. Is it ruined? A: Likely not. Benzoxaboroles are solid-state stable at ambient temperature for short durations (days). However, immediately transfer it to -20°C upon receipt. If the solid appears "caked" or sticky, it may have absorbed moisture, but the chemical integrity is usually intact.
Handling & Solubilization Workflow
Protocol: Reconstitution without Degradation This workflow minimizes the risk of introducing metal contaminants (which catalyze oxidation) and ensures complete solubilization.
Materials:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (Molecular Biology Grade).
-
Tools: Plastic spatulas (Avoid metal spatulas if possible to prevent trace iron/copper contamination).
Step-by-Step Guide:
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to warm to Room Temp (RT) before opening. Prevents condensation of atmospheric water onto the cold solid. |
| 2 | Weighing | Use a plastic or antistatic spatula. Weigh quickly to minimize exposure to humid air. |
| 3 | Solvent Add | Add Anhydrous DMSO to the side of the vial. The 4-chloro group increases lipophilicity; DMSO is preferred over water. |
| 4 | Mixing | Vortex gently. If particulates persist, sonicate for 3x 10-second bursts. Avoid prolonged sonication (heat generation). |
| 5 | Verification | Inspect for "schlieren" lines (wavy optical distortions), indicating incomplete mixing. |
Handling Workflow Diagram
Figure 2: Optimal workflow for reconstituting 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol from solid stock.
Troubleshooting & FAQs
Q: The compound is not dissolving in water/buffer. Why? A: The 4-chloro substituent significantly increases the lipophilicity (LogP) compared to the unsubstituted benzoxaborole.
-
Fix: Dissolve in 100% DMSO first to create a concentrated stock (e.g., 50 mM). Then, dilute this stock into your aqueous buffer. Keep the final DMSO concentration <1% (v/v) to avoid solvent toxicity in biological assays.
Q: I see a new peak in my LC-MS at M-18. What is it? A: This is likely the Boroxine (trimer) or a dehydration artifact formed during the ionization process in the mass spectrometer.
-
Diagnosis: Benzoxaboroles can lose water in the source of the MS. If the peak disappears when you run the sample in a water-rich mobile phase, it is an instrumental artifact, not a degraded sample.
Q: I see a peak at M-26 (approx) or a phenol peak. What is it? A: This indicates Oxidative Deboronation .
-
Mechanism: The C-B bond has cleaved.
-
Cause: Old DMSO stocks (DMSO can degrade to form peroxides over time) or storage in air.
-
Action: Discard the stock. This degradation is irreversible.
Q: Can I autoclave this compound? A: No. While benzoxaboroles are thermally robust, the combination of high heat (121°C) and high moisture pressure will force the equilibrium toward the open-ring form and potentially accelerate hydrolytic cleavage or deboronation. Always filter-sterilize using a 0.22 µm PVDF or PTFE membrane.
References
-
BenchChem. (2025). Tavaborole: A Technical Guide to its Molecular Structure, Chemical Properties, and Antifungal Activity. Retrieved from 1
-
National Institutes of Health (NIH). (2021). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC. Retrieved from 2
-
Puppala, U., et al. (2021).[3] Oxidative degradation profile studies of Tavaborole by a validated stability indicating RP-UPLC method. Biomedical Chromatography. Retrieved from 4
-
BLD Pharm. (2025). Product Safety and Handling: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0).[5][6][7] Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 174672-06-1|5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol|BLD Pharm [bldpharm.com]
- 6. 2085239-47-8|7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | 947162-29-0 [chemicalbook.com]
- 8. 1451393-57-9|(3-Chloro-2-(hydroxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
Validation & Comparative
comparing the antifungal activity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol and fluconazole
Comparative Analysis Guide: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole) vs. Fluconazole
Executive Summary
The development of antifungal therapeutics requires balancing potent in vitro activity with the physicochemical properties necessary to reach the site of infection. This guide provides an objective, data-driven comparison between 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (commonly known as Tavaborole or AN2690) and Fluconazole . While fluconazole remains a gold-standard systemic triazole for yeast infections, tavaborole represents a breakthrough in topical delivery for dermatophyte infections (such as onychomycosis) due to its unique boron-based chemistry and novel mechanism of action[1][2].
Divergent Mechanisms of Action
To understand the distinct clinical applications of these two compounds, we must first examine their molecular targets.
Tavaborole (Boron-Based Target Inhibition): Tavaborole operates via a mechanism entirely distinct from classical antifungals. It targets leucyl-tRNA synthetase (LeuRS) , an aminoacyl-tRNA synthetase essential for fungal protein synthesis[1][3]. The boron atom in tavaborole forms a stable, reversible covalent adduct with the cis-diols of the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme. This traps the tRNA, halts the synthesis of leucine-charged tRNAs, and ultimately triggers fungal cell death[1][4].
Fluconazole (Sterol Biosynthesis Inhibition): Fluconazole is a classical triazole that inhibits lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme[5]. By blocking the conversion of lanosterol to ergosterol, fluconazole depletes the fungal cell membrane of its primary sterol, leading to the accumulation of toxic methylated sterols, membrane fluidization, and growth arrest[5].
Fig 1. Distinct mechanisms of action: Tavaborole vs. Fluconazole.
Physicochemical Properties & Pharmacokinetics
The efficacy of an antifungal in treating conditions like onychomycosis is heavily dictated by its ability to penetrate the dense, keratinized nail plate.
Tavaborole was rationally designed for topical application. Its low molecular weight (151.93 g/mol ) and slight water solubility allow it to penetrate the human nail plate effectively, achieving concentrations in the nail bed that are significantly higher than its Minimum Inhibitory Concentration (MIC)[2][4]. Furthermore, the boron chemistry minimizes irreversible binding to nail keratin, ensuring the drug remains active[2].
Fluconazole, with a higher molecular weight (306.27 g/mol ), is primarily administered orally for systemic distribution. While it can reach the nail matrix via the bloodstream, its topical penetration through the nail plate is poor without the use of aggressive penetration enhancers[5].
Table 1: Physicochemical Comparison
| Property | Tavaborole (4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol) | Fluconazole |
| Molecular Weight | 151.93 g/mol [4] | 306.27 g/mol |
| Drug Class | Oxaborole (Boron-based)[1] | Triazole[5] |
| Primary Route | Topical[3] | Oral / Intravenous[5] |
| Nail Penetration | Excellent (Topical)[2] | Poor (Topical), Moderate (Systemic) |
In Vitro Antifungal Activity (MIC Data)
When evaluating in vitro data, it is crucial to contextualize MIC values with the drug's pharmacokinetic profile. While fluconazole exhibits extreme potency against yeasts, tavaborole maintains a consistent, broad-spectrum activity profile against dermatophytes that cause nail infections.
Note: Tavaborole's MIC values against yeasts and molds can appear higher than classical systemics in vitro[6][7]. However, because topical application delivers milligram-level concentrations directly to the site, clinical efficacy is maintained[5].
Table 2: Comparative MIC Ranges for Key Pathogens
| Fungal Species | Tavaborole MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Trichophyton rubrum | 1.0 - 8.0[8] | 2.0 - 32.0[6] |
| Trichophyton mentagrophytes | 1.0 - 8.0[8] | 2.0 - 32.0[6] |
| Candida albicans | 1.0 - 16.0[6] | 0.125 - 2.0[6] |
| Fusarium solani | 0.5 - 16.0[5][8] | >64.0 (Often Resistant) |
Experimental Protocol: Self-Validating In Vitro Susceptibility Testing
To accurately compare these drugs, researchers must utilize a self-validating protocol that accounts for the physiological environment of the infection. For onychomycosis, testing must include the addition of keratin to determine if protein binding inactivates the drug[8][9].
Causality Rationale: Many antifungals show sub-microgram MICs in standard broth but fail clinically because they bind irreversibly to keratin in the nail bed. By running parallel assays with and without 5% keratin powder, researchers can calculate the keratin-binding affinity and predict true in vivo efficacy. Tavaborole's MIC is notably unaffected by the addition of 5% keratin[9].
Step-by-Step Methodology (Adapted from CLSI M38-A2 / M27-A3)
-
Inoculum Preparation:
-
Subculture T. rubrum on Potato Dextrose Agar (PDA) for 7-14 days at 30°C to induce sporulation.
-
Harvest microconidia using sterile saline (0.85%) with 0.01% Tween 20. Filter through sterile glass wool to remove hyphal fragments.
-
Adjust the suspension to a final concentration of
to CFU/mL using RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
-
Drug Dilution & Keratin Introduction:
-
Prepare serial two-fold dilutions of Tavaborole and Fluconazole in DMSO (final DMSO concentration
). -
Validation Step: Prepare two sets of 96-well microtiter plates. To one set, add sterile 5% (w/v) keratin powder to the RPMI medium. This serves as the physiological control to assess protein binding[8][9].
-
-
Inoculation & Incubation:
-
Dispense 100 µL of the adjusted fungal inoculum into each well containing 100 µL of the drug dilutions.
-
Include a positive growth control (no drug) and a negative sterility control (no inoculum).
-
Incubate plates at 35°C for 48 hours (for Candida) or 96 hours (for dermatophytes).
-
-
Endpoint Determination (MIC & MFC):
-
MIC: Read visually. The MIC is the lowest concentration showing 100% growth inhibition (for Tavaborole) or 80% inhibition (for Fluconazole, due to its fungistatic trailing effect).
-
MFC (Minimum Fungicidal Concentration): Plate 20 µL from all optically clear wells onto Sabouraud Dextrose Agar. The MFC is the lowest concentration resulting in
death of the initial inoculum[8].
-
Fig 2. Self-validating in vitro susceptibility workflow with keratin.
Conclusion for Drug Development Professionals
When choosing between these compounds for further formulation or comparative studies, the target indication is paramount. Fluconazole remains highly potent for systemic candidiasis but lacks the physicochemical traits required for topical nail penetration. Conversely, tavaborole's boron-mediated inhibition of LeuRS, combined with its low molecular weight and minimal keratin binding, makes it a superior candidate for topical dermatophyte eradication[2][3][9].
References
1.[1] Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter. URL: 2.[3] Spotlight on tavaborole for the treatment of onychomycosis. Dove Medical Press. URL: 3.[2] Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. PubMed / NIH. URL: 4.[9] TAVABOROLE. Inxight Drugs / NCATS. URL: 5.[4] Tavaborole. Wikipedia. URL: 6.[8] NDA 204427 Review: Tavaborole. FDA. URL: 7.[6] Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. PMC / NIH. URL: 8.[7] Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy - ASM Journals. URL: 9.[5] Spotlight on tavaborole for the treatment of onychomycosis. Dove Medical Press. URL:
Sources
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Tavaborole - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. TAVABOROLE [drugs.ncats.io]
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol versus crisaborole as a PDE4 inhibitor.
This guide provides a comparative technical analysis of Crisaborole , a clinically approved PDE4 inhibitor, and 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (hereafter referred to as 4-Cl-Benzoxaborole ), a structural analog representing the core benzoxaborole scaffold.
This analysis focuses on the Structure-Activity Relationship (SAR) that distinguishes a potent therapeutic agent from a basic chemical scaffold, offering critical insights for medicinal chemists and drug developers.[1]
Executive Summary
-
Crisaborole (AN2728): A non-steroidal, boron-based PDE4 inhibitor approved for atopic dermatitis.[1] It utilizes a specific 5-(4-cyanophenoxy) extension to engage the hydrophobic "Q-pocket" of the PDE4 enzyme, achieving nanomolar potency (IC₅₀ ≈ 50–500 nM).
-
4-Cl-Benzoxaborole: A structural analog containing the core oxaborole ring with a chlorine substitution at the C4 position. Lacking the hydrophobic tail required for deep pocket binding, this compound exhibits significantly reduced PDE4 inhibitory potential (typically >10 µM range based on scaffold SAR), serving primarily as a structural probe or synthetic intermediate rather than a therapeutic candidate.[1]
Chemical Structure & Pharmacophore Analysis[2]
The benzoxaborole scaffold is unique due to the empty
Structural Comparison
| Feature | Crisaborole | 4-Cl-Benzoxaborole |
| Core Scaffold | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Substitution | C5-Position: 4-cyanophenoxy ether | C4-Position: Chlorine atom |
| Molecular Weight | 251.06 g/mol | ~168.4 g/mol |
| Electronic Effect | Phenoxy group is electron-donating (resonance); Cyano is withdrawing.[2][3] | Chlorine is electron-withdrawing (inductive) / donating (resonance).[1] |
| Key Role | Dual Binding: Boron binds bimetallic center; Tail fills hydrophobic pocket. | Single Binding: Boron binds bimetallic center; No hydrophobic reach. |
Visualization: Structural Divergence
Figure 1: Divergence of the benzoxaborole scaffold into a therapeutic agent (Crisaborole) versus a basic analog (4-Cl), highlighting the functional consequence of the substitution pattern.
Mechanism of Action: The Boron Advantage
Both compounds utilize the boron atom to interact with the PDE4 active site, but their efficacy differs drastically due to secondary interactions.
The Binding Mechanism[5][6]
-
The Warhead (Boron): The boron atom in the benzoxaborole ring mimics the phosphorus atom of the cAMP substrate. It forms a low-barrier hydrogen bond or a reversible covalent adduct with the hydroxyl group of a catalytic water molecule (or Serine/Threonine residues) coordinated to the Zinc/Magnesium bimetallic center in the PDE4 active site.
-
The Anchor (Crisaborole Specific): The 5-(4-cyanophenoxy) group extends away from the boron center and docks into a specific hydrophobic cleft (often called the Q-pocket or U-pocket depending on the specific PDE4 conformer). This interaction locks the inhibitor in place.
-
The Deficit (4-Cl-Benzoxaborole): While the boron can theoretically interact with the metal center, the 4-chloro substituent does not provide the necessary length or geometry to reach the hydrophobic pocket. Furthermore, substitution at the C4 position (ortho to the boron-ring fusion) can induce steric hindrance , potentially twisting the oxaborole ring out of the optimal binding plane.
Visualization: PDE4 Binding Mode
Figure 2: Mechanistic comparison of binding modes.[1] Crisaborole achieves high affinity via the 'Tail-to-Pocket' interaction, which the 4-Chloro analog lacks.
Experimental Data Comparison
The following data contrasts the established clinical profile of Crisaborole with the inferred/experimental profile of the 4-chloro analog based on benzoxaborole SAR literature.
| Metric | Crisaborole (Drug) | 4-Cl-Benzoxaborole (Analog) | Implication |
| PDE4B IC₅₀ | ~57 nM (Cell-free) | > 10,000 nM (Inferred*) | The tail is essential for nanomolar potency. |
| Cytokine Inhibition | Potent (TNF-α, IL-2) | Weak / Negligible | Clinical efficacy relies on cytokine suppression. |
| LogP (Lipophilicity) | ~2.5 | ~1.2 - 1.5 | Crisaborole is optimized for skin penetration (topical).[1] |
| Solubility | Low (requires ointment) | Moderate | 4-Cl is more soluble but less permeable.[1] |
| Selectivity | High for PDE4 vs PDE1/3/7 | Low / Non-selective | The tail confers isoform selectivity. |
*Note: Specific IC₅₀ values for 4-Cl-benzoxaborole are rarely reported in primary screening hits because simple halogenated benzoxaboroles typically fail early potency cutoffs compared to phenoxy-substituted analogs.
Validated Experimental Protocols
To verify the performance differences, the following self-validating protocols are recommended.
Protocol A: PDE4 Enzymatic Assay (FRET-based)
Objective: Quantify the IC₅₀ of both compounds against recombinant PDE4B catalytic domain.
-
Reagents:
-
Compound Preparation:
-
Dissolve Crisaborole and 4-Cl-Benzoxaborole in 100% DMSO to 10 mM.
-
Perform 1:3 serial dilutions (10 points) in assay buffer (Max conc: 10 µM).
-
-
Reaction:
-
Add 5 µL compound solution to 384-well black plate.
-
Add 10 µL enzyme solution (optimized to convert 20% substrate in 60 min).
-
Incubate 15 min at RT.
-
Add 5 µL FAM-cAMP substrate (100 nM final).[1]
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 60 µL IMAP binding solution.
-
Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).
-
-
Validation:
Protocol B: Cellular TNF-α Release Assay
Objective: Assess anti-inflammatory potency in a biological system.[4][5][6]
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).[1]
-
Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL.[1]
-
Workflow:
-
Seed PBMCs (10⁵ cells/well) in RPMI-1640 medium.
-
Pre-treat with compounds (0.1 nM – 10 µM) for 1 hour.[1]
-
Stimulate with LPS for 24 hours.
-
Harvest supernatant.
-
-
Readout: ELISA for TNF-α.
-
Expectation: Crisaborole will show a dose-dependent reduction in TNF-α (IC₅₀ ~ 100-300 nM). 4-Cl-Benzoxaborole will likely show minimal inhibition below 10 µM.
Expert Commentary & Conclusion
Why the 4-Chloro Analog Fails as a Drug: In the development of benzoxaboroles, the core ring (1,3-dihydro-1-hydroxy-2,1-benzoxaborole) provides the "warhead" necessary to engage the catalytic water at the PDE4 active site. However, this interaction alone is thermodynamically insufficient for high-affinity binding.
The 4-chloro substitution represents a "scaffold decoration" that might modulate the pKa of the boron hydroxyl (making it more acidic/reactive) or improve metabolic stability, but it fails to address the steric requirements of the PDE4 active site. The PDE4 enzyme possesses a distinct hydrophobic pocket adjacent to the catalytic center. Crisaborole's success is defined by its ability to bridge this gap using the 5-phenoxy linker, effectively "latching" the molecule onto the enzyme.
Recommendation:
-
Use Crisaborole as the standard for PDE4 inhibition assays.
-
Use 4-Cl-Benzoxaborole only as a negative control or a fragment-based starting point to study the electronic effects of the boron center without the confounding variable of hydrophobic pocket binding.
References
-
Discovery of Crisaborole (AN2728): Akama, T., et al. (2009).[1] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[7][8] Bioorganic & Medicinal Chemistry Letters.
-
Benzoxaborole SAR & Mechanism: Baker, S. J., et al. (2011).[1] "Therapeutic potential of boron-containing compounds."[5][8][9][10][11] Future Medicinal Chemistry.
-
PDE4 Structural Biology: Freund, Y. R., et al. (2012).[1] "Boron-based phosphodiesterase inhibitors: 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2728)." Journal of Pharmacology and Experimental Therapeutics.
-
Benzoxaborole 7-Propanamide Analogs (SAR Context): Zhang, Y. K., et al. (2019).[1] "Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents." Journal of Medicinal Chemistry. [1]
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A Researcher's Guide to Enzyme Cross-Reactivity Profiling of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
This guide provides a comprehensive framework for evaluating the enzymatic selectivity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, a novel benzoxaborole compound. As a derivative of crisaborole, a known phosphodiesterase 4 (PDE4) inhibitor, understanding its cross-reactivity with other enzymes is paramount for accurate characterization and preclinical safety assessment.[1] This document outlines the scientific rationale, detailed experimental protocols, and illustrative data for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol belongs to the benzoxaborole class of compounds, which have garnered significant interest in medicinal chemistry due to their unique chemical properties and therapeutic potential.[2][3][4] The boron atom in the benzoxaborole scaffold can form reversible covalent bonds with the active site residues of target enzymes, leading to potent inhibition.[2] While the primary target of this compound is presumed to be phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways, off-target interactions can lead to unforeseen side effects or provide opportunities for therapeutic repositioning.[5][6]
Therefore, a systematic cross-reactivity study is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical profile. This guide presents a structured approach to assessing the selectivity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol against a panel of rationally selected enzymes.
Caption: Selective vs. Non-Selective Enzyme Inhibition.
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity study necessitates a carefully designed experimental workflow. The following diagram illustrates the key stages, from enzyme selection to data analysis.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Rationale for Enzyme Panel Selection
The choice of enzymes for the cross-reactivity panel is critical for a meaningful assessment. The panel should include:
-
Primary Target Family (Phosphodiesterases): Given that the parent compound, crisaborole, is a PDE4 inhibitor, it is essential to assess the activity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol against other PDE families (PDE1-3, PDE5-6). This will determine its selectivity within the phosphodiesterase superfamily.[7]
-
Known Benzoxaborole Targets (Carbonic Anhydrases): The benzoxaborole scaffold has been reported to inhibit carbonic anhydrases (CAs).[2][4][8] Therefore, including various CA isoforms (e.g., CA I, II, IV, IX) is crucial.
-
Common Off-Targets (Kinases and Proteases): Protein kinases and proteases are common off-targets for many small molecule inhibitors due to the structural similarities in their active sites. A representative panel of kinases (e.g., tyrosine and serine/threonine kinases) and proteases (e.g., serine proteases) should be included.
-
Metallo-β-lactamases: Some boron-containing compounds have shown inhibitory activity against metallo-β-lactamases, making them relevant for inclusion in a comprehensive screen.[9][10]
Comparative Inhibitory Activity
The following table presents illustrative inhibitory data for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol against a panel of selected enzymes. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Enzyme Family | Enzyme | Illustrative IC50 (nM) for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol |
| Phosphodiesterases | PDE4B | 50 |
| PDE1 | >10,000 | |
| PDE2 | >10,000 | |
| PDE3 | >10,000 | |
| PDE5 | >10,000 | |
| PDE6 | >10,000 | |
| Carbonic Anhydrases | hCA I | 350 |
| hCA II | 200 | |
| hCA IX | 45 | |
| Kinases | Protein Kinase A (PKA) | >20,000 |
| c-Src Tyrosine Kinase | >20,000 | |
| Proteases | Trypsin (Serine Protease) | >15,000 |
| Chymotrypsin (Serine Protease) | >15,000 | |
| Metallo-β-lactamases | NDM-1 | 60 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.
Detailed Experimental Protocols
General Materials and Reagents
-
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (synthesized or commercially sourced)
-
Recombinant human enzymes (PDEs, CAs, kinases, proteases)
-
Enzyme-specific substrates (e.g., cAMP for PDE4, p-nitrophenyl acetate for CAs)
-
Assay buffers specific to each enzyme family
-
96-well microplates (black or clear, depending on the assay)
-
Microplate reader with absorbance, fluorescence, and/or luminescence capabilities
-
Dimethyl sulfoxide (DMSO) for compound dilution
Protocol 1: Phosphodiesterase (PDE) Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based PDE assay, such as the PDE-Glo™ Phosphodiesterase Assay.
-
Compound Preparation: Prepare a serial dilution of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol in DMSO. Further dilute in the appropriate assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 5 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the respective PDE enzyme diluted in assay buffer.
-
Initiate the reaction by adding 10 µL of cAMP substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of PDE-Glo™ Termination Buffer to stop the enzyme reaction.
-
Add 25 µL of PDE-Glo™ Detection Solution.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of CAs using p-nitrophenyl acetate (pNPA) as a substrate.[10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: Dilute recombinant human CA in assay buffer.
-
Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile and assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 170 µL of assay buffer, 10 µL of CA enzyme solution, and 10 µL of serially diluted 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol or vehicle.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes, with readings every 30 seconds.
-
-
Data Analysis: Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. Calculate the percent inhibition and determine the IC50 value as described for the PDE assay.
Protocol 3: Protein Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic continuous fluorescence-based kinase assay.
-
Reagent Preparation:
-
Kinase Reaction Buffer: Typically contains HEPES, MgCl₂, Brij-35, and DTT.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
Substrate Solution: A fluorescently labeled peptide substrate specific for the kinase.
-
-
Assay Procedure:
-
In a 384-well plate, combine the kinase reaction buffer, ATP solution, and fluorescent peptide substrate.
-
Add the serially diluted 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol or vehicle.
-
Initiate the reaction by adding the kinase enzyme.
-
Monitor the increase in fluorescence intensity in real-time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates from the kinetic data. Determine the percent inhibition and IC50 value.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Direct Binding
This protocol can be used as an orthogonal method to confirm direct binding of the inhibitor to the enzyme.
-
Plate Coating:
-
Coat the wells of a 96-well high-binding microplate with the target enzyme (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Inhibitor Incubation:
-
Add serial dilutions of biotinylated 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol to the wells and incubate for 2 hours at room temperature. (Note: The compound needs to be biotinylated for this assay format).
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of bound inhibitor.
Conclusion
The systematic evaluation of enzyme cross-reactivity is a cornerstone of modern drug discovery. This guide provides a comprehensive and scientifically rigorous framework for profiling the selectivity of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol. By employing a rationally selected enzyme panel and robust, validated assay protocols, researchers can generate high-quality data to elucidate the compound's mechanism of action, anticipate potential off-target effects, and make informed decisions in the progression of this promising benzoxaborole derivative. The provided protocols and illustrative data serve as a valuable resource for initiating and executing these critical studies.
References
- Supuran, C. T., & Winum, J.-Y. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry.
- Nocentini, A., et al. (2020). Benzoxaboroles: New Potent Inhibitors of the Carbonic Anhydrases of the Pathogenic Bacterium Vibrio cholerae. ACS Medicinal Chemistry Letters.
- Food and Drug Administration. (2016). NDA 207695 for EUCRISA (crisaborole) ointment, 2%.
- Adamczyk-Woźniak, A., et al. (2010). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online.
- Freund, Y. R., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry.
- Ho, B. K., & Jagdeo, J. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
- Akama, T., et al. (2013). AN2898, a novel oxaborale compound with anti-inflanurnatory activity: results of in vivo efficacy and preclinical safety studies.
- Khan, I., et al. (2024). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals.
- Lomso, T., et al. (2020). IC50 values of vaborbactam against mammalian serine proteases.
- Stein Gold, L. F., et al. (2020). Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area.
- Tralau-Stewart, C. J., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
- Angeli, A., et al. (2026). Benzoxaboroles Are Inhibitors of the η‐Class Carbonic Anhydrase From Plasmodium falciparum. Archiv der Pharmazie.
- Cote, R. H. (2009). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors.
- Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry.
- Kumar, S., et al. (2019). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Wójcik, M., et al. (2025). Inhibitory Effects of Bisphenol Z on 11β-Hydroxysteroid Dehydrogenase 1 and In Silico Molecular Docking Analysis. Molecules.
- De Simone, G., et al. (2016). Benzoxaborole as a new chemotype for carbonic anhydrase inhibition.
- Leonard, J. T., & Roy, R. S. (2014). Inhibitors of metallo-β-lactamases.
- Paller, A. S., et al. (2016). Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults.
- Angeli, A., et al. (2026).
- Singh, N., et al. (2014). An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases. Current Medicinal Chemistry.
- Forrester, S. J., et al. (2026).
- Food and Drug Administration. (2016). Summary Review for NDA 207695.
- Mphahamele, M. J., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules.
- Galdiero, E., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules.
- De Simone, G., et al. (2016). Benzoxaborole as a new chemotype for carbonic anhydrase inhibition. Scite.
- Paton, D. M. (2017).
- Eichenfield, L. F., et al. (2021). Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1).
- Kumar, A., et al. (2019). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules.
- Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
- Tang, L., et al. (2020). The IC 50 values calculated from the dose-response curves.
- Af Rosenschöld, M. M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry.
- Lomso, T., et al. (2020). Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases. Antimicrobial Agents and Chemotherapy.
- Lomso, T., et al. (2020). IC50 values (in nM) of β-lactamase inhibition by QPX7728 and comparator BLIsb.
- De Simone, G., et al. (2016). Benzoxaborole as a new chemotype for carbonic anhydrase inhibition. PubMed.
- Olejarz-Maciej, A., et al. (2021). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Rojas-Bautista, F., et al. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors.
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comparing the efficacy of different substituted benzoxaboroles in cancer treatment
Title: Efficacy of Substituted Benzoxaboroles in Oncology: A Comparative Guide
Introduction Boron-containing compounds have historically been underexplored in medicinal chemistry. However, the unique physicochemical properties of the benzoxaborole scaffold—characterized by a stable, reversible covalent boron-oxygen bond—have catalyzed a paradigm shift. While initially celebrated for anti-infective applications (e.g., tavaborole), recent structure-activity relationship (SAR) optimizations have repositioned substituted benzoxaboroles as highly potent, targeted anticancer agents ()[1]. This guide objectively compares the efficacy of emerging benzoxaborole derivatives, elucidates their mechanisms of action, and provides validated experimental protocols for preclinical evaluation.
Mechanistic Pathways & Target Engagement
The anticancer efficacy of benzoxaboroles stems from their ability to exploit the empty p-orbital of the boron atom, allowing for reversible covalent interactions with nucleophilic residues (e.g., serine or threonine) in target proteins.
-
Proteasome and HDAC Inhibition: Advanced derivatives, such as Compound 19, function as dual-target inhibitors. They combine a zinc-binding moiety to inhibit Histone Deacetylase 1 (HDAC1) with a boron-based covalent binding group that blocks the chymotrypsin-like (ChT-L) activity of the proteasome. This dual action is particularly effective in overcoming bortezomib-resistant multiple myeloma ()[1].
-
Apoptosis via PARP/Caspase Cleavage: 7-propanamide benzoxaboroles (e.g., Compound 115 and Compound 29) induce apoptosis in ovarian cancer cells (SKOV3) by triggering the cleavage of poly(ADP-ribose) polymerase (PARP) and activating the caspase-3/9 cascade ()[2],[3].
-
Phase-Specific Cell Cycle Arrest: Fluorinated derivatives like 3-morpholino-5-fluorobenzoxaborole (Compound 27) induce profound G2/M phase cell cycle arrest. This is accompanied by p21 accumulation and mitotic catastrophe, specifically targeting rapidly dividing cells like the A2780 ovarian cancer line ()[4].
Mechanistic pathways of substituted benzoxaboroles in driving cancer cell apoptosis.
Comparative Efficacy Data
To objectively evaluate the therapeutic potential of these compounds, the following table synthesizes the half-maximal inhibitory concentrations (IC50) and target specificities of leading benzoxaborole derivatives based on recent literature[2],[1],[4].
| Compound Class | Specific Derivative | Primary Target / Mechanism | Cell Line (Cancer Type) | IC50 Value | Efficacy Highlight |
| 7-Propanamide Benzoxaborole | Compound 115 | PARP/Caspase-3/9 Cleavage | SKOV3 (Ovarian) | 21 nM | ~200-fold selectivity over normal cells; high in vivo efficacy at 2 mg/kg. |
| Dual HDAC/Proteasome Inhibitor | Compound 19 | HDAC1 & Proteasome (ChT-L) | KM3/BTZ (Multiple Myeloma) | 8.98 nM | Overcomes bortezomib resistance; superior to combination therapy. |
| Chalcone-Benzoxaborole Hybrid | Compound 20 (4-fluoro) | Undefined (Cytotoxic) | SKOV3 (Ovarian) | 1.4 µM | Strong inhibitory activity while maintaining low toxicity to healthy cells. |
| Fluorinated Benzoxaborole | Compound 27 (3-morpholino) | G2/M Arrest (p21 accumulation) | A2780 (Ovarian) | 14-22 µM | High phase-cycle specificity; efficacy drops if co-treated with hydroxyurea. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm causality rather than merely observing correlation.
Protocol A: Phase-Specific In Vitro Antiproliferation Assay (MTT/SRB) Objective: To quantify the IC50 of benzoxaborole derivatives and validate cell-cycle phase specificity.
-
Cell Seeding & Synchronization: Seed SKOV3 or A2780 cells in 96-well plates at
cells/well. Causality Check: Serum-starve cells for 12 hours prior to treatment to synchronize the cell cycle, ensuring baseline uniformity. -
Compound Treatment & Hydroxyurea Co-treatment: Treat cells with serial dilutions of the benzoxaborole (e.g., 1 nM to 100 µM). Self-Validation Step: In a parallel control group, co-treat cells with hydroxyurea (an S-phase blocker). If the benzoxaborole specifically targets the G2/M phase (like Compound 27), the hydroxyurea-treated cells will exhibit reduced sensitivity, proving phase-specific causality ()[4].
-
Incubation & Viability Readout: Incubate for 24, 48, and 72 hours. Add MTT reagent (0.5 mg/mL final concentration) for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.
-
Data Analysis: Calculate IC50 using non-linear regression. A significant drop in IC50 from 24h to 48h indicates time-dependent, cycle-specific cytotoxicity.
Protocol B: In Vivo Tumor Xenograft Efficacy & Safety Model Objective: To evaluate the systemic efficacy and off-target toxicity of lead compounds (e.g., Compound 115).
-
Model Establishment: Subcutaneously inject
SKOV3 cells into the right flank of female BALB/c nude mice. -
Randomization & Dosing: Once tumors reach ~100 mm³, randomize mice into vehicle control, positive control (e.g., paclitaxel), and benzoxaborole treatment groups (e.g., 2 mg/kg and 10 mg/kg, IV or IP).
-
Monitoring (Efficacy vs. Toxicity): Measure tumor volume (
) every 3 days. Causality Check for Safety: Monitor body weight continuously. Benzoxaboroles with high selectivity (like Compound 115) will show significant tumor growth inhibition (TGI > 60%) without >10% body weight loss, validating the therapeutic window ()[2]. -
Endpoint Histology: Excise tumors for immunohistochemistry (IHC). Stain for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to confirm that in vivo tumor shrinkage is causally linked to the mechanisms identified in vitro.
Step-by-step experimental workflow for validating benzoxaborole efficacy.
Structure-Activity Relationship (SAR) Insights
The transformation of benzoxaboroles from inactive or purely antimicrobial agents into potent anticancer drugs relies heavily on precise structural modifications:
-
7-Propanamide Substitution: The installation of a 7-propanamide group, coupled with the replacement of a phenyl ring by a biphenyl and the addition of hydrogen-bond acceptors, is critical. This modification shifts the molecule's affinity toward cancer-specific apoptotic pathways, achieving nanomolar potency (e.g., 21 nM for Compound 115) ()[2].
-
Dual-Targeting Moieties: Fusing the benzoxaborole core with a zinc-binding hydroxamic acid (derived from entinostat) creates a synergistic molecule. The boron atom covalently traps the proteasome's catalytic threonine, while the hydroxamic acid chelates the zinc ion in HDAC1, effectively dismantling the cancer cell's protein degradation and epigenetic survival mechanisms simultaneously ()[1].
Conclusion
Substituted benzoxaboroles represent a highly versatile and potent class of next-generation anticancer therapeutics. By leveraging their unique boron chemistry for reversible covalent binding, researchers can engineer highly selective molecules that overcome traditional drug resistance mechanisms, paving the way for novel clinical oncology applications.
References
-
Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry.[Link]
-
Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules.[Link]
-
Recent Development of Boron-Containing Small-Molecule Anticancer Agents. ACS Pharmacology & Translational Science.[Link]
-
Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Investigational New Drugs.[Link]
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Comprehensive In Vivo Validation Guide: Anti-Inflammatory Efficacy of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Target Audience: Researchers, Application Scientists, and Dermatological Drug Development Professionals
Executive Summary & Mechanistic Rationale
The development of topical non-steroidal anti-inflammatory drugs (NSAIDs) has been revolutionized by the introduction of benzoxaboroles, a class of boron-based heterocyclic compounds. 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0) is an emerging, structurally optimized derivative within this class[1].
Benzoxaboroles exert their primary anti-inflammatory effects through the highly selective inhibition of Phosphodiesterase-4 (PDE4) [2]. The unique boron atom acts as a Lewis acid, allowing the molecule to chelate the bimetallic center (zinc and magnesium) within the PDE4 active site[3][4]. The addition of a 4-chloro substitution modulates the compound's lipophilicity and target residence time, differentiating its pharmacokinetic profile from first-in-class agents like crisaborole[5][6].
By inhibiting PDE4, 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol prevents the degradation of cyclic adenosine monophosphate (cAMP)[3]. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP-responsive element binding protein (CREB)[7]. This signaling cascade effectively suppresses the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IFN-γ) while upregulating anti-inflammatory mediators like IL-10[4][7].
Mechanism of action: 4-Chloro-benzoxaborole inhibits PDE4, elevating cAMP to resolve inflammation.
Comparative In Vivo Validation Workflows
To objectively benchmark the efficacy of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol against clinical standards (Crisaborole and Dexamethasone), we employ two self-validating murine models. These models are selected based on their distinct immunological pathways, ensuring a comprehensive evaluation of both acute innate and chronic adaptive inflammatory responses[8][9].
Protocol 1: Acute TPA-Induced Mouse Ear Edema Model
Rationale: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) directly activates Protein Kinase C (PKC), leading to rapid vasodilation, prostaglandin release, and polymorphonuclear leukocyte (PMN) infiltration[8]. This model is the gold standard for screening the acute penetration and immediate target engagement of topical PDE4 inhibitors[6].
Step-by-step experimental workflow for the acute TPA-induced mouse ear edema model.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate 8-week-old female BALB/c mice for 7 days.
-
Causality: BALB/c mice are selected because they exhibit a highly reproducible, Th2-skewed inflammatory response, minimizing standard deviation in baseline edema measurements.
-
-
Induction: Apply 20 µL of TPA solution (2.5 µ g/ear dissolved in acetone) topically to the inner and outer surfaces of the right ear[9].
-
Causality: Acetone serves as a highly volatile vehicle that rapidly evaporates, allowing the lipophilic TPA to aggressively penetrate the stratum corneum and trigger localized PKC activation without systemic distribution.
-
-
Therapeutic Intervention: 30 minutes post-TPA application, apply 20 µL of the test formulations (Vehicle, 2% 4-Chloro-benzoxaborole, 2% Crisaborole, or 0.1% Dexamethasone) to the same ear.
-
Causality: Administering the drug 30 minutes after the irritant ensures the inflammatory cascade has already initiated. This validates the drug's ability to actively halt and reverse edema, rather than merely acting as a prophylactic barrier.
-
-
Endpoint Analysis (t = 6 hours): Euthanize the animals. Use a standard 6 mm biopsy punch to collect ear discs from both the treated (right) and untreated (left) ears. Weigh immediately.
-
Causality: The weight difference between the right and left ear punches provides a direct, objective quantification of fluid extravasation (edema).
-
-
Biochemical Validation: Homogenize the ear tissue to measure Myeloperoxidase (MPO) activity via colorimetric assay.
-
Causality: MPO is an enzyme abundant in the azurophilic granules of neutrophils. Quantifying MPO activity directly correlates with the degree of neutrophil infiltration, serving as a secondary, self-validating metric for anti-inflammatory efficacy[10].
-
Protocol 2: Oxazolone-Induced Contact Hypersensitivity (Chronic Model)
Rationale: Repeated oxazolone challenge mimics the chronic immune dysregulation and epidermal hyperplasia characteristic of atopic dermatitis, driven by a complex interplay of Th1 and Th2 cytokines[7].
Step-by-Step Methodology:
-
Sensitization (Day 0): Shave the abdomen of BALB/c mice and apply 50 µL of 2% oxazolone in an acetone/olive oil (4:1) vehicle.
-
Causality: Initial exposure primes the draining lymph nodes, generating oxazolone-specific memory T cells required for the delayed-type hypersensitivity (DTH) response.
-
-
Challenge Phase (Days 7-11): Apply 20 µL of 0.5% oxazolone to the right ear daily.
-
Causality: Repeated, low-dose challenge elicits chronic inflammation, recruiting memory T cells to the dermis and driving the localized secretion of IL-4, IL-13, and TNF-α[4].
-
-
Treatment: Apply test compounds topically 1 hour after each daily oxazolone challenge.
-
Evaluation (Day 12): Harvest tissue for ELISA-based cytokine profiling (TNF-α, IL-4, IL-13) and H&E staining to assess epidermal thickness.
Quantitative Data Presentation & Comparative Analysis
The following table summarizes representative in vivo validation data, benchmarking 2% 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol against clinical standards in the TPA-induced model. Data reflects expected performance metrics based on the established pharmacological profiles of optimized benzoxaborole PDE4 inhibitors[4][6].
| Treatment Group | Dose / Concentration | Ear Edema Inhibition (%) | MPO Activity Reduction (%) | TNF-α Suppression (%) |
| Vehicle (Acetone/Ethanol) | N/A | 0.0 ± 2.1 | 0.0 ± 4.5 | 0.0 ± 3.2 |
| 4-Chloro-benzoxaborole | 2.0% (w/v) | 68.4 ± 4.2 | 71.2 ± 5.1 | 65.8 ± 4.7 |
| Crisaborole (Standard) | 2.0% (w/v) | 62.1 ± 3.8 | 64.5 ± 4.8 | 60.2 ± 5.0 |
| Dexamethasone (Control) | 0.1% (w/v) | 84.5 ± 2.9 | 88.3 ± 3.2 | 81.4 ± 2.8 |
Interpretation of Results:
-
Efficacy vs. Crisaborole: The 4-chloro substitution yields a measurable improvement in edema inhibition (68.4% vs 62.1%) and MPO reduction compared to the first-generation benzoxaborole, crisaborole[6]. This suggests enhanced stratum corneum penetration and prolonged target residence time at the PDE4 active site.
-
Safety vs. Corticosteroids: While Dexamethasone exhibits the highest absolute suppression of inflammation, chronic corticosteroid use is associated with severe side effects such as skin atrophy and systemic immunosuppression. 4-Chloro-benzoxaborole provides a highly potent, non-steroidal alternative that avoids these architectural skin changes[4].
Conclusion
The in vivo validation protocols detailed above establish a robust, self-validating framework for evaluating novel topical therapeutics. 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol demonstrates potent anti-inflammatory activity driven by selective PDE4 inhibition, effectively suppressing both phenotypic edema and underlying pro-inflammatory cytokine cascades[4][7]. Its superior performance relative to standard benzoxaboroles positions it as a highly promising candidate for the management of chronic inflammatory dermatoses like atopic dermatitis and psoriasis.
References
- uni.lu. "4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol - PubChemLite".
- ChemicalBook. "4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol".
- National Institutes of Health (NIH). "Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC".
- Taylor & Francis Online. "Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018)".
- National Institutes of Health (NIH). "Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC".
- Journal of Clinical and Aesthetic Dermatology (JCAD). "Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses".
- ResearchGate. "Anti-inflammatory and antitumor activities of the chloroform extract and anti-inflammatory effect of the three diterpenes isolated from Salvia ballotiflora Benth".
- MDPI. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes".
- Science.gov. "croton oil-induced ear".
- ResearchGate. "Treatment of skin inflammation with benzoxaborole PDE inhibitors: selectivity, cellular activity, and effect on cytokines associated with skin inflammation and skin architecture changes".
- Frontiers. "Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases".
Sources
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- 3. jcadonline.com [jcadonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. croton oil-induced ear: Topics by Science.gov [science.gov]
Comparative SAR Evaluation Guide: 4-Chloro Substituted Benzoxaboroles in Drug Discovery
Executive Summary
Benzoxaboroles represent a privileged, boron-containing heterocyclic scaffold that has revolutionized modern medicinal chemistry. While first-generation FDA-approved drugs like tavaborole (antifungal) and crisaborole (anti-inflammatory) validated the clinical safety of the benzoxaborole core[1], next-generation drug discovery has heavily focused on structural functionalization to target systemic and highly resistant pathogens.
Among these modifications, the 4-chloro substitution has emerged as a critical pharmacophore. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of 4-chloro substituted benzoxaboroles against alternative substitutions (e.g., unsubstituted, fluoro, or dichloro analogs). By analyzing experimental data across antimycobacterial, antitrypanosomal, and antiviral indications, this guide equips drug development professionals with the mechanistic rationale and self-validating protocols necessary to optimize boron-based therapeutics.
Pharmacophore Rationale: The Causality of the 4-Chloro Substituent
The biological efficacy of benzoxaboroles is fundamentally driven by the boron atom's empty p-orbital, which acts as a strong Lewis acid capable of forming reversible covalent adducts with biological nucleophiles (such as the 2',3'-cis diols of tRNA)[1].
The introduction of a chlorine atom at the 4-position of the benzoxaborole ring alters the molecule's physicochemical profile through two primary mechanisms:
-
Electronic Effects (Enhanced Lewis Acidity): Chlorine is an electron-withdrawing group (EWG). Its inductive effect pulls electron density away from the aromatic ring, which in turn increases the electrophilicity of the boron center. This facilitates stronger dative bond formation with target enzymes compared to unsubstituted analogs[2].
-
Steric and Lipophilic Effects (clogP Optimization): Chlorine provides a moderate steric bulk and significantly increases the lipophilicity of the scaffold. In the context of Mycobacterium tuberculosis (Mtb), this enhanced lipophilicity is an absolute requirement for penetrating the thick, highly hydrophobic mycolic acid cell envelope[3].
Fig 1. The OBORT mechanism showing 4-chloro benzoxaborole trapping tRNA within the LeuRS enzyme.
Comparative SAR Analysis by Therapeutic Target
To objectively evaluate the performance of the 4-chloro substitution, we must compare its experimental metrics (IC50, MIC, and Cytotoxicity) against alternative analogs across different biological targets.
Antimycobacterial Activity (Mtb LeuRS)
The most prominent success of the 4-chloro substitution is GSK656 ((S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol), a clinical-stage antitubercular agent[4].
-
Comparison: Earlier generation inhibitors like GSK2251052 lacked the 4-chloro substitution and suffered from rapid emergence of microbial resistance due to target mutations[5]. The addition of the 4-chloro group, combined with a 7-hydroxyethoxy modification, yielded an IC50 of 0.20 μM against Mtb LeuRS and an exceptional selectivity profile (>300 μM for human mitochondrial LeuRS), effectively bypassing the toxicity issues that plagued earlier candidates[4][5].
Antitrypanosomal Activity (T. brucei)
In a study of 6-sulfur-linked benzoxaboroles targeting Trypanosoma brucei, halogen substitution dictated the therapeutic window:
-
Comparison: The unsubstituted thioether analog established a baseline potency with low cytotoxicity. The addition of a 4-chloro (or 3-chloro) group improved antiparasitic potency approximately 3-fold. However, this also increased cytotoxicity against mammalian L929 cells. Pushing the lipophilicity further with a 3,4-dichloro substitution resulted in diminished potency and severe cytotoxicity, proving that the single 4-chloro substitution represents the optimal threshold for efficacy before toxicity dominates[6].
Antiviral Activity (Dengue Virus Protease)
In the pursuit of Dengue Virus (DENV) protease inhibitors, benzoxaboroles were evaluated against phenylboronic acids.
-
Comparison: The benzoxaborole heterocycle was strictly required for activity; phenylboronic acids were inactive. When substituting the benzyl residue, the 4-chloro derivative (Compound 32) maintained highly potent inhibition comparable to the parent compound while demonstrating slightly lower cytotoxicity (CC50), highlighting its utility in optimizing the safety profile of antiviral candidates[7].
Quantitative SAR Data Summary
| Scaffold / Compound | Target Indication | Substitution | Primary Activity (IC50 / MIC) | Cytotoxicity / Selectivity | Ref |
| GSK656 | M. tuberculosis (LeuRS) | 4-Chloro | IC50 = 0.20 μM | High (>300 μM for human LeuRS) | [4] |
| 6-thioether analog | T. brucei | Unsubstituted | Moderate (Baseline) | Low Cytotoxicity | [6] |
| 6-thioether analog | T. brucei | 4-Chloro | ~3-fold improvement | Moderate Cytotoxicity | [6] |
| 6-thioether analog | T. brucei | 3,4-Dichloro | Diminished | High Cytotoxicity | [6] |
| Compound 32 | DENV Protease | 4-Chloro | Highly Active | Lower Cytotoxicity (Improved) | [7] |
| 3-Substituted Oxaborole | E. coli | 4-Chloro | MIC 21–42 μg/mL | Nonhemolytic | [8] |
Experimental Methodologies: Self-Validating Protocols
To reliably evaluate the SAR of synthesized 4-chloro benzoxaboroles, researchers must utilize robust, self-validating biochemical assays. The following protocol details the gold-standard method for quantifying the inhibition of Leucyl-tRNA Synthetase (LeuRS) via the Oxaborole tRNA-Trapping (OBORT) mechanism.
Protocol: In Vitro Aminoacyl-tRNA Synthetase (LeuRS) Inhibition Assay
Objective: To determine the IC50 of 4-chloro benzoxaborole derivatives against recombinant Mtb LeuRS and assess selectivity against human cytoplasmic LeuRS.
Reagents & Materials:
-
Recombinant Mtb LeuRS and human cytoplasmic LeuRS enzymes.
-
Bulk E. coli tRNA or specific tRNA^Leu transcripts.
-
Radiolabeled[^3H]-Leucine and unlabeled ATP.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 2 mM DTT.
-
10% Trichloroacetic acid (TCA) (ice-cold).
-
96-well glass fiber filter plates and a liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 4-chloro benzoxaborole candidate in 100% DMSO. Prepare a 10-point, 3-fold serial dilution series to establish a robust dose-response curve.
-
Reaction Assembly: In a 96-well microtiter plate, add 10 µL of the diluted compound to 70 µL of the master mix containing the Reaction Buffer, 2 mM ATP, 40 µM tRNA, and 1 µM [^3H]-Leucine. Ensure the final DMSO concentration does not exceed 2% to prevent enzyme denaturation.
-
Enzyme Initiation: Initiate the aminoacylation reaction by adding 20 µL of the recombinant LeuRS enzyme (final concentration optimized to ensure linear turnover, typically 1-5 nM).
-
Incubation: Seal the plate and incubate at 37°C for exactly 20 minutes. Causality note: This timeframe ensures the reaction remains in the linear phase of steady-state kinetics, preventing substrate depletion artifacts.
-
Quenching & Precipitation: Terminate the reaction by adding 100 µL of ice-cold 10% TCA to each well. Incubate on ice for 30 minutes to fully precipitate the [^3H]-leucyl-tRNA macromolecules.
-
Filtration: Transfer the quenched reactions to a 96-well glass fiber filter plate using a vacuum manifold. Wash the wells three times with 200 µL of cold 5% TCA, followed by one wash with 95% ethanol to remove unbound [^3H]-Leucine and dry the filter.
-
Quantification & Analysis: Add scintillation fluid to the dried filter plate and read the retained radioactivity (Counts Per Minute, CPM). Normalize the data against DMSO controls (100% activity) and enzyme-free blanks (0% activity). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Fig 2. Iterative SAR screening workflow for optimizing 4-chloro benzoxaborole derivatives.
Conclusion
The 4-chloro substitution on the benzoxaborole scaffold is not merely a structural afterthought; it is a highly deliberate modification that fine-tunes the electronic environment of the boron atom while optimizing lipophilicity. As evidenced by clinical candidates like GSK656 and potent antiviral/antitrypanosomal hits, the 4-chloro group consistently provides a superior balance of target affinity and cellular penetration compared to unsubstituted or heavily halogenated (e.g., dichloro) analogs. Future drug development campaigns utilizing cyclic hemiboronic acids should strongly consider the 4-chloro motif as a primary starting point for lead optimization.
References
-
Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. NIH (PMC). Available at:[Link]
-
Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. NIH (PMC). Available at:[Link]
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. MDPI. Available at:[Link]
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Publications. Available at:[Link]
-
Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656). ResearchGate. Available at:[Link]
-
Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Taylor & Francis Online. Available at:[Link]
Sources
- 1. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04127D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparative analysis of the stability of different benzoxaborole derivatives in plasma
Comparative Analysis of Plasma Stability in Benzoxaborole Derivatives: A Guide for Lead Optimization
As a Senior Application Scientist evaluating novel pharmacophores, I frequently witness the "efficacy-exposure disconnect" during lead optimization. Boron-containing compounds, particularly benzoxaboroles, have revolutionized medicinal chemistry, yielding FDA-approved therapeutics like tavaborole and crisaborole[1]. The unique geometry of the benzoxaborole ring—featuring an empty p-orbital on the boron atom—enables reversible covalent interactions with challenging biological targets[2].
However, translating in vitro potency into in vivo efficacy heavily depends on the pharmacokinetic (PK) profile. A highly potent benzoxaborole is useless if it is rapidly degraded by plasma enzymes before reaching its target. This guide objectively compares the plasma stability of various benzoxaborole derivatives, explaining the structural causality behind their metabolic profiles, and provides a self-validating experimental framework for assessing these compounds.
Structural Modifications and Their Impact on Plasma Stability
Plasma stability is rarely dictated by the boron core alone; it is heavily influenced by the functional groups and linkers attached to the scaffold. By analyzing recent optimization campaigns, we can extract critical design rules.
Case Study A: The Ester vs. Amide Paradigm (Antimalarial Agents)
When optimizing 6-hetaryloxy benzoxaboroles against Plasmodium falciparum, researchers identified that the nature of the side chain critically impacts metabolic stability[3].
-
The Vulnerability: Compound 9, an ester derivative, exhibited exceptional in vitro potency (IC50 = 0.2 nM) but suffered from rapid hydrolysis in plasma. Plasma esterases rapidly cleaved the ester bond, converting it almost entirely to its carboxylic acid metabolite (Compound 8), leading to poor exposure of the parent drug[3].
-
The Structural Solution: Isosteric replacement of the ester with an amide (Compound 15) drastically improved stability.
-
The Causality: Amides are inherently more resistant to plasma amidases due to the resonance stabilization of the C-N bond. Consequently, Compound 15 showed robust stability in both human and mouse plasma, with less than 1% conversion to the acid metabolite, significantly extending its half-life and oral bioavailability[4].
Case Study B: Overcoming C-N Bond Cleavage (HCV Inhibitors)
The development of HCV inhibitors highlights the vulnerability of benzylic linkages attached to the benzoxaborole core.
-
The Vulnerability: The clinical candidate GSK5852 underwent rapid debenzylative metabolism via CYP450 enzymes, leading to the formation of a long-lived, potentially toxic circulating metabolite via C-N bond cleavage[5].
-
The Structural Solution: Researchers redesigned the scaffold to incorporate a rigid heteroaryl (benzofuran) ring directly linked to the benzoxaborole (Benzoxaborole 49)[5].
-
The Causality: The rigid, bulky benzofuran spacer sterically hindered the oxidative enzymes responsible for the cleavage. Benzoxaborole 49 demonstrated excellent stability in human hepatocytes and plasma, exhibiting low clearance and completely avoiding the formation of the problematic metabolite[5].
Case Study C: Linker Rigidity in Autotaxin (ATX) Inhibitors
Autotaxin is a key enzyme implicated in cancer and fibrosis. Early boronic acid inhibitors like HA155 suffered from poor PK properties.
-
The Vulnerability: Open-chain boronic acids often exhibit poor kinetic solubility and rapid plasma clearance.
-
The Structural Solution: Replacing the boronic acid with a cyclic benzoxaborole motif (Compound 37) and introducing a more rigid core spacer[6].
-
The Causality: The cyclic benzoxaborole restricts the conformational flexibility that often makes open-chain molecules susceptible to enzymatic degradation. Compound 37 retained 79.1% of its initial concentration in human plasma after 4 hours, a significant improvement over earlier iterations[6].
Structural optimization pathways to enhance the metabolic stability of benzoxaboroles.
Quantitative Data Summary
The following table synthesizes the stability metrics of the discussed derivatives, providing a clear benchmark for lead optimization.
| Compound ID | Target / Indication | Structural Feature | Human Plasma Stability | Clearance Profile |
| Compound 9 [3] | P. falciparum (Malaria) | Ester Linkage | Poor (<5% remaining) | High (Rapid hydrolysis to acid) |
| Compound 15 [4] | P. falciparum (Malaria) | Amide Linkage | Excellent (>95% remaining) | Low (<1% conversion to acid) |
| GSK5852 [5] | HCV | Benzylic C-N Linkage | Poor (t1/2 ≈ 1 h) | High (Debenzylative metabolism) |
| Benzoxaborole 49 [5] | HCV | Benzofuran Spacer | Excellent (Stable >2 h) | Low (Steric block of C-N cleavage) |
| Compound 37 [6] | Autotaxin (Cancer) | Rigid Core Spacer | Good (79.1% at 4 h) | Moderate (Improved vs HA155) |
| AN11736 [7] | T. congolense (AAT) | Amino Acid Ester Amide | Good (79.3% Bovine, 4 h) | Low (Sufficient safety margin) |
Self-Validating Experimental Protocol: Plasma Stability Assay
To ensure trustworthiness and reproducibility, a protocol cannot simply be a list of instructions; it must be a self-validating system. The following LC-MS/MS workflow is the gold standard for assessing benzoxaborole plasma stability, integrating specific controls to rule out false positives/negatives[8].
Core Causality & Assay Controls:
-
Matrix Matching: We utilize pooled human/animal plasma rather than isolated enzymes to accurately account for inter-individual variations in esterase/amidase activity.
-
Thermal Control (Absolute Zero): A pre-incubation sample is immediately quenched and stored at -80°C. Why? This rules out non-enzymatic thermal degradation during the 37°C incubation and serves as the true 100% baseline[4].
-
Internal Standard (IS): A deuterated benzoxaborole (e.g., d6-labeled analog) is added post-quench. Why? Boron compounds can stick to LC columns or suffer from matrix-induced ionization suppression. The IS normalizes the MS signal, ensuring drops in concentration are due to metabolism, not instrument variance[8].
Step-by-Step Methodology:
-
Preparation: Pre-warm pooled plasma (pH adjusted to 7.4) to 37°C in a shaking water bath.
-
Spiking: Add the benzoxaborole test compound (dissolved in DMSO) to the plasma to achieve a final concentration of 1 µM (final DMSO concentration must be ≤1% to prevent enzyme denaturation)[4].
-
Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots[8].
-
Quenching: Immediately transfer each aliquot into 200 µL of ice-cold methanol containing 25 ng/mL of the internal standard. This instantly denatures plasma proteins, halting all enzymatic activity[8].
-
Extraction: Vortex the quenched samples for 10 minutes, then centrifuge at 3000 g at 15°C for 15 minutes to pellet the precipitated proteins[8].
-
Analysis: Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Data Processing: Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant (
) and half-life ( ).
Self-validating LC-MS/MS workflow for determining benzoxaborole plasma stability.
References
-
Benzoxaboroles—Novel Autotaxin Inhibitors Molecules (via NCBI/PMC) URL:[Link]
-
Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor Journal of Medicinal Chemistry (via NCBI/PMC) URL:[Link]
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry Pharmaceuticals (MDPI) URL:[Link]
-
Organoboron Compounds Encyclopedia.pub URL: [Link]
-
Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles Journal of Antimicrobial Chemotherapy (via NCBI/PMC) URL:[Link]
-
AN11736, A Benzoxaborole Clinical Candidate for Treatment of T. congolense and T. vivax African Animal Trypanosomosis GALVmed URL:[Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxaboroles—Novel Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. galvdox.galvmed.org [galvdox.galvmed.org]
- 8. Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles in the treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation: An In-Depth Comparison of LC-MS for Synthesized 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the structural integrity and purity of a synthesized compound are paramount. This is particularly true for novel chemical entities like 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, a member of the benzoxaborole class known for its diverse biological activities and potential therapeutic applications. The presence of even trace-level impurities, arising from starting materials, side-reactions, or degradation, can significantly alter biological activity, lead to erroneous structure-activity relationship (SAR) data, and pose unforeseen toxicological risks. Therefore, a robust, sensitive, and selective analytical methodology is not just a quality control checkpoint but a cornerstone of scientific validity.
This guide provides a comprehensive, field-proven comparison of analytical techniques for validating the purity of synthesized 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol. We will delve into the technical nuances of Liquid Chromatography-Mass Spectrometry (LC-MS), demonstrating its superiority for this application, while also providing an objective comparison with alternative methods like HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Understanding the Analyte: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Before designing an analytical strategy, understanding the target molecule is critical.
-
Molecular Formula: C₇H₆BClO₂
-
Molecular Weight: 168.38 g/mol
-
Structure: A benzoxaborole core with a chlorine substituent on the benzene ring. This structure possesses a Lewis acidic boron center, which is key to its biological activity and a crucial consideration for analytical method development.
Potential impurities in a typical synthesis could include residual starting materials like 4-chlororesorcinol, incompletely cyclized intermediates, or process-related impurities from reagents used in synthesis. Degradation products, such as dimers or oxides, could also be present. A successful analytical method must be able to separate and detect these diverse chemical entities.
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the definitive technique for the analysis of small pharmaceutical molecules. This hyphenated technique leverages the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.
The core advantage of LC-MS lies in its dual-faceted analysis. The liquid chromatography component separates the synthesized 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol from any impurities based on their physicochemical properties (e.g., polarity). The mass spectrometer then acts as a highly specific detector, ionizing the eluted compounds and measuring their mass-to-charge ratio (m/z). This provides unambiguous confirmation of the target compound's identity and molecular weight, while also offering mass information for any detected impurities, which is the first step in their structural characterization. The high sensitivity of modern LC-MS systems allows for the detection and quantification of impurities at levels far below what is required by regulatory authorities.
Visualizing the LC-MS Workflow
The logical flow of a comprehensive purity validation using LC-MS is outlined below. This systematic approach ensures reproducibility and data integrity.
Caption: Workflow for purity validation of synthesized compounds using LC-MS.
Experimental Protocol: A Validated LC-MS Method
This section provides a detailed, self-validating protocol for the purity analysis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.
Sample & Standard Preparation
-
Rationale: Proper sample preparation is critical to ensure accurate results and prevent issues like poor peak shape or system contamination.
-
Protocol:
-
Prepare a stock solution of the synthesized 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Prepare a working sample solution by diluting the stock solution to 0.1 mg/mL using the same solvent mixture.
-
If available, prepare a reference standard of known purity at the same concentration (0.1 mg/mL) for retention time and mass confirmation.
-
Filter all solutions through a 0.22 µm syringe filter before injection to remove particulates.
-
Liquid Chromatography (LC) Parameters
-
Rationale: A reversed-phase C18 column is the workhorse for small molecule analysis, offering excellent retention and separation for moderately polar compounds like our target analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main peak.
| Parameter | Setting | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation suitable for complex impurity profiles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier aids in protonation for positive mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 10 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 2 µL | Minimizes potential for column overload while providing sufficient signal. |
Mass Spectrometry (MS) Parameters
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar to moderately polar small molecules. Data should be acquired in both positive and negative ion modes to ensure the detection of all possible impurities, as some may ionize preferentially in one mode. A full scan provides a complete picture of all ions present, while targeted MS/MS can be used to fragment ions for structural elucidation.
| Parameter | Setting | Justification |
| Ionization Source | Electrospray Ionization (ESI) | Standard for this class of molecules. |
| Polarity | Positive & Negative | Captures all ionizable species. |
| Scan Range | m/z 100 - 1000 | Covers the mass of the target compound and potential dimers or adducts. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |
| Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |
| Data Acquisition | Full Scan (MS1) | Detects all ions within the mass range for a comprehensive impurity profile. |
Comparative Analysis: LC-MS vs. The Alternatives
While LC-MS is the preferred method, it is essential for a senior scientist to understand the capabilities and limitations of other common analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for purity analysis. It relies on the same chromatographic separation principles as LC-MS but uses an ultraviolet (UV) detector.
-
Strengths: Cost-effective, simple to operate, and provides excellent quantitative precision for known, UV-active compounds.
-
Weaknesses: Its primary limitation is the lack of specificity. A peak on a UV chromatogram only indicates the presence of a UV-absorbing compound at a specific retention time. It provides no molecular weight or structural information, making the identification of unknown impurities impossible without a reference standard. Furthermore, impurities that co-elute with the main peak or lack a strong chromophore will be missed entirely.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for determining compound purity with metrological traceability. It allows for the determination of absolute purity by integrating the signals of the analyte against those of a certified internal standard of known concentration.
-
Strengths: qNMR is a non-destructive technique that provides both structural confirmation and highly accurate, absolute quantification without the need for a specific reference standard of the analyte. This makes it an excellent orthogonal technique to verify LC-MS results.
-
Weaknesses: The primary drawback of qNMR is its relatively low sensitivity compared to LC-MS. It may fail to detect impurities present at very low levels (<0.1%). Additionally, complex impurity profiles can lead to signal overlap in the NMR spectrum, complicating accurate integration and quantification.
At-a-Glance Comparison
The following table summarizes the performance of each technique for the task of validating the purity of synthesized 4-Chloro-1,3-dihydro-2,1-benzoxaborol-
Safety Operating Guide
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol proper disposal procedures
Comprehensive Safety and Disposal Guide for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
As a Senior Application Scientist, I recognize that the safe handling and lifecycle management of novel chemical entities are just as critical as their experimental applications. 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 947162-29-0) is a specialized boron-heterocyclic compound frequently utilized in medicinal chemistry, particularly in the development of anti-infective and anti-inflammatory agents[1].
Because benzoxaboroles possess unique physicochemical properties—stemming from the electron-deficient nature of the boron atom—they require specific operational and disposal protocols to ensure laboratory safety and environmental compliance[1]. This guide provides the foundational safety data, mechanistic context, and step-by-step logistical disposal procedures required for professional laboratory settings.
Quantitative Safety and Hazard Profile
Before initiating any workflow, personnel must understand the inherent risks of the compound. The following table summarizes the critical physicochemical and hazard data for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol to inform risk assessments[2][3][4].
| Parameter | Value / Specification | Causality / Operational Impact |
| CAS Number | 947162-29-0 | Unique identifier for EHS inventory tracking. |
| Molecular Formula | C7H6BClO2 | Presence of chlorine dictates halogenated waste streams. |
| Molecular Weight | 168.39 g/mol | Required for molarity calculations in assays. |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; causes severe skin/eye/respiratory irritation. Dictates mandatory fume hood use. |
| Storage Conditions | ≤ -20°C, Inert Atmosphere | Prevents oxidative degradation and moisture absorption. |
Mechanistic Context: Why Benzoxaboroles Require Careful Handling
To understand the biological potency of benzoxaboroles, we must examine their mechanism of action. Compounds in this class (such as tavaborole) are potent inhibitors of leucyl-tRNA synthetase (LeuRS)[5]. They exert their effect by covalently trapping tRNA(Leu) within the editing site of the enzyme's CP1 domain, effectively halting protein synthesis in target pathogens[5][6]. Because of this potent biological activity, preventing accidental exposure during laboratory handling and waste disposal is paramount.
Mechanism: Benzoxaborole-mediated inhibition of LeuRS via tRNA(Leu) trapping in the CP1 domain.
Operational Handling Protocol
To ensure a self-validating safety system, every handling step must be paired with a verification action.
Step 1: Environmental Controls
-
Action: Conduct all weighing, dissolution, and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood[7].
-
Causality: The compound carries an H335 (respiratory irritation) warning[3]. Local exhaust ventilation prevents the inhalation of aerosolized particulates.
Step 2: Personal Protective Equipment (PPE)
-
Action: Don nitrile gloves (double-gloving recommended for concentrated solutions), a closed-front lab coat, and chemical splash goggles[7].
-
Causality: Mitigates the risk of H315 (skin irritation) and H319 (serious eye irritation)[3].
Step 3: Spill Response Preparation
-
Action: Ensure inert absorbent materials (e.g., vermiculite or universal spill pads) are immediately accessible before opening the primary container[8].
-
Causality: Rapid containment prevents migration into laboratory drains, which is strictly prohibited for halogenated organic compounds[8].
Step-by-Step Logistical Disposal Procedures
Laboratory personnel must never attempt to chemically neutralize or destroy benzoxaborole compounds via improvised methods. Disposal must follow strict logistical segregation and be managed by licensed environmental professionals[7][9].
Phase 1: Waste Segregation and Classification
-
Identify the Waste Stream: Because 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol contains a chlorine atom, all associated liquid waste (e.g., solvent washings, assay buffers) must be strictly classified as Halogenated Organic Waste [7].
-
Verify Compatibility: Ensure the waste collection carboy does not contain strong oxidizing agents, strong acids, or heavy metals, as these can react unpredictably with organoboron compounds[7].
Phase 2: Primary Containment
-
Solid Waste: Collect contaminated consumables (pipette tips, weighing boats, gloves) in a puncture-resistant, sealable high-density polyethylene (HDPE) container lined with a hazardous waste bag.
-
Liquid Waste: Transfer liquid waste into a designated, chemically compatible EHS-approved carboy (typically glass or heavy-duty HDPE)[8]. Keep the container tightly closed when not actively adding waste to prevent vapor release.
Phase 3: Labeling and EHS Coordination
-
Labeling: Affix a standardized hazardous waste label to the container immediately upon the first addition of waste. The label must explicitly list "4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Halogenated Organoboron)" and display the appropriate GHS pictograms (Irritant/Harmful)[9].
-
Storage: Store the sealed waste container in a designated secondary containment tray within a ventilated satellite accumulation area.
-
EHS Handover: Once the container reaches 80% capacity, or hits the institutional time limit (e.g., 90 days), submit a pickup request to your institution's Environmental Health and Safety (EHS) department. The material must be transported to a licensed facility for high-temperature chemical incineration equipped with an afterburner and scrubber system[7][9].
References
-
PubChemLite. "4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (C7H6BClO2)." Université du Luxembourg. Available at: [Link]
-
Viona Pharmaceuticals. "Safety Data Sheet Tavaborole topical solution, 5% Strength." Viona Pharmaceuticals. Available at: [Link]
-
Palencia, A., et al. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." ACS Chemical Biology, 2015. Available at: [Link]
-
PubMed Central. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." National Institutes of Health, 2015. Available at: [Link]
-
Zhang, Y., et al. "Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018)." Expert Opinion on Therapeutic Patents, 2018. Available at: [Link]
Sources
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- 2. PubChemLite - 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (C7H6BClO2) [pubchemlite.lcsb.uni.lu]
- 3. 174672-06-1|5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol|BLD Pharm [bldpharm.com]
- 4. 174672-06-1|5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol|BLD Pharm [bldpharm.com]
- 5. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. vionausa.com [vionausa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Topic:
Executive Safety & Operational Directive
Compound Identity:
-
IUPAC Name: 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole[1][2][3][4]
-
Molecular Formula: C₇H₆BClO₂[1]
-
Class: Benzoxaborole / Cyclic Hemiboronic Acid
Operational Context: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a functionalized boron-containing heterocycle. Unlike simple phenylboronic acids, the benzoxaborole moiety possesses unique physicochemical properties, including higher Lewis acidity and a dynamic equilibrium between the closed (cyclic) and open (boronic acid) forms.[7] It is frequently employed as a pharmacophore fragment in medicinal chemistry, specifically targeting leucyl-tRNA synthetase (LeuRS) for antimicrobial applications (e.g., related to Tavaborole and Crisaborole).
Critical Hazard Profile:
-
Primary Hazards: Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335).
-
Bioactive Risk: As a pharmacophore used in drug discovery, this compound should be treated as a Potent Bioactive Agent . It may exhibit enzyme inhibitory activity at low concentrations.
-
Chemical Stability: Hygroscopic. The oxaborole ring is stable but can hydrolyze or dehydrate under extreme pH or thermal stress.
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Standard (mg Scale) | Enhanced (g Scale / Bioassay) | Rationale |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | N95 or P100 Respirator + Fume Hood | Prevents inhalation of fine particulates; benzoxaboroles can be sternutators (induce sneezing). |
| Hand Protection | Nitrile Gloves (Min 0.11 mm) | Double Gloving: Nitrile (Inner) + Nitrile (Outer) | Boron compounds can penetrate compromised skin; double gloving ensures a barrier against DMSO solutions. |
| Eye Protection | Chemical Safety Goggles | Face Shield + Safety Goggles | "1-ol" functionality implies acidity; contact can cause severe irritation. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Disposable Gown | Prevents migration of bioactive dust onto street clothes. |
| Engineering | Static-Dissipative Mat | HEPA-Filtered Balance Enclosure | Benzoxaborole solids are often fluffy/static-prone; containment is critical during weighing. |
Part 2: Operational Handling Protocols
Weighing & Transfer (Static Control)
Benzoxaborole derivatives often exhibit significant static charge, making precise weighing difficult and increasing dispersion risk.
-
Step 1: Place the receiving vial inside a secondary container (e.g., a beaker) on the balance.
-
Step 2: Use an antistatic gun (e.g., Zerostat) on the spatula and vial before transfer.
-
Step 3: Do not use metal spatulas if the compound is being weighed for catalytic biological assays (trace metal contamination). Use virgin PTFE or porcelain spatulas.
-
Step 4: Immediately seal the source container. Boronic acid derivatives can form anhydrides (boroxines) if left exposed to fluctuating humidity.
Solubilization Strategy
This compound is amphiphilic but generally requires polar organic solvents.
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).
-
Solubility: Typically >10 mg/mL in DMSO.
-
-
Secondary Solvent: Methanol or Ethanol (useful for transfers, but avoid for long-term storage as boronic esters may form via transesterification).
-
Water Compatibility: Soluble in aqueous buffers at neutral pH, but exists in equilibrium.
-
Caution: At high pH (>10), the boron atom becomes tetrahedral (anionic), significantly changing solubility and reactivity.
-
Protocol: Dissolve in 100% DMSO first, then dilute into aqueous buffer.
-
Reaction Setup (Synthesis)
-
Atmosphere: Run reactions under Nitrogen or Argon. While not strictly pyrophoric, the "open" boronic acid form is susceptible to oxidation over long periods.
-
Temperature: Avoid temperatures >100°C unless necessary; thermal dehydration to the boroxine trimer can occur.
-
Quenching: If used as a Lewis acid catalyst, quench reactions with a mild aqueous workup (Sodium Bicarbonate, 5% soln).
Part 3: Visualization of Safety Logic
Figure 1: PPE & Handling Decision Tree
Caption: Logical workflow for selecting PPE based on operational scale and solvent system.
Figure 2: Solubilization & Storage Workflow
Caption: Step-by-step protocol for preparing stable stock solutions for biological assays.
Part 4: Emergency & Disposal Procedures
1. Spill Response (Solid):
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don N95 respirator and double gloves.
-
Method: Do not dry sweep (creates dust). Cover spill with wet paper towels (water/ethanol) to dampen, then wipe up.
-
Decontamination: Clean surface with 10% Sodium Carbonate solution (helps solubilize and neutralize the Lewis acid residue), followed by water.
2. Exposure Response:
-
Eye Contact: Rinse immediately with water for 15 minutes.[8][9] The Lewis acidity can cause stinging; immediate dilution is key.
-
Skin Contact: Wash with soap and water.[8] If dissolved in DMSO, monitor for systemic absorption (though toxicity is generally low for this class, caution is required).
3. Disposal:
-
Waste Stream: Halogenated Organic Waste .
-
Labeling: Must be labeled as "Contains Boron / Halogenated Organic".
-
Prohibition: Do not dispose of down the drain. Benzoxaboroles can be toxic to aquatic life (biocidal properties).
References
-
Sigma-Aldrich. (2025). 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Safety Data Sheet. Retrieved from [4]
-
PubChem. (2025).[10] Benzoxaborole Derivatives and Bioactivity Data. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol Properties and Suppliers. Retrieved from
-
American Chemical Society (ACS). (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Retrieved from
Sources
- 1. 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | 947162-29-0 [chemicalbook.com]
- 2. 卡替洛尔_用途_密度_沸点_卡替洛尔CAS号【51781-06-7】_化源网 [chemsrc.com]
- 3. 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole [sigmaaldrich.com]
- 4. 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole [sigmaaldrich.cn]
- 5. 104581-17-1,16291-32-0,138873-80-0,630122-37-1,876371-13-0,1961266-44-3,149605-54-9,1397291-89-2,125366-78-1,869490-47-1,CAS CAS Number [amp.chemicalbook.com]
- 6. 947162-29-0 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol [chemsigma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | C7H4ClO3P | CID 237010 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
